Desflurane
Descripción
This compound, or I-653, a a volatile anesthetic that is more rapidly cleared and less metabolized than previous inhaled anesthetics such as [methoxyflurane], [sevoflurane], [enflurane], or [isoflurane].. It was developed in the late 1980s out of a need for a more rapidly acting and rapidly cleared inhaled anesthetic. this compound was granted FDA approval on 18 September 1992.
This compound is a General Anesthetic. The physiologic effect of this compound is by means of General Anesthesia.
This compound is one of the most commonly used volatile anesthetic agents and has an excellent safety record. Rare single case reports of severe acute liver injury resembling halothane hepatitis due to this compound have been published.
This compound is a fluorinated ether with general anesthetic and muscle relaxant activities. Although the exact mechanism of action has not been established, this compound, administered by inhalation, appears to act on the lipid matrix of the neuronal membrane, resulting in disruption of neuronal transmission in the brain. This agent may also enhance the synaptic activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and has 2 investigational indications.
This compound is a highly fluorinated methyl ethyl ether used for maintenance of general anaesthesia. Volatile agents such as this compound may activate GABA channels and hyperpolarize cell membranes. In addition, they may inhibit certain calcium channels and therefore prevent release of neurotransmitters and inhibit glutamate channels. Volatile anesthetics easily partition into cellular membranes and could expand the volume of the cell membrane and subsequently distort channels necessary for sodium ion flux and the development of action potentials necessary for synaptic transmission. This compound preconditions human myocardium against ischemia through activation of mitochondrial K(ATP) channels, adenosine A1 receptor, and alpha and beta adrenoceptors.
A fluorinated ether that is used as a volatile anesthetic for maintenance of general anesthesia.
See also: Isoflurane (related); Sevoflurane (related); Methoxyflurane (related) ... View More ...
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMFVXJLLWWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
| Record name | DESFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866606 | |
| Record name | Desflurane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS LIQUID., Colorless liquid. | |
| Record name | Desflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DESFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DESFLURANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/214 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
23.5 °C, 23.5 °C, 74.3 °F | |
| Record name | Desflurane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desflurane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Desflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DESFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DESFLURANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/214 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Negligible, 3.54e+00 g/L, Solubility in water: poor | |
| Record name | Desflurane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DESFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.44, Relative density (water = 1): 1.5 | |
| Record name | Desflurane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DESFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
1.44 | |
| Record name | DESFLURANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/214 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F | |
| Record name | Desflurane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DESFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DESFLURANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/214 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Liquid | |
CAS No. |
57041-67-5 | |
| Record name | Desflurane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57041-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desflurane [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057041675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desflurane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desflurane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESFLURANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRS35BZ94Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desflurane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Desflurane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DESFLURANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DESFLURANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/214 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Desflurane on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desflurane, a volatile anesthetic, primarily exerts its anesthetic effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[1][2] This guide provides a comprehensive overview of the molecular interactions, quantitative effects, and experimental methodologies used to elucidate the mechanism of action of this compound on GABA-A receptors. This compound binds to specific sites within the transmembrane domains of the GABA-A receptor, enhancing the affinity of GABA for its receptor and potentiating the subsequent chloride ion influx.[3][4] This leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and ultimately resulting in the state of general anesthesia.[5]
Molecular Interactions and Binding Sites
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, most commonly α, β, and γ subunits. This compound, like other volatile anesthetics, is thought to bind at subunit interfaces within the transmembrane domain (TMD) of the receptor.
Key Binding Site Residues:
-
α Subunit (Transmembrane Domain 2 - TM2): Site-directed mutagenesis studies have identified Serine-270 (S270) in the TM2 of α1 and α2 subunits as a critical residue for the potentiating action of this compound. Substitution of this serine with a larger amino acid, such as tryptophan or isoleucine, completely abolishes the potentiation of GABA-induced currents by this compound. This suggests that S270 is a crucial component of the this compound binding pocket.
-
β Subunit (Transmembrane Domain 2 - TM2): In contrast to the α subunit, mutation of asparagine-265 (N265) in the TM2 of the β2 subunit to tryptophan does not prevent the potentiation of GABA-induced responses by this compound. However, other studies with different mutations in the beta subunit have shown reduced modulation by general anesthetics, indicating a complex interaction.
-
Intersubunit Interfaces: Photolabeling studies using analogs of volatile anesthetics have identified binding sites primarily located within the α+/β− and β+/α− subunit interfaces in the TMD. These studies suggest that this compound likely binds in cavities formed at the interface of these subunits, allosterically modulating receptor function.
Mechanism of Action: Potentiation of GABAergic Currents
This compound is a positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor at clinically relevant concentrations. The binding of this compound to its site on the receptor induces a conformational change that increases the receptor's affinity for GABA.
This leads to:
-
Increased Channel Opening Frequency and/or Duration: this compound potentiates the GABA-induced chloride current, leading to a greater influx of chloride ions into the neuron.
-
Hyperpolarization: The increased chloride influx makes the neuron's membrane potential more negative (hyperpolarized), moving it further away from the threshold for firing an action potential.
-
Reduced Neuronal Excitability: Consequently, the neuron is less likely to fire in response to excitatory stimuli, leading to the central nervous system depression characteristic of general anesthesia.
At supraclinical concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.
Quantitative Analysis of this compound's Effects
The potentiation of GABA-A receptor function by this compound has been quantified using various experimental techniques, primarily electrophysiology.
| Parameter | Receptor Subtype | This compound Concentration | Effect | Reference |
| GABA EC50 Shift | α1β2γ2s | 1-2 MAC | Potentiates GABA-induced currents | |
| Current Potentiation | Wild-type α1β2γ2s | Clinically relevant concentrations | Potentiation of submaximal GABA currents | |
| Mutant Receptor Effect | α1(S270W)β2γ2s | Clinically relevant concentrations | Abolished potentiation of GABA-induced currents | |
| Mutant Receptor Effect | α2(S270I)β3γ2s | Clinically relevant concentrations | Abolished potentiation of GABA-induced currents |
MAC = Minimum Alveolar Concentration
Experimental Protocols
The investigation of this compound's effects on GABA-A receptors relies on several key experimental methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of drugs on ion channel function.
Protocol Outline:
-
Cell Preparation: Human embryonic kidney 293 (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2s).
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -60 mV).
-
Drug Application: GABA, alone or in combination with this compound, is applied to the cell via a rapid perfusion system.
-
Current Measurement: The resulting chloride currents flowing through the GABA-A receptors are recorded and analyzed.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for the action of this compound.
Protocol Outline:
-
Identify Target Residue: Based on homology modeling or previous studies, a specific amino acid residue within a GABA-A receptor subunit is selected for mutation (e.g., S270 in the α1 subunit).
-
Mutagenesis: The cDNA encoding the subunit is altered to replace the target amino acid with another (e.g., serine to tryptophan).
-
Expression: The mutated cDNA is co-expressed with other GABA-A receptor subunits in a suitable cell line (e.g., HEK293 cells).
-
Functional Assay: The effect of this compound on the mutated receptors is then assessed using whole-cell patch-clamp electrophysiology and compared to the effect on wild-type receptors.
Signaling Pathways and Logical Relationships
The interaction of this compound with the GABA-A receptor can be visualized as a series of interconnected events.
Conclusion
The primary mechanism of action of this compound is the positive allosteric modulation of GABA-A receptors. By binding to specific transmembrane sites, particularly involving the α subunit, this compound enhances the inhibitory effects of GABA. This leads to increased chloride conductance, neuronal hyperpolarization, and ultimately, the state of general anesthesia. Understanding these intricate molecular interactions is crucial for the development of safer and more effective anesthetic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sevoflurane potentiates and blocks GABA-induced currents through recombinant alpha1beta2gamma2 GABAA receptors: implications for an enhanced GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
Physicochemical Properties of Desflurane for In Vitro Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of desflurane, a widely used volatile anesthetic, tailored for its application in in vitro research. Understanding these properties is critical for designing and executing precise and reproducible experiments to investigate its cellular and molecular mechanisms of action. This document outlines key physical and chemical data, details established experimental protocols for in vitro studies, and visualizes relevant signaling pathways modulated by this compound.
Core Physicochemical Properties of this compound
This compound (1,2,2,2-tetrafluoroethyl difluoromethyl ether) is a highly fluorinated methyl ethyl ether.[1] Its distinct physicochemical characteristics, particularly its high volatility, necessitate specialized equipment for accurate administration in a laboratory setting.[1][2]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, crucial for calculating and controlling its concentration in in vitro systems.
| Property | Value | Unit | Notes |
| Molecular Weight | 168.04 | g/mol | [1][3] |
| Boiling Point (at 1 atm) | 22.8 | °C | Close to room temperature, highlighting its high volatility. |
| Vapor Pressure (at 20°C) | 669 - 681 | mmHg | Significantly higher than other volatile anesthetics, requiring a heated and pressurized vaporizer for controlled delivery. |
| Blood/Gas Partition Coefficient | 0.42 - 0.57 | - | Indicates low solubility in blood, leading to rapid onset and emergence from anesthesia in clinical settings. |
| Oil/Gas Partition Coefficient | 19 | - | Reflects its potency, which is inversely correlated with the Minimum Alveolar Concentration (MAC). |
| Minimum Alveolar Concentration (MAC) in O₂ (Adults, 31-65 years) | 6.0 | % | The concentration at which 50% of patients do not move in response to a surgical stimulus. This value is age-dependent. |
| MAC in O₂ (Adults, 18-30 years) | 7.25 | % |
Experimental Protocols for In Vitro Studies
The high volatility of this compound presents unique challenges for in vitro research. Standard cell culture incubators are not suitable for maintaining a stable concentration of the anesthetic. Therefore, a sealed and temperature-controlled system is required.
General Experimental Workflow for In Vitro this compound Exposure
The following workflow outlines the typical steps for exposing cell cultures or tissue slices to this compound in a research setting.
Detailed Methodologies
1. Cell Culture Exposure:
-
Apparatus: A sealed exposure chamber is required. This can be a custom-made airtight box or a modified desiccator. The chamber should have inlet and outlet ports for gas delivery and sampling. A specialized vaporizer (e.g., Tec 6), which heats and pressurizes this compound, is necessary to deliver a precise concentration.
-
Procedure:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells, human umbilical vein endothelial cells - HUVECs) in appropriate multi-well plates or flasks.
-
Calibrate the vaporizer to deliver the desired concentration of this compound, typically expressed as a multiple of MAC (e.g., 1.0 or 1.2 MAC). The carrier gas is usually a mixture of air and CO₂ to maintain physiological pH in the culture medium.
-
Place the cell culture plates inside the sealed chamber.
-
Flush the chamber with the this compound-gas mixture at a constant flow rate.
-
Continuously monitor the anesthetic concentration within the chamber using a gas analyzer.
-
Incubate the chamber at 37°C for the desired duration (e.g., 30 minutes to 24 hours).
-
Following exposure, terminate the gas flow and either flush the chamber with normal air/CO₂ or immediately harvest the cells for downstream analysis.
-
2. Organotypic Slice Culture Exposure:
-
Apparatus: Similar to cell culture, a sealed chamber and a calibrated vaporizer are required. The chamber must accommodate the slice culture inserts.
-
Procedure:
-
Prepare organotypic hippocampal or cortical slices from neonatal rodents and culture them on semi-permeable membrane inserts.
-
Once the cultures are established, transfer the inserts into the sealed exposure chamber.
-
Deliver the this compound/gas mixture as described for cell cultures, ensuring the gas flows over the surface of the slices.
-
Maintain the chamber at the appropriate temperature and humidity.
-
After the exposure period, return the slices to a standard incubator for a recovery period or fix/harvest them for analysis.
-
3. Electrophysiology:
-
Apparatus: For whole-cell patch-clamp or field potential recordings, the anesthetic is delivered to the artificial cerebrospinal fluid (aCSF) perfusing the cells or slices.
-
Procedure:
-
Prepare acute brain slices or cultured neurons for recording in a submerged or interface-style recording chamber.
-
Dissolve this compound into the aCSF reservoir. Due to its volatility, this requires a closed system where the aCSF is bubbled with a gas mixture containing the desired concentration of this compound.
-
The this compound-containing aCSF is then perfused into the recording chamber.
-
Allow for an equilibration period (e.g., 100 seconds) for the anesthetic effect to stabilize before recording synaptic currents or action potentials.
-
Washout is achieved by perfusing with normal aCSF.
-
4. Analysis of Cellular Effects:
-
Cytotoxicity Assays: To assess cell death, lactate (B86563) dehydrogenase (LDH) release assays or flow cytometry with Annexin V/propidium iodide staining can be performed.
-
Comet Assay: This technique is used to evaluate DNA damage in cells exposed to this compound.
-
Western Blotting and Immunofluorescence: These methods are used to quantify changes in protein expression and localization (e.g., NF-κB p65 subunit nuclear translocation).
-
Mitochondrial Function Assays: Flow cytometry can be used to measure changes in mitochondrial membrane potential and levels of reactive oxygen species (ROS).
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways. The following diagrams illustrate some of the most studied interactions in vitro.
GABAergic Neurotransmission
This compound, like many volatile anesthetics, potentiates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This leads to increased chloride influx and hyperpolarization of the neuronal membrane, reducing neuronal excitability.
Mitochondrial Function
In vitro studies have shown that this compound, unlike some other volatile anesthetics, does not appear to induce the opening of the mitochondrial permeability transition pore (mPTP) or activate caspase-3, a key executioner of apoptosis. This suggests a more favorable profile regarding mitochondrial-mediated cell death pathways.
NF-κB Inflammatory Pathway
This compound has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival. In endothelial cells, this compound preconditioning can induce an initial activation of NF-κB, followed by an inhibition of its excessive activation during reperfusion, ultimately leading to a protective, anti-apoptotic effect.
Conclusion
The unique physicochemical properties of this compound, particularly its high vapor pressure and low boiling point, mandate specialized experimental setups for reliable in vitro research. By employing sealed exposure systems and calibrated vaporizers, researchers can accurately study its effects on various cellular and molecular targets. The evidence from in vitro studies indicates that this compound modulates key signaling pathways, including enhancing GABAergic inhibition and influencing the NF-κB inflammatory cascade, while appearing to have a limited impact on inducing mitochondrial-mediated apoptosis. This guide provides a foundational framework for researchers to design and conduct rigorous in vitro investigations into the mechanisms of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Desflurane Metabolism and Trifluoroacetic Acid Formation
This guide provides a comprehensive overview of the metabolic fate of the volatile anesthetic this compound, with a specific focus on the formation of trifluoroacetic acid (TFA). The information presented herein is intended for a technical audience and details the biochemical pathways, quantitative metabolic data, and experimental methodologies relevant to the study of this compound biotransformation.
Introduction to this compound Metabolism
This compound (1,2,2,2-tetrafluoroethyl difluoromethyl ether) is a widely used inhalational anesthetic characterized by its rapid onset and offset of action due to low solubility in blood and tissues.[1] A key feature of this compound is its high resistance to biodegradation.[2] It undergoes minimal metabolism in the human body, a characteristic that distinguishes it from older volatile anesthetics like halothane.[3][4] What little metabolism does occur is primarily oxidative and catalyzed by the cytochrome P450 enzyme system in the liver.[5]
The Metabolic Pathway: From this compound to Trifluoroacetic Acid
The biotransformation of this compound, although minor, is significant due to the nature of its metabolites. The process is predominantly carried out by the cytochrome P450 isoform 2E1 (CYP2E1). The metabolic cascade begins with the oxidation of this compound, leading to the formation of a reactive intermediate, trifluoroacetyl chloride. This intermediate is unstable and can covalently bind to liver proteins, forming trifluoroacetylated (TFA) protein adducts. Alternatively, the trifluoroacetyl chloride can be hydrolyzed to form trifluoroacetic acid (TFA), which is then excreted in the urine.
References
- 1. This compound clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics and implications of this compound metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Scholars@Duke publication: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside [scholars.duke.edu]
Pharmacokinetics of Desflurane in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of desflurane in rodent models, a critical area of study for preclinical anesthetic research and development. This compound, a halogenated ether inhalation anesthetic, is characterized by its low solubility in blood and tissues, leading to rapid induction of and emergence from anesthesia.[1][2][3] Understanding its pharmacokinetic profile in rats and mice is essential for translating preclinical findings to clinical practice.
Core Pharmacokinetic Parameters
Data Presentation
Due to a lack of specific published values for clearance, volume of distribution, and half-life of this compound in rats and mice, a quantitative summary table for these core pharmacokinetic parameters cannot be provided at this time. Preclinical studies investigating these parameters are often conducted internally by pharmaceutical developers.
However, comparative data on the blood-gas partition coefficient, a key indicator of the speed of anesthetic uptake and elimination, is available.
| Species | Blood:Gas Partition Coefficient | Reference |
| Rat | 0.42 | [6] |
| Human | 0.42 | [5][7] |
This low blood-gas partition coefficient signifies that this compound has a low solubility in blood, leading to a rapid rise in its partial pressure in the alveolar gas and subsequently in the arterial blood and brain, resulting in a fast onset of anesthesia.[3] Conversely, upon discontinuation of administration, the low solubility facilitates rapid elimination from the body, primarily via the lungs.[4][8]
A study in Sprague-Dawley rats demonstrated a significantly faster time to recumbency with this compound compared to isoflurane (B1672236), a finding attributed to this compound's lower blood-gas solubility.[6]
| Anesthetic Agent | Median Time to Recumbency (seconds) |
| This compound | 45.0 |
| Isoflurane | 64.4 |
Data from a study in Sprague-Dawley rats.[6]
Metabolism
This compound undergoes minimal metabolism in the body.[2][9] Studies in rats have shown that this compound is highly resistant to biodegradation.[2][9] This low level of metabolism contributes to its safety profile, as the formation of potentially toxic metabolites is negligible.[2]
Experimental Protocols
Detailed, standardized protocols for pharmacokinetic studies of this compound in rodents are not universally published. However, a general workflow can be constructed based on established methodologies for volatile anesthetics and rodent research.
Experimental Workflow for this compound Pharmacokinetic Study in Rodents
Caption: General experimental workflow for a rodent pharmacokinetic study of this compound.
Key Methodologies
1. This compound Administration:
-
Vaporizer: A calibrated vaporizer specific for this compound is required due to its high vapor pressure.[7][10]
-
Delivery System: this compound is delivered in a carrier gas (e.g., oxygen or a mixture of oxygen and air) to an inhalation chamber for whole-body exposure or a nose cone for individual animal administration.
-
Concentration Control: The concentration of this compound administered should be precisely controlled and monitored throughout the study.
2. Blood and Tissue Sampling:
-
Blood Collection: For serial blood sampling to construct a pharmacokinetic curve, surgical implantation of a catheter (e.g., in the jugular or carotid artery) is the preferred method to minimize stress and allow for repeated, timed sample collection.[11] Alternatively, sparse sampling techniques from sites like the saphenous or tail vein can be employed, where each animal contributes a limited number of samples.[12][13]
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., brain, fat, liver, kidney) are rapidly harvested, weighed, and stored appropriately (typically frozen at -80°C) until analysis.
3. Analytical Method:
-
Gas Chromatography (GC): Headspace gas chromatography is the standard method for quantifying volatile anesthetics like this compound in biological matrices.[14][15][16][17][18][19]
-
Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection.[14][15][16][17][19][20] GC-FID is a robust and common method for this purpose.[14][20]
-
Sample Preparation: Blood or tissue homogenates are placed in a sealed headspace vial and heated to allow the volatile this compound to partition into the gas phase (headspace). An aliquot of the headspace is then injected into the GC system.[15][18][19][21][22]
Signaling Pathways
This compound exerts its anesthetic effects through modulation of several key signaling pathways in the central nervous system.
GABAergic Signaling Pathway
This compound enhances the function of GABA_A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. This potentiation of GABAergic neurotransmission is a key mechanism of its anesthetic action.
Caption: this compound's potentiation of the GABA_A receptor signaling pathway.
Glutamatergic Signaling Pathway (NMDA Receptor)
This compound also inhibits excitatory neurotransmission by acting on N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate (B1630785) receptors.
Caption: this compound's inhibition of the NMDA receptor signaling pathway.
Potassium Channel Signaling
This compound is known to modulate the activity of certain potassium channels, which plays a role in regulating neuronal excitability.
Caption: this compound's activation of two-pore domain potassium channels.
Conclusion
The pharmacokinetic profile of this compound in rodent models is characterized by rapid uptake and elimination, primarily driven by its low blood-gas partition coefficient and minimal metabolism. While specific quantitative data on clearance, volume of distribution, and half-life in rats and mice are not extensively published, the established experimental methodologies for volatile anesthetics can be adapted for detailed pharmacokinetic investigations. Further research to quantify these parameters in different rodent strains would be valuable for refining preclinical models and enhancing the translation of anesthetic drug development. The primary mechanisms of this compound's anesthetic action involve the potentiation of inhibitory GABAergic signaling and the inhibition of excitatory glutamatergic signaling, as well as the modulation of potassium channels.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and its efficacy in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Inhaled Anesthetics | Anesthesia Key [aneskey.com]
- 4. This compound clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and potency of desflurance (I-653) in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aversion to this compound and Isoflurane in Sprague-Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound elimination from respiratory gas and blood during the 20 minutes after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics and implications of this compound metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 13. hkstp.org [hkstp.org]
- 14. Development and validation of a direct headspace GC-FID method for the determination of sevoflurane, this compound and other volatile compounds of forensic interest in biological fluids: application on clinical and post-mortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of volatile anesthetics isoflurane and enflurane in mouse brain tissues using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatographic determination of volatile anaesthetic agents in blood. Part 2. Clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensi… [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. Headspace gas chromatography for the determination of volatile methylsiloxanes in personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Desflurane's Effects on the Central Nervous System and Neuronal Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desflurane is a highly utilized volatile anesthetic in clinical practice, known for its rapid onset and offset of action.[1] Its primary effects are mediated through complex interactions within the central nervous system (CNS), leading to a reversible state of unconsciousness, amnesia, and immobility. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action at the neuronal level, focusing on its influence on ion channels, synaptic transmission, and intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of anesthetics and the development of novel therapeutic agents targeting the CNS.
Core Mechanisms of Action at the Neuronal Level
This compound's anesthetic properties arise from its modulation of a wide array of molecular targets within the CNS, ultimately leading to a suppression of neuronal activity.[1] The principal mechanisms involve the enhancement of inhibitory neurotransmission and the attenuation of excitatory signaling.
Modulation of Ligand-Gated Ion Channels
Gamma-Aminobutyric Acid Type A (GABAA) Receptors: A primary target for this compound is the GABAA receptor, a ligand-gated chloride channel that mediates the majority of fast inhibitory neurotransmission in the brain.[1] this compound enhances the function of GABAA receptors, potentiating the inhibitory effects of GABA.[1] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and reducing the likelihood of action potential firing.[1] This potentiation of inhibitory signaling contributes significantly to the sedative and hypnotic effects of this compound.[1]
N-Methyl-D-Aspartate (NMDA) Receptors: this compound has been shown to inhibit the function of NMDA receptors, which are critical for excitatory neurotransmission, synaptic plasticity, and memory formation.[1] By antagonizing NMDA receptors, this compound reduces excitatory signaling in the CNS, contributing to its anesthetic and amnesic effects.[1]
Influence on Voltage-Gated and Other Ion Channels
Potassium Channels: this compound interacts with several types of potassium channels, which play a crucial role in setting the resting membrane potential and regulating neuronal excitability. Notably, this compound activates two-pore domain potassium (K2P) channels, leading to an efflux of potassium ions from the neuron.[1] This results in membrane hyperpolarization and a decrease in neuronal activity, further contributing to the anesthetic state.[1]
Effects on Synaptic Transmission
This compound modulates synaptic transmission by affecting both presynaptic and postsynaptic mechanisms. It has been observed to decrease the release of excitatory neurotransmitters, such as glutamate, while potentially increasing the release of the inhibitory neurotransmitter GABA.[1] This shift in the balance towards inhibitory neurotransmission is a key factor in the induction and maintenance of anesthesia.
Quantitative Effects on Neuronal Activity
The following tables summarize the quantitative effects of this compound on various parameters of neuronal activity as reported in the scientific literature.
Table 1: Effects of this compound on Spinal Cord Neuronal Activity
| Parameter | This compound Concentration | Effect | Reference |
| H/M Ratio (Spinal Cord Excitability) | 3.7% in 100% O₂ | Decrease to 12% ± 5% of baseline | [2] |
| H/M Ratio (Spinal Cord Excitability) | 7.4% in 100% O₂ | Decrease to 7% ± 4% of baseline | [2] |
Table 2: Effects of this compound on Cerebellar Granule Cell Firing
| Parameter | This compound Application | Effect | Reference |
| Probability of Eliciting Spikes | 2 MAC | -34.9% ± 4.1% | [3] |
| Total Number of Emitted Spikes | 2 MAC | -41.2% ± 3.6% | [3] |
| 1st Spike Latency | 2 MAC | -17.1% ± 2.6% | [3] |
Intracellular Signaling Pathways Modulated by this compound
Recent research has begun to elucidate the intracellular signaling cascades that are affected by this compound, suggesting that its effects extend beyond direct ion channel modulation.
Protein Kinase C (PKC) and MAPK/ERK Pathway
This compound has been shown to induce the activation of Protein Kinase C (PKC), particularly the PKC-epsilon isoform, and the extracellular signal-regulated kinase 1 and 2 (ERK1/2) in the context of cardioprotection, a phenomenon that may share mechanisms with neuroprotection.[4] The activation of these pathways can influence a variety of cellular processes, including gene expression and cell survival.
Akt/GSK3β Signaling Pathway
Studies have indicated that this compound, in contrast to some other volatile anesthetics, may have a lesser impact on the Akt/Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway.[5] This pathway is crucial for neuronal survival, proliferation, and differentiation. The differential effects of anesthetics on this pathway could underlie variations in their neurotoxic potential.
Neuroinflammatory Signaling
This compound has been shown to modulate neuroinflammatory pathways, such as the p38/Toll-like receptor 4 (TLR4) pathway.[1] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines, which may contribute to its neuroprotective effects in certain contexts.[1]
Experimental Protocols
The following sections outline the general methodologies employed in key experiments to elucidate the effects of this compound on neuronal activity.
In Vivo Electrophysiology: Spinal Cord Recordings
Objective: To assess the effect of this compound on spinal cord excitability.
Methodology:
-
Animal Preparation: Subjects (e.g., human volunteers or animal models) are prepared for surgery. For human studies, this involves the placement of stimulating and recording electrodes over the appropriate nerves and muscles.
-
Anesthesia Administration: this compound is administered at varying end-tidal concentrations (e.g., 3.7% and 7.4%) in a controlled mixture of gases (e.g., 100% O₂ or 50% O₂/N₂O).[2]
-
Neurophysiological Recordings: Standard neurophysiological techniques are used to measure spinal cord excitability. This often involves recording the Hoffmann reflex (H-reflex) and the maximal motor response (M-wave) to assess the H/M ratio.
-
Data Acquisition and Analysis: Measurements are taken before this compound administration and at stable levels of each concentration. The H/M ratio is calculated and compared across different anesthetic depths.
In Vitro Electrophysiology: Patch-Clamp Recordings from Cerebellar Granule Cells
Objective: To investigate the effects of this compound on synaptic transmission and intrinsic excitability of individual neurons.
Methodology:
-
Slice Preparation: Acute cerebellar slices are prepared from animal models (e.g., rats).
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on granule cells.
-
This compound Application: this compound is delivered to the recording chamber at a specific concentration (e.g., 2 MAC) dissolved in the artificial cerebrospinal fluid (aCSF).[3]
-
Stimulation and Recording:
-
Synaptic Transmission: Mossy fibers are stimulated to evoke excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in the recorded granule cell.
-
Intrinsic Excitability: Current injections are used to elicit action potentials and assess changes in firing properties.
-
-
Data Analysis: Changes in the amplitude, frequency, and kinetics of synaptic currents, as well as alterations in action potential firing patterns, are analyzed before and during this compound application.
Western Blotting for Signaling Protein Phosphorylation
Objective: To determine the effect of this compound on the activation of intracellular signaling pathways.
Methodology:
-
Tissue/Cell Collection: Brain tissue or cultured neurons are harvested after exposure to this compound at various concentrations and durations.
-
Protein Extraction: Total protein is extracted from the samples.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).
-
Detection and Quantification: The membrane is then incubated with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase), and the protein bands are visualized and quantified. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
Conclusion
This compound exerts its profound effects on the central nervous system through a multifaceted mechanism of action that involves the modulation of various ion channels, the alteration of synaptic transmission, and the engagement of specific intracellular signaling pathways. Its ability to enhance GABAergic inhibition and suppress glutamatergic excitation is fundamental to its anesthetic properties. Furthermore, emerging evidence on its influence on signaling cascades such as the PKC/MAPK and Akt/GSK3β pathways opens new avenues for understanding its neuroprotective and potential neurotoxic effects. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for future research aimed at refining our understanding of this important anesthetic agent and for the development of novel drugs with improved safety and efficacy profiles for CNS applications.
References
- 1. Beneficial effect of transient this compound inhalation on relieving inflammation and reducing signaling induced by MPTP in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on the nervous system: from spinal cord to muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of this compound on Neuronal Communication at a Central Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound preconditioning induces time-dependent activation of protein kinase C epsilon and extracellular signal-regulated kinase 1 and 2 in the rat heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflurane Is More Deleterious to Developing Brain Than this compound: The Role of the Akt/GSK3β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Initial Investigations into Desflurane-induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the neurotoxic potential of Desflurane, a commonly used volatile anesthetic. Concerns regarding the impact of general anesthetics on the central nervous system, particularly in vulnerable populations, have prompted rigorous investigation. This document synthesizes key findings from in vitro and in vivo studies, details the experimental protocols used, and visualizes the core molecular pathways implicated in this compound-induced neuronal injury.
In Vitro Investigations: Cellular Models of this compound Neurotoxicity
Initial studies have largely utilized immortalized human cell lines and primary neuronal cultures to dissect the direct effects of this compound at the cellular level. A significant finding is that this compound's neurotoxic potential is often conditional, manifesting most prominently in the presence of a co-stressor like hypoxia.[1][2]
Quantitative Data from In Vitro Studies
The following tables summarize key quantitative outcomes from foundational in vitro experiments investigating this compound's effects on neuronal cells.
Table 1: Effects of this compound on Caspase-3 Activation and Amyloid-β (Aβ) Production in H4-APP Cells
| Condition (6-hour exposure) | Caspase-3 Activation (% of Control) | Key Inhibitor Effect | Reference |
| 12% this compound alone | No significant change | N/A | [1][3] |
| Hypoxia (18% O₂) alone | No significant change | N/A | [1] |
| 12% this compound + Hypoxia | 235% | Attenuated to 106% by γ-secretase inhibitor L-685,458 | |
| 12% this compound + Hypoxia + Aβ | 806% (vs. 295% for this compound + Hypoxia alone) | Potentiation by Aβ demonstrates a synergistic effect |
Table 2: Effects of this compound on Viability and Cytotoxicity in Neuronal Cultures
| Cell Model | Exposure Condition | Endpoint | Result (% of Control or as specified) | Reference |
| Rat Cortical Neurons | Equipotent dose to 1.3% sevoflurane (B116992) (1 hr) | Cell Viability (3 days post-exposure) | 67% viable cells (vs. 86% in control) | |
| Differentiated Monkey Neural Stem Cells | 5.7% this compound (24 hr) | LDH Release (Cytotoxicity) | Significant elevation in LDH release | |
| Undifferentiated Monkey Neural Stem Cells | 5.7% this compound (24 hr) | LDH Release (Cytotoxicity) | No significant change | |
| Differentiated Monkey Neural Stem Cells | 5.7% this compound (24 hr) | Cytokine Levels | Increased G-CSF, IL-12, IL-9, IL-10, TNF-α |
Key Experimental Protocols: In Vitro
Protocol 1: Caspase Activation and Aβ Production in H4-APP Cells
-
Cell Line: H4 human neuroglioma cells stably overexpressing human amyloid precursor protein (H4-APP).
-
Culture Conditions: Cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS). For experiments, cells are often switched to a serum-free medium.
-
Anesthetic Exposure: Cells are placed in a sealed, humidified chamber. This compound (12%) is introduced via a calibrated vaporizer. For hypoxic conditions, the oxygen concentration is reduced to 18%. The exposure duration is typically 6 hours.
-
Analysis:
-
Caspase-3 Activity: Cell lysates are collected, and caspase-3 activity is measured using a fluorometric assay that detects the cleavage of a specific substrate (e.g., Ac-DEVD-AMC).
-
Aβ Levels: Aβ40 and Aβ42 levels in the conditioned media are quantified using sandwich enzyme-linked immunosorbent assays (ELISA).
-
Protein Expression: Levels of β-site APP-cleaving enzyme (BACE) and APP fragments are determined by Western blot analysis.
-
Protocol 2: Neurotoxicity Assessment in Differentiated Primate Neural Stem Cells
-
Cell Model: Neural stem cells (NSCs) harvested from the hippocampus of a gestational day 80 monkey brain.
-
Differentiation: NSCs are guided to differentiate into a mixed culture of neurons, astrocytes, and oligodendrocytes using specific growth factors and media over a period of several weeks.
-
Anesthetic Exposure: Differentiated cultures are exposed to 5.7% this compound in a controlled chamber for short-term (3 hours) or prolonged (24 hours) periods.
-
Analysis:
-
Cytotoxicity: Lactate dehydrogenase (LDH) release into the culture medium is measured using a colorimetric assay as an indicator of cell membrane damage and death.
-
Inflammatory Response: A panel of cytokines (e.g., G-CSF, IL-12, IL-9, IL-10, TNF-α) in the culture medium is quantified using a multiplex immunoassay.
-
Neuronal Viability: The number of viable neurons is assessed by immunocytochemistry and flow cytometry for a neuron-specific marker, such as polysialic acid neural cell adhesion molecule (PSA-NCAM).
-
Mandatory Visualizations: In Vitro Workflows and Pathways
In Vivo Investigations: Animal Models of this compound Exposure
Animal models, particularly neonatal rodents, are crucial for understanding how this compound exposure affects the developing brain and subsequent cognitive function. These studies have suggested that in the neonatal period, this compound may induce more significant neuroapoptosis than other volatile anesthetics like Isoflurane and Sevoflurane.
Quantitative Data from In Vivo Studies
Table 3: Effects of Neonatal this compound Exposure in Mice
| Model | Exposure Condition | Endpoint | Result | Reference |
| P6 C57BL/6 Mice | 8% this compound (6 hr) | Neuroapoptosis (Activated Caspase-3) | Significantly greater than equipotent doses of Sevoflurane (3%) or Isoflurane (2%) | |
| P6 C57BL/6 Mice | 8% this compound (6 hr) | Working Memory (Y-Maze) | Significantly impaired performance in adulthood | |
| P7-8 Mice | ~0.6 MAC this compound (6 hr) | Neuronal Cell Death | Significantly increased, similar to equipotent Isoflurane and Sevoflurane |
Key Experimental Protocols: In Vivo
Protocol 3: Neonatal Anesthetic Exposure and Behavioral Testing in Mice
-
Animal Model: Postnatal day 6 (P6) or P7 C57BL/6 mice. The minimum alveolar concentration (MAC) is first determined for the specific age group to establish equipotent anesthetic doses.
-
Anesthetic Exposure: Pups are separated from the dam and placed in a temperature-controlled chamber. A mixture of this compound (e.g., 8%) and oxygen is delivered for a set duration, typically 6 hours. Control animals receive only oxygen/air.
-
Post-Exposure Analysis:
-
Neuroapoptosis: A subset of animals is euthanized hours after exposure. Brains are harvested, sectioned, and stained for markers of apoptosis, such as activated caspase-3 (immunohistochemistry) or DNA fragmentation (TUNEL assay). Apoptotic cells are then quantified in specific brain regions (e.g., neocortex).
-
Behavioral Testing: The remaining animals are returned to their home cage, weaned, and allowed to mature to adulthood. They then undergo a battery of behavioral tests to assess cognitive function. The Y-maze is commonly used to evaluate spatial working memory.
-
Mandatory Visualization: In Vivo Workflow
Key Signaling Pathways Implicated in this compound Neurotoxicity
Research suggests that this compound-induced neurotoxicity is not caused by a single mechanism but rather the perturbation of several interconnected signaling pathways, primarily culminating in apoptosis.
-
Caspase-Dependent Apoptosis: A central mechanism is the activation of executioner caspases, such as Caspase-3. As shown in vitro, this can be triggered by a combination of this compound and hypoxia, which increases levels of BACE and subsequently Aβ, creating a neurotoxic feedback loop.
-
NF-kappaB Signaling: The transcription factor NF-κB is a key regulator of inflammation and cell survival. Studies have indicated that this compound exposure can induce apoptosis through an NF-κB-dependent pathway. This pathway can be inhibited by antioxidants like lipoic acid, suggesting a role for oxidative stress in its activation.
-
Mitochondrial Dysfunction: While more extensively studied with isoflurane, mitochondrial pathways are relevant to all volatile anesthetics. Anesthetic exposure can increase reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore (mPTP), a reduction in mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.
Mandatory Visualization: Convergent Apoptotic Pathways
References
- 1. The Inhalation Anesthetic this compound Induces Caspase Activation and Increases Amyloid β-Protein Levels under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhalation anesthetic this compound induces caspase activation and increases amyloid beta-protein levels under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General anesthetics and β-amyloid protein - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Modern Anesthetic: A Technical Guide to the Discovery and Chemical Synthesis of Desflurane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether) has become a cornerstone of modern anesthesia, prized for its rapid onset and offset of effects, which allows for precise control over the depth of anesthesia and a quick recovery period for patients.[1][2] This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this highly fluorinated methyl ethyl ether. It details the historical context of its development, the key scientific breakthroughs, and the various synthetic pathways that have been established for its production. The document offers a comprehensive overview of the experimental protocols, quantitative data, and logical frameworks underlying the synthesis of this compound, tailored for professionals in the fields of chemical and pharmaceutical research.
Discovery and Development
The journey of this compound from a laboratory curiosity to a clinical staple was driven by the persistent search for an ideal inhalational anesthetic. While synthesized in the 1960s by Ross C. Terrell, its unique physical properties, particularly its low boiling point, presented significant challenges for the anesthetic vaporizers of that era, leading to its initial shelving.[3]
Renewed interest in this compound emerged in the 1980s with the rise of outpatient or day-surgery procedures.[3] This new surgical paradigm demanded an anesthetic agent that would allow patients to recover quickly and return home in a timely manner. This compound's low solubility in blood and body tissues, a consequence of its high degree of fluorination, fit these requirements perfectly, enabling rapid induction of and emergence from anesthesia. After extensive preclinical and clinical evaluation, this compound, under the brand name Suprane, was approved by the FDA in 1992 and clinically introduced around 1991. This introduction was accompanied by the development of a specialized, electrically heated vaporizer, the Tec 6, designed to handle its high vapor pressure.
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of this compound's properties is essential for its synthesis and clinical application. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |
| CAS Number | 57041-67-5 | |
| Molecular Formula | C3H2F6O | |
| Molar Mass | 168.04 g/mol | |
| Boiling Point | 23.5 °C (at 1 atm) | |
| Density | 1.465 g/cm³ (at 20 °C) | |
| Vapor Pressure | 88.5 kPa (664 mmHg) at 20 °C |
Table 2: Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Blood/Gas Partition Coefficient | 0.42 | |
| Oil/Gas Partition Coefficient | 18.7 | |
| Minimum Alveolar Concentration (MAC) | 6.0% (31-65 age group) | |
| Metabolism | ~0.02% |
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed, with the most common starting from the anesthetic isoflurane (B1672236). Other pathways have been devised to avoid certain toxic or expensive reagents. This section details the primary synthetic methodologies.
Synthesis from Isoflurane
The conversion of isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether) to this compound involves the substitution of a chlorine atom with a fluorine atom. This halogen exchange reaction is the most direct and widely practiced approach.
This method is a cornerstone of commercial this compound production. It involves the reaction of isoflurane with anhydrous hydrogen fluoride (B91410) in the presence of a Lewis acid catalyst, typically antimony pentachloride (SbCl5) or antimony pentafluoride (SbF5).
Experimental Protocol:
-
Reactor Setup: A corrosion-resistant reactor (e.g., made of polytetrafluoroethylene or a suitable alloy) is charged with isoflurane and the antimony pentahalide catalyst (0.7-1.2 mol% relative to isoflurane) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Anhydrous hydrogen fluoride (1.3-2.2 molar equivalents) is carefully added to the stirred mixture. The reaction is endothermic, and the temperature is maintained between 9-18 °C using a cooling bath.
-
Reaction: The reaction mixture is stirred at the controlled temperature for approximately 6 to 7 hours after the complete addition of hydrogen fluoride.
-
Quenching: The reaction is quenched by carefully adding the mixture to an excess of cold water.
-
Workup and Purification: The organic layer is separated, washed with a bicarbonate solution to neutralize any remaining acid, and then washed with water. The crude this compound is dried and purified by fractional distillation to remove unreacted isoflurane and byproducts.
Table 3: Quantitative Data for Fluorination of Isoflurane with HF/SbCl5
| Parameter | Value | Reference |
| Catalyst Loading (SbCl5) | 0.7 - 1.2 mol% | |
| HF (molar equivalents) | 1.3 - 2.2 | |
| Reaction Temperature | 9 - 18 °C | |
| Reaction Time | 6 - 7 hours |
An alternative method utilizes potassium fluoride (KF) as the fluorinating agent, often in a high-boiling point solvent like diethylene glycol. This approach avoids the use of highly corrosive hydrogen fluoride and toxic antimony catalysts.
Experimental Protocol:
-
Reactor Setup: A high-pressure autoclave is charged with diethylene glycol, dry potassium fluoride, and isoflurane.
-
Reaction: The sealed autoclave is heated to 220-230 °C with stirring for 10-12 hours. The pressure inside the autoclave will increase as the reaction proceeds.
-
Cooling and Isolation: After the reaction, the autoclave is cooled to room temperature. The crude product is then isolated by distillation from the reaction mixture.
-
Purification: The collected distillate, which is crude this compound, is further purified by fractional distillation.
Table 4: Quantitative Data for Fluorination of Isoflurane with KF
| Parameter | Value | Reference |
| Solvent | Diethylene Glycol | |
| Fluorinating Agent | Potassium Fluoride | |
| Reaction Temperature | 220 - 230 °C | |
| Reaction Time | 10 - 12 hours | |
| Yield | 43.8% |
Multi-step Synthesis from Hexafluoropropene (B89477) Epoxide
This synthetic route provides an alternative to using isoflurane as a starting material and proceeds through several intermediate steps.
Experimental Protocol:
-
Formation of Methyl 2-methoxytetrafluoropropionate: Gaseous hexafluoropropene epoxide is passed through methanol to yield methyl 2-methoxytetrafluoropropionate.
-
Hydrolysis: The resulting ester is hydrolyzed to 2-methoxytetrafluoropropionic acid using an aqueous base such as potassium hydroxide, followed by acidification.
-
Decarboxylation: The acid is then decarboxylated by heating, often in the presence of a high-boiling point solvent like a glycol, to form 1,2,2,2-tetrafluoroethyl methyl ether.
-
Chlorination: The methyl ether is chlorinated using chlorine gas under UV light to produce 1,2,2,2-tetrafluoroethyl dichloromethyl ether.
-
Fluorination: The final step involves a fluorine-chlorine exchange reaction on the dichloromethyl ether, similar to the fluorination of isoflurane, using reagents like hydrogen fluoride with an antimony pentachloride catalyst, to yield this compound.
Analytical Characterization
The purity and identity of the synthesized this compound are confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of this compound and identifying any volatile impurities or byproducts from the synthesis. The retention time of the main peak is compared to a standard, and the mass spectrum provides definitive structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the hydrogen atoms in the molecule.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds like this compound, as it gives distinct signals for the different fluorine environments in the molecule, allowing for unambiguous structural confirmation and purity assessment.
-
Table 5: NMR Data for this compound
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference |
| ¹H NMR (CDCl₃) | 6.42 | triplet | ||
| 5.90 | doublet | |||
| ¹⁹F NMR (CDCl₃) | -85.10 | singlet (3F, -CF₃) | ||
| -85.76 | doublet (1F, -CF) | 157.65 Hz | ||
| -87.20 | doublet (1F, -CF) | 157.65 Hz | ||
| -146.91 | singlet (1F, -CF) |
Conclusion
The discovery and development of this compound represent a significant advancement in the field of anesthesiology, driven by the need for agents that allow for rapid and predictable control of anesthesia. The chemical synthesis of this compound, primarily through the fluorination of isoflurane, has been refined to enable its large-scale production. This technical guide has provided a detailed overview of the key synthetic methodologies, including experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research may focus on developing even more efficient, cost-effective, and environmentally friendly synthetic routes to this important anesthetic.
References
Methodological & Application
Protocol for Desflurane Administration in Laboratory Rats
Application Note: This document provides a detailed protocol for the administration of Desflurane, a volatile anesthetic agent, in laboratory rats for research purposes. It is intended for researchers, scientists, and drug development professionals familiar with laboratory animal handling and anesthesia. Adherence to local institutional animal care and use committee (IACUC) guidelines is mandatory.
Introduction
This compound is a halogenated ether inhalation anesthetic with a low blood/gas partition coefficient, allowing for rapid induction of and emergence from anesthesia.[1] Its rapid titration and minimal metabolism make it a suitable choice for a variety of surgical and non-surgical procedures in rats.[1] This protocol outlines the necessary equipment, procedures, and monitoring for the safe and effective use of this compound in a laboratory setting.
Materials and Equipment
-
Anesthesia Machine: Equipped with a this compound-specific precision vaporizer.
-
Oxygen Source: Medical grade oxygen (100%).
-
Induction Chamber: A sealed, transparent chamber of appropriate size for the rat.
-
Delivery Circuit: Non-rebreathing circuit with a nose cone or endotracheal tube.
-
Waste Anesthetic Gas (WAG) Scavenging System: Active or passive system to remove excess anesthetic gas.[2][3][4]
-
Physiological Monitoring Equipment: Pulse oximeter, rectal thermometer with probe, electrocardiogram (ECG), and a non-invasive blood pressure monitor.[5]
-
Heating Source: Circulating warm water blanket or other controlled heating pad to prevent hypothermia.[6][7]
-
Ophthalmic Ointment: To prevent corneal drying.
-
Personal Protective Equipment (PPE): Laboratory coat, gloves, and safety glasses.
Pre-Anesthetic Preparation
-
Animal Acclimation: Allow rats to acclimate to the facility for a minimum of 3 days prior to any procedure.[8]
-
Fasting: Pre-anesthetic fasting is generally not required for rats. If necessary for the specific experimental design, it should be limited to a maximum of 2-3 hours for food, with no restriction on water.[8]
-
Health Assessment: Ensure the rat is in good health and free from any signs of disease.
-
Weigh the Animal: Obtain an accurate body weight to inform any potential drug calculations.
-
Equipment Check:
-
Verify the this compound vaporizer is filled and functioning correctly.
-
Check the oxygen supply and flowmeter.
-
Ensure the WAG scavenging system is active.
-
Calibrate and prepare all monitoring equipment.
-
Anesthesia Induction
-
Place the rat in the induction chamber.
-
Set the oxygen flow rate to a high flow (e.g., 1-2 L/min) to rapidly fill the chamber.[7]
-
Set the this compound vaporizer to the induction concentration.
-
Monitor the rat continuously for loss of the righting reflex, which indicates the onset of anesthesia.
Anesthesia Maintenance
-
Once the rat is induced, turn off the this compound to the induction chamber and reduce the oxygen flow.
-
Quickly transfer the rat to the surgical area and position it on the heating pad.
-
Immediately apply a nose cone or intubate the animal.
-
Administer ophthalmic ointment to both eyes to prevent corneal drying.[8]
-
Connect the delivery circuit and resume the flow of this compound and oxygen.
-
Adjust the this compound concentration and oxygen flow rate to the maintenance levels.
-
Continuously monitor the depth of anesthesia and the rat's physiological parameters. Adjust the anesthetic concentration as needed based on these observations.
Physiological Monitoring
Continuous monitoring of the anesthetized rat is crucial for animal welfare and experimental success.[5][9] The following parameters should be monitored and recorded every 15 minutes.
Post-Anesthetic Recovery
-
Discontinue the administration of this compound.
-
Continue to supply 100% oxygen for a few minutes to aid in the washout of the anesthetic.
-
Place the rat in a clean, warm cage for recovery.
-
Monitor the rat closely until it is fully ambulatory and has regained its righting reflex.[8]
-
Do not leave the animal unattended during the recovery period.
-
Provide post-operative analgesia as required by the experimental protocol and institutional guidelines.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations, flow rates, and physiological parameters for this compound anesthesia in laboratory rats.
| Parameter | Induction | Maintenance | Reference |
| This compound Concentration (%) | 8 - 10 | 4 - 7 | [6] |
| Oxygen Flow Rate (L/min) | 1 - 2 | 0.5 - 1 | [7] |
| Physiological Parameter | Normal Range Under Anesthesia | Reference |
| Respiratory Rate (breaths/min) | 50 - 100 | [7] |
| Heart Rate (beats/min) | 250 - 400 | [7] |
| Body Temperature (°C) | 36.5 - 37.5 | [7] |
| Oxygen Saturation (SpO2) | > 95% | |
| Capillary Refill Time (CRT) | < 2 seconds | [6] |
Note: The Minimum Alveolar Concentration (MAC) of this compound in adult rats is approximately 5.7%.[4] This value can be used as a guide for determining appropriate anesthetic concentrations.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Maturation decreases ethanol minimum alveolar anesthetic concentration (MAC) more than this compound MAC in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of this compound on Neuronal Communication at a Central Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sevoflurane and this compound on the nociceptive responses of substantia gelatinosa neurons in the rat spinal cord dorsal horn: An in vivo patch-clamp analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Orexinergic Neurons Inhibits the Anesthetic Effect of this compound on Consciousness State via Paraventricular Thalamic Nucleus in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. Aversion to this compound and Isoflurane in Sprague-Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jebmh.com [jebmh.com]
Application Notes and Protocols: Desflurane in Preclinical Neurobehavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of desflurane in preclinical neurobehavioral research. This document summarizes key findings on the effects of this compound on cognitive and motor functions, delves into the molecular signaling pathways involved, and offers detailed protocols for relevant experimental procedures.
Neurobehavioral Effects of this compound
This compound, a commonly used inhalation anesthetic, has been the subject of numerous preclinical studies to evaluate its impact on the central nervous system. Research has focused on its potential to induce neurotoxicity or provide neuroprotection, with varying outcomes depending on the experimental model, age of the subjects, and duration of exposure.
Cognitive Function and Memory
Studies investigating the effects of this compound on learning and memory have yielded mixed results. Some research suggests that this compound may be a safer alternative to other volatile anesthetics like isoflurane (B1672236), as it does not appear to induce a decline in cognitive function in certain contexts[1][2]. In human subjects, this compound was not associated with the same level of postoperative cognitive decline as isoflurane[2][3].
However, other preclinical studies have demonstrated that this compound can impair learning and memory, particularly in aged animals and at higher doses[4][5]. For instance, aged rats exposed to 1.5 MAC this compound showed significant impairments in the Morris water maze task, although these deficits were not long-lasting[4]. In neonatal mice, this compound exposure has been linked to impaired working memory in adulthood[6].
Motor Function
This compound's impact on motor function has also been a focus of preclinical research. Studies in aged Alzheimer's disease model mice have shown that both this compound and sevoflurane (B116992) can induce motor learning deficits in the balance beam test[7][8]. This compound anesthesia has also been shown to significantly alter the amplitude of muscle responses evoked by motor cortex stimulation in rats, with a progressive decrease in compound muscle action potential (CMAP) amplitude as the concentration of this compound increases[9]. The primary site of action for this effect appears to be at the level of the spinal motoneuron[10].
Signaling Pathways in this compound-Induced Neurotoxicity and Neuroprotection
The molecular mechanisms underlying the neurobehavioral effects of this compound are complex and involve multiple signaling pathways.
Neurotoxicity
Prolonged exposure to this compound has been associated with neurotoxicity, particularly in the developing brain. In vitro studies using nonhuman primate neural stem cells have shown that while short-term exposure to a clinically relevant concentration of this compound (5.7%) did not affect cell viability, prolonged (24-hour) exposure led to a significant increase in lactate (B86563) dehydrogenase (LDH) release, indicating cell damage[11]. This was accompanied by an increase in the expression of multiple inflammatory cytokines, including G-CSF, IL-12, IL-9, IL-10, and TNF-α[11][12]. Furthermore, prolonged exposure resulted in a significant decrease in the number of differentiated neurons positive for polysialic acid neural cell adhesion molecule (PSA-NCAM)[11][12].
Under hypoxic conditions, this compound has been shown to induce caspase-3 activation and increase levels of amyloid β-protein (Aβ) and β-site amyloid precursor protein cleaving enzyme (BACE) in cell culture[13]. However, under normoxic conditions, this compound alone did not significantly induce caspase-3 activation[13][14]. Some studies suggest that neonatal exposure to this compound can induce more robust neuroapoptosis than isoflurane or sevoflurane[6].
Neuroprotection
In contrast to its neurotoxic potential, this compound has also been shown to exert neuroprotective effects in certain contexts. In a mouse model of Parkinson's disease induced by MPTP, transient inhalation of this compound ameliorated locomotory dysfunctions, recovered the loss of dopaminergic neurons, and deactivated microglial cells and astrocytes[15]. This neuroprotective effect was associated with a decrease in inflammatory cytokines like TNF-α and the downregulation of signaling pathways involving p38 and TLR4[15]. Additionally, some studies suggest that this compound does not activate the reactive oxygen species (ROS)-mediated mitochondrial pathway of apoptosis, unlike isoflurane[1].
Data Presentation
Table 1: Effects of this compound on Neurobehavioral Outcomes
| Parameter | Animal Model | This compound Concentration/Dose | Exposure Duration | Key Findings | Reference |
| Cognitive Function (Morris Water Maze) | Aged Rats (20-24 months) | 1.5 MAC | 4 hours | Significant impairment in task acquisition 1 week post-exposure. | [4] |
| Cognitive Function (Morris Water Maze) | Young Adult Rats (3 months) | 1.0 or 1.5 MAC | 4 hours | No significant impairment compared to controls. | [4] |
| Motor Learning (Balance Beam Test) | Aged AppNL-G-F/NL-G-F Mice | 8.0% | 6 hours | Delayed decrement in the number of slips for each trial. | [7][8] |
| Working Memory (Y-Maze) | Adult Mice (exposed neonatally) | 8% | 3 or 6 hours | Significantly impaired working memory. | [6] |
| Motor Evoked Potentials (CMAP Amplitude) | Male Rats | 5.7% (1 MAC) | Not specified | Statistically significant decrease in CMAP amplitude. | [9] |
Table 2: Molecular Effects of this compound in Preclinical Models
| Parameter | Model | This compound Concentration/Dose | Exposure Duration | Key Findings | Reference |
| LDH Release (Cell Viability) | Differentiated Monkey Neural Cells | 5.7% | 24 hours | Significant elevation in LDH release. | [11][12] |
| Cytokine Levels (G-CSF, IL-12, IL-9, IL-10, TNF-α) | Differentiated Monkey Neural Cells | 5.7% | 24 hours | Increased expression levels. | [11][12] |
| Caspase-3 Activation | H4-APP Cells (Hypoxic Conditions) | 12% | 6 hours | 195% increase in caspase-3 activation compared to control. | [13] |
| BACE Levels | H4-APP Cells (Hypoxic Conditions) | 12% | 6 hours | 172% increase in BACE levels compared to control. | [13] |
| p-Akt (ser473) & p-GSK3β (ser9) Expression | Postnatal Day 6 Mice | Not specified | Multiple exposures | No significant decrease observed with this compound. | [16] |
| Neuroapoptosis (Activated Caspase-3) | Neonatal Mice (6-day-old) | 8% | 3 or 6 hours | Significantly greater levels of neuroapoptosis than sevoflurane or isoflurane. | [6] |
Experimental Protocols
Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents[17][18][19][20].
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Submerged escape platform
-
Water opacifier (e.g., non-toxic white paint)
-
Water heater to maintain temperature (e.g., 21°C)[20]
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation: Handle the animals for several days before the experiment to reduce stress.
-
Visible Platform Training (Cued Trials):
-
Hidden Platform Training (Acquisition Phase):
-
The platform is submerged approximately 1 cm below the water surface and is no longer visible.
-
Animals are released into the water from one of four starting positions (e.g., North, South, East, West) in a pseudo-random order.
-
Each animal performs a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
Record the latency to find the platform and the path taken using the video tracking system.
-
If an animal fails to find the platform within a set time (e.g., 60-120 seconds), guide it to the platform[18].
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) before the next trial[19].
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, remove the platform from the tank.
-
Place the animal in the tank and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. This serves as a measure of spatial memory retention[18].
-
Fear Conditioning for Associative Learning and Memory
Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), like a mild foot shock[21][22][23][24].
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
Sound generator for the auditory cue (CS).
-
Video camera and software to record and analyze freezing behavior.
-
Contextual modification elements (e.g., different flooring, wall inserts, olfactory cues) for cued testing[21].
Procedure:
-
Habituation/Acclimation: Place the animals in the testing room for at least 30 minutes before the experiment begins to acclimate[21].
-
Conditioning (Day 1):
-
Place the animal in the conditioning chamber and allow for a baseline period of exploration (e.g., 120 seconds)[21].
-
Present the conditioned stimulus (CS), an auditory tone (e.g., 85 dB, 2800 Hz), for a specific duration (e.g., 30 seconds)[21].
-
During the final moments of the tone (e.g., the last 2 seconds), deliver the unconditioned stimulus (US), a mild foot shock (e.g., 0.75 mA)[21].
-
Repeat the CS-US pairing for a set number of trials with an inter-trial interval.
-
After the final pairing, allow the animal a post-stimulus period in the chamber before returning it to its home cage[21].
-
-
Contextual Fear Testing (Day 2):
-
Approximately 24 hours after conditioning, place the animal back into the same chamber where the conditioning occurred[22][23].
-
Do not present the CS or US.
-
Record the animal's behavior for a set period (e.g., 5 minutes) and quantify the amount of time it spends "freezing" (a state of immobility), which is a measure of fear memory for the context.
-
-
Cued Fear Testing (Day 2 or 3):
-
At a later time point (e.g., at least 2 hours after the contextual test), place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues)[21][22].
-
After a baseline period, present the CS (the tone) without the US.
-
Measure the amount of freezing behavior during the presentation of the tone as an indicator of cued fear memory.
-
Western Blot for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample, such as markers of apoptosis like cleaved caspase-3 and cleaved PARP[25].
Materials:
-
Tissue or cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples or lyse cells in an appropriate buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Incubate the membrane in a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples. An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.
Visualizations
Caption: Signaling pathways in this compound-induced neurotoxicity.
Caption: Neuroprotective signaling pathways of this compound.
Caption: Experimental workflow for preclinical neurobehavioral studies.
References
- 1. Effect of the inhaled anesthetics isoflurane, sevoflurane and this compound on the neuropathogenesis of Alzheimer’s disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Isoflurane and this compound on Cognitive Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of isoflurane and this compound on cognitive function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memory impairment in rats after this compound anesthesia is age and dose dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Memory Impairment in Rats After this compound Anesthesia [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessments of prolonged effects of this compound and sevoflurane on motor learning deficits in aged AppNL-G-F/NL-G-F mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Sevoflurane Induce Prolonged Motor Learning Deficits in aged AppNL-G-F/ NL-G-F Mice. | CiNii Research [cir.nii.ac.jp]
- 9. Effect of this compound anesthesia on transcortical motor evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of this compound on the nervous system: from spinal cord to muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing potential this compound-induced neurotoxicity using nonhuman primate neural stem cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing potential this compound-induced neurotoxicity using nonhuman primate neural stem cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Inhalation Anesthetic this compound Induces Caspase Activation and Increases Amyloid β-Protein Levels under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anesthetics Isoflurane and this compound Differently Affect Mitochondrial Function, Learning, and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beneficial effect of transient this compound inhalation on relieving inflammation and reducing signaling induced by MPTP in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoflurane Is More Deleterious to Developing Brain Than this compound: The Role of the Akt/GSK3β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. library.search.tulane.edu [library.search.tulane.edu]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. queensu.ca [queensu.ca]
- 20. mmpc.org [mmpc.org]
- 21. mmpc.org [mmpc.org]
- 22. Fear Conditioning [protocols.io]
- 23. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Measuring Desflurane Concentration in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Desflurane in brain tissue, a critical aspect of neuropharmacology and anesthetic research. The following sections outline established techniques, including ¹⁹F Nuclear Magnetic Resonance Spectroscopy, Headspace Gas Chromatography-Mass Spectrometry, In Vivo Microdialysis, and Autoradiography. Each section includes a summary of the technique, a detailed experimental protocol, and relevant quantitative data.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a non-invasive technique that allows for the direct quantification of fluorinated compounds like this compound in biological samples. The presence of six fluorine atoms in the this compound molecule provides a strong and specific NMR signal, enabling accurate concentration measurements in complex biological matrices such as brain homogenates or even in vivo.
Quantitative Data
| Parameter | Value | Source(s) |
| Technique | ¹⁹F NMR Spectroscopy | N/A |
| Sample Type | Aqueous solutions, Protein solutions, Brain tissue (in vivo) | [1][2] |
| Limit of Detection (LOD) | Not explicitly stated, but sensitive enough for clinically relevant concentrations (0.2–0.5 mM) | [1] |
| Limit of Quantitation (LOQ) | Not explicitly stated | N/A |
| Linearity Range | Dependent on standard curve preparation | [1] |
| Precision (CV%) | Not explicitly stated | N/A |
| Key Advantage | Non-invasive, non-destructive, and highly specific for fluorinated compounds. | N/A |
| Key Disadvantage | Lower sensitivity compared to mass spectrometry-based methods. | [3] |
Experimental Protocol: Quantification of this compound in Brain Tissue Homogenate
This protocol describes the use of ¹⁹F NMR with an external standard for the quantification of this compound in brain tissue homogenate.
Materials:
-
High-field NMR spectrometer (e.g., 500 MHz) equipped with a 5-mm broadband probe tunable to the ¹⁹F frequency.
-
5-mm NMR tubes
-
3-mm NMR tubes (for coaxial insertion)
-
Trifluoroacetic acid (TFA) solution of known concentration (e.g., 1 mM in D₂O)
-
This compound
-
Ice-cold phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Excise brain tissue of interest immediately after animal sacrifice and flash-freeze in liquid nitrogen.
-
Weigh the frozen tissue and homogenize in a known volume of ice-cold PBS (e.g., 1:3 w/v) using a tissue homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant for NMR analysis.
-
-
NMR Sample Preparation (Coaxial Tube Method):
-
Pipette a precise volume of the brain tissue supernatant (e.g., 600 µL) into a 5-mm NMR tube.
-
Prepare the external standard by sealing a known concentration of TFA in D₂O within a 3-mm NMR tube.
-
Carefully insert the 3-mm NMR tube containing the TFA standard into the 5-mm NMR tube containing the brain supernatant, ensuring it is centered. This coaxial arrangement allows for simultaneous measurement of the sample and the standard.
-
-
NMR Data Acquisition:
-
Insert the coaxial NMR tube into the NMR spectrometer.
-
Tune and match the probe to the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is typically sufficient.
-
Pulse Angle: 90°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 5 seconds (to ensure full relaxation of the fluorine nuclei)
-
Number of Scans: 128-512 (or more, to achieve adequate signal-to-noise)
-
-
For more advanced studies, such as measuring anesthetic binding, a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to measure the spin-spin relaxation time (T2).
-
-
Data Analysis:
-
Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of the this compound resonance peaks and the TFA standard peak.
-
Calculate the concentration of this compound in the brain homogenate using the following formula:
Concentration_this compound = (Integral_this compound / Integral_TFA) * (Concentration_TFA) * (Correction_Factor)
The correction factor may be needed to account for differences in the number of fluorine atoms between this compound and TFA.
-
Experimental Workflow
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a highly sensitive and specific method for the quantification of volatile compounds like this compound from complex matrices. The headspace technique involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects and protects the GC-MS system from non-volatile components. This method is ideal for analyzing brain tissue homogenates.
Quantitative Data
| Parameter | Value (for Isoflurane (B1672236)/Enflurane) | Source(s) |
| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | N/A |
| Sample Type | Brain tissue homogenate | |
| Limit of Detection (LOD) | 0.004 mg/kg (for Halothane in blood) | |
| Limit of Quantitation (LOQ) | < 1 µg/ml (for Isoflurane/Sevoflurane (B116992) in blood) | |
| Linearity Range | 0.015-2.20 µ g/sample (Isoflurane), 0.0152-3.94 µ g/sample (Enflurane) | |
| Precision (CV%) | 3.3-3.9% (intraday and interday) | |
| Recovery | 72% (Isoflurane), 76% (Enflurane) | |
| Key Advantage | High sensitivity and specificity, robust for complex matrices. | N/A |
| Key Disadvantage | Destructive to the sample, requires careful sample preparation to avoid loss of volatile analyte. | N/A |
Experimental Protocol: Quantification of this compound in Brain Tissue Homogenate
This protocol is adapted from a method for isoflurane and enflurane (B1671288) in mouse brain tissue and can be applied to this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.
-
GC column suitable for volatile compounds (e.g., DB-5, 60 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Headspace vials (e.g., 20 mL) with crimp caps (B75204).
-
Internal Standard (IS): Halothane or another suitable volatile compound not present in the sample.
-
Ice-cold water (degassed).
-
Tissue homogenizer.
Procedure:
-
Sample and Standard Preparation:
-
Prepare calibration standards by spiking known amounts of this compound and a fixed concentration of the internal standard into blank brain homogenate.
-
Excise brain tissue, weigh it, and immediately homogenize it in a known volume of ice-cold, degassed water.
-
Transfer a precise amount of the homogenate (e.g., 0.25 g) into a headspace vial.
-
Add the internal standard to each sample vial.
-
Immediately seal the vials with crimp caps to prevent the loss of volatile analytes.
-
-
Headspace GC-MS Analysis:
-
Place the vials in the headspace autosampler.
-
Set the headspace autosampler parameters:
-
Oven Temperature: 70-90°C
-
Incubation Time: 15-30 minutes
-
Injection Volume: 1 mL of the headspace gas
-
-
Set the GC-MS parameters:
-
Injector Temperature: 200°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 10 minutes.
-
Ramp 1: 4°C/minute to 130°C, hold for 2 minutes.
-
Ramp 2: 20°C/minute to 250°C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the selected ions for both compounds.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Experimental Workflow
In Vivo Microdialysis
In vivo microdialysis is a minimally invasive technique used to sample the extracellular fluid (ECF) of the brain in awake, freely moving animals. This method allows for the continuous measurement of unbound this compound concentrations at the site of action, providing valuable pharmacokinetic and pharmacodynamic data.
Quantitative Data
| Parameter | Value (for other anesthetics) | Source(s) |
| Technique | In Vivo Microdialysis coupled with LC-MS/MS | N/A |
| Sample Type | Brain extracellular fluid (microdialysate) | |
| Limit of Detection (LOD) | < 100 ng/L (for ketamine, midazolam, propofol) | N/A |
| Limit of Quantitation (LOQ) | Not explicitly stated | N/A |
| Linearity Range | LOD to 10-100 µg/L (depending on the anesthetic) | N/A |
| Precision (CV%) | < 4% (intraday) | N/A |
| Key Advantage | Allows for in vivo measurement of unbound drug concentration in specific brain regions over time. | N/A |
| Key Disadvantage | Technically challenging, potential for tissue damage, and requires sensitive analytical methods for the small sample volumes. | N/A |
Experimental Protocol: In Vivo Microdialysis for this compound Measurement
This protocol outlines the general steps for conducting an in vivo microdialysis study to measure this compound in the brain of a rodent model.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) with appropriate membrane length and molecular weight cut-off.
-
Guide cannula
-
Microinfusion pump (e.g., CMA/100)
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system for this compound quantification (e.g., GC-MS or LC-MS/MS).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., with a non-interfering anesthetic) and place it in the stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Slowly lower the guide cannula to the desired coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain tissue.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to equilibrate for at least one hour before collecting baseline samples.
-
Administer this compound to the animal according to the experimental design.
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials in the fraction collector.
-
At the end of the experiment, sacrifice the animal and verify the probe placement through histological analysis.
-
-
Probe Calibration (In Vivo Recovery):
-
Determine the in vivo recovery of the microdialysis probe for this compound to accurately calculate the extracellular concentration. This can be done using methods like the zero-net-flux method or retrodialysis.
-
-
Sample Analysis:
-
Analyze the collected microdialysate samples for this compound concentration using a highly sensitive analytical technique such as GC-MS or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each dialysate sample.
-
Correct the measured concentrations for the in vivo recovery of the probe to determine the actual extracellular concentration of unbound this compound in the brain.
-
Experimental Workflow
Autoradiography
Autoradiography is a technique used to visualize the distribution of a radiolabeled substance within a tissue section. To measure this compound concentration using this method, a radiolabeled version of this compound (e.g., with ¹⁴C or ¹⁸F) is required. This technique provides high-resolution spatial information on drug distribution.
Experimental Protocol: Ex Vivo Autoradiography with Radiolabeled this compound
Materials:
-
Radiolabeled this compound (e.g., [¹⁴C]this compound or [¹⁸F]this compound)
-
Cryostat
-
Microscope slides
-
Phosphor imaging plates or X-ray film
-
Image analysis software
Procedure:
-
Animal Dosing:
-
Administer the radiolabeled this compound to the animal via inhalation at the desired concentration and duration.
-
-
Tissue Collection and Sectioning:
-
At a predetermined time point, sacrifice the animal and rapidly excise the brain.
-
Freeze the brain in isopentane (B150273) cooled with liquid nitrogen.
-
Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides.
-
-
Exposure:
-
Appose the slides with the brain sections to a phosphor imaging plate or X-ray film in a light-tight cassette.
-
Include calibrated radioactive standards to allow for quantification.
-
Expose for a duration determined by the specific activity of the radiolabel and the expected concentration in the tissue.
-
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging plate or develop the X-ray film to obtain an autoradiogram.
-
Use image analysis software to measure the optical density or photostimulated luminescence in different brain regions.
-
Convert these values to radioactivity concentrations (nCi/g or Bq/g) using the calibration curve generated from the radioactive standards.
-
From the radioactivity concentration and the specific activity of the radiolabeled this compound, calculate the molar concentration of this compound in different brain regions.
-
This compound Signaling Pathway
This compound, like other volatile anesthetics, exerts its effects through complex interactions with various ion channels and neurotransmitter receptors in the central nervous system. Its primary mechanism involves the potentiation of inhibitory neurotransmission and the attenuation of excitatory neurotransmission.
References
Application Notes and Protocols for Utilizing Desflurane in Long-Duration Animal Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance and standardized protocols for the effective use of desflurane in long-duration anesthesia for animal surgical models. Adherence to these guidelines is intended to ensure animal welfare, procedural success, and the generation of reproducible scientific data.
Introduction to this compound Anesthesia
This compound is a volatile inhalant anesthetic characterized by its low blood-gas partition coefficient, which allows for rapid induction of and recovery from anesthesia.[1] These properties make it a suitable agent for long-duration surgical procedures in various animal models, offering precise control over the depth of anesthesia.[2] Its cardiovascular effects, which include a decrease in arterial blood pressure and systemic vascular resistance with an increase in heart rate, are similar to those of isoflurane (B1672236) at equipotent doses.[1]
Key Considerations for Long-Duration Anesthesia
Successful long-duration anesthesia requires meticulous planning and continuous monitoring to maintain physiological stability. Key considerations include:
-
Animal Species and Strain: Anesthetic requirements and physiological responses can vary significantly between species and even strains of the same species.[3]
-
Procedure Duration and Invasiveness: The length and complexity of the surgical procedure will dictate the required depth and duration of anesthesia, as well as the need for supportive care.
-
Physiological Monitoring: Continuous monitoring of cardiovascular, respiratory, and thermoregulatory parameters is critical for animal safety and data integrity.[4][5]
-
Analgesia: A multimodal approach to analgesia, including pre-emptive administration, is essential for managing perioperative pain.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound for long-duration anesthesia in different animal models.
Table 1: Anesthetic Parameters and Recovery Times in Dogs Undergoing Laparotomy vs. Laparoscopy
| Parameter | Laparotomy Group (Mean ± SD) | Laparoscopy Group (Mean ± SD) |
| Duration of Anesthesia (minutes) | 201 ± 25 | 287 ± 15 |
| Expired this compound Concentration (%) | 8.0 ± 0.6 | 8.0 ± 0.6 |
| Total Fentanyl Dose (µg/kg) | 17.0 ± 1.9 | 24.2 ± 1.2 |
| Time to Standing (minutes) | 13.6 ± 2.4 | 12.5 ± 2.9 |
Data extracted from a study on adult mixed-breed dogs. Anesthesia was induced with propofol (B549288) and maintained with this compound and fentanyl.[1][8]
Table 2: Physiological Parameters in Mice Under Isoflurane Anesthesia (for comparative purposes)
| Parameter | Normal Range (Awake) | Anesthetized Range |
| Respiratory Rate (breaths/min) | 100 - 200 | 55 - 100 |
| Heart Rate (beats/min) | 500 - 700 | 300 - 500 |
| Body Temperature (°C) | 36.5 - 38.0 | 36.0 - 38.0 |
| SpO2 (%) | >95 | >95 |
Note: While this data is for isoflurane, it provides a general reference for expected physiological changes during inhalant anesthesia in mice. This compound is expected to have similar effects on these parameters.[9][10]
Experimental Protocols
Protocol for Long-Duration this compound Anesthesia in a Canine Model
This protocol is based on a study involving pyloroplasty performed via laparotomy or laparoscopy.[8]
4.1.1 Animal Preparation:
-
Fast adult mixed-breed dogs for 12 hours prior to surgery, with water available ad libitum.
-
Administer a pre-anesthetic sedative/analgesic as per institutional guidelines to reduce stress and anesthetic requirements.
4.1.2 Anesthetic Induction:
-
Place an intravenous catheter in the cephalic vein.
-
Induce anesthesia with propofol to effect.
-
Intubate the trachea with an appropriately sized endotracheal tube and secure it.
4.1.3 Anesthetic Maintenance:
-
Connect the endotracheal tube to a circle breathing system with a precision vaporizer for this compound.
-
Administer this compound in 100% oxygen. Adjust the vaporizer setting to maintain a surgical plane of anesthesia, guided by physiological monitoring. A mean expired concentration of approximately 8.0% may be required.[1]
-
Administer fentanyl as an intravenous bolus for supplemental analgesia as needed.
4.1.4 Physiological Monitoring:
Continuously monitor and record the following parameters every 15 minutes:[5][8]
-
Electrocardiogram (ECG)
-
Arterial oxygen saturation (SpO2)
-
Arterial blood pressure (systolic, diastolic, and mean)
-
Rectal temperature
-
End-tidal partial pressure of carbon dioxide (PETCO2)
-
Expired this compound concentration
4.1.5 Recovery:
-
Discontinue this compound administration at the end of the surgical procedure.
-
Administer 100% oxygen until the animal begins to swallow.
-
Extubate the animal once the swallowing reflex is present and the animal is in sternal recumbency.
-
Monitor the animal closely during recovery for any signs of pain or distress and provide postoperative analgesia as required.
Protocol for Long-Duration this compound Anesthesia in a Rodent Model (Adapted from general rodent anesthesia guidelines)
This protocol provides a general framework for long-duration this compound anesthesia in rodents.
4.2.1 Animal Preparation:
-
Acclimate mice to the laboratory environment for at least 3 days prior to the procedure.[9]
-
Pre-anesthetic fasting is generally not required for rodents.[9]
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[9]
4.2.2 Anesthetic Induction:
-
Place the rodent in an induction chamber.
-
Introduce this compound (e.g., 7-8%) in 100% oxygen into the chamber.
-
Once the animal is recumbent and unresponsive to a toe pinch, remove it from the chamber.
4.2.3 Anesthetic Maintenance:
-
Position the animal's nose in a nose cone connected to a precision vaporizer.
-
Reduce the this compound concentration for maintenance (e.g., 3-6%). The exact concentration should be titrated to effect based on physiological monitoring.
-
Administer a pre-emptive analgesic (e.g., buprenorphine) subcutaneously before the surgical incision.[11]
4.2.4 Physiological Monitoring:
Continuously monitor and maintain the following:
-
Respiratory Rate: Should be between 55-100 breaths per minute. A drop of 50% from baseline can be normal.[9]
-
Heart Rate: Should be between 300-500 beats per minute.[9]
-
Body Temperature: Maintain between 36.0°C and 38.0°C using a heating pad.[9]
-
Mucous Membrane Color: Should remain pink.
-
Anesthetic Depth: Assess via pedal withdrawal reflex (toe pinch).
4.2.5 Recovery:
-
Discontinue this compound and provide 100% oxygen.
-
Place the animal in a clean, warm cage for recovery.
-
Monitor the animal every 15 minutes until it is fully ambulatory.[9]
-
Provide postoperative analgesia as per the approved protocol.
Visualizations
Caption: Workflow for long-duration this compound anesthesia in a canine model.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. This compound - Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Anesthesia Induction and Maintenance in Laboratory Animals [jove.com]
- 4. Prolonged Nonsurvival Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aaha.org [aaha.org]
- 6. Veterinary Recommendations for Anesthesia and Analgesia [research.wayne.edu]
- 7. acuc.berkeley.edu [acuc.berkeley.edu]
- 8. Prolonged anesthesia with this compound and fentanyl in dogs during conventional and laparoscopic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anaesthesia | NC3Rs [nc3rs.org.uk]
Desflurane Exposure in Cell Culture: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing cell culture experiments involving the volatile anesthetic desflurane. This document outlines detailed protocols for exposing cultured cells to this compound, summarizes key quantitative findings from recent literature, and illustrates the signaling pathways implicated in the cellular response to this anesthetic.
Introduction
This compound is a widely used inhalational anesthetic. Investigating its effects at the cellular level is crucial for understanding its mechanisms of action, potential side effects, and non-anesthetic properties, such as its impact on cancer cell biology and neuronal viability. These protocols and notes are intended to facilitate reproducible and well-controlled in vitro studies.
Data Summary: Effects of this compound on Cultured Cells
The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.
Table 1: Effects of this compound on Cancer Cells
| Cell Line | This compound Concentration | Exposure Duration | Key Findings | Reference |
| SKOV3 (Ovarian Cancer) | 10.3% | 2 hours | Increased cell migration ("wound" gap closure at 8h: 43.01% vs. 34.36% in control). Increased cell proliferation (1.11-fold increase vs. control). | [1] |
| H4 (Neuroglioma) | Not Specified | Up to 48 hours | Suppressed cell migration (gap closure at 24h: 41.46% vs. 57.92% in control). Decreased cell proliferation (0.91-fold of control). | |
| 4T1 (Breast Cancer) | 10.3% | 3 hours | No significant effect on cell viability. | |
| Colorectal Cancer Cells | Not Specified | Not Specified | Induced epithelial-mesenchymal transition (EMT), migration, and invasion. | [2] |
Table 2: Effects of this compound on Neuronal and Other Cells
| Cell Line/Type | This compound Concentration | Exposure Duration | Key Findings | Reference |
| Differentiated Monkey Neural Stem Cells | 5.7% | 24 hours | Significant elevation in LDH release (neurotoxicity). | [3][4][5] |
| B104 Cells | 12% | 6 hours | Did not induce caspase-3 activation. | |
| H4-APP Cells (Neuroglioma) | 12% (with 18% O2) | 6 hours | Induced caspase-3 activation and increased Aβ generation. | |
| Primary Rat Hippocampal Neurons | Not Specified | Not Specified | Accelerated Aβ-induced cytotoxicity by downregulating miR-214, leading to increased Bax expression. |
Experimental Protocols
Protocol 1: this compound Exposure in a Sealed Chamber
This protocol describes a common method for exposing adherent or suspension cell cultures to a controlled concentration of this compound gas.
Materials:
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
-
Modular incubator chamber with gas-tight seals and inlet/outlet ports (e.g., Billups-Rothenberg MIC-101)
-
This compound vaporizer calibrated for accurate concentration delivery
-
Compressed gas source (e.g., medical air or a mix of 21% O₂, 5% CO₂, balanced with N₂)
-
Gas analyzer to monitor this compound, O₂, and CO₂ concentrations
-
Humidifier for the gas inflow (optional, but recommended for longer exposures)
-
Sterile, deionized water for humidification
Procedure:
-
Cell Preparation:
-
Plate cells at the desired density and allow them to adhere and grow for 24-48 hours to reach the desired confluency before the experiment.
-
Just before exposure, replace the culture medium with fresh, pre-warmed medium.
-
-
Chamber Setup:
-
Place the cell culture vessels inside the modular incubator chamber.
-
If humidification is required, place a small, open container of sterile water in the chamber, away from the cell culture vessels.
-
-
Gas Delivery and this compound Administration:
-
Connect the gas source to the inlet of the this compound vaporizer.
-
Connect the outlet of the vaporizer to the inlet of the modular chamber. A humidifier can be placed in-line between the vaporizer and the chamber.
-
Set the vaporizer to the desired this compound concentration (e.g., 5.7%, 10.3%).
-
Flush the chamber with the this compound/gas mixture at a flow rate of 5-10 L/min for 5-10 minutes to allow the gas concentration to equilibrate.
-
-
Monitoring:
-
Use a gas analyzer connected to the outlet port to confirm the concentration of this compound, O₂, and CO₂ inside the chamber.
-
Adjust the vaporizer and gas flow as needed to maintain the desired concentrations.
-
-
Incubation:
-
Once the desired atmosphere is achieved, securely seal the chamber's inlet and outlet ports.
-
Place the sealed chamber in a standard cell culture incubator at 37°C for the desired exposure duration (e.g., 2, 6, or 24 hours).
-
-
Post-Exposure:
-
After the incubation period, turn off the vaporizer.
-
In a fume hood, open the chamber and flush with the control gas (without this compound) to remove the anesthetic.
-
Return the cell culture vessels to a standard incubator for further culture or proceed immediately with downstream assays.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.
-
Creating the "Wound":
-
Once confluent, use a sterile pipette tip (e.g., p200) to create a straight scratch across the center of the monolayer.
-
Gently wash the wells with sterile PBS to remove detached cells.
-
-
This compound Exposure:
-
Replace the PBS with fresh culture medium.
-
Expose the cells to the desired concentration of this compound using the sealed chamber protocol (Protocol 1) for the specified duration. A control plate should be exposed to the same gas mixture without this compound.
-
-
Imaging:
-
Immediately after creating the scratch (0 hours) and at subsequent time points (e.g., 4, 8, 24 hours), capture images of the scratch using a phase-contrast microscope. Ensure the same field of view is imaged each time.
-
-
Analysis:
-
Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Protocol 3: Transwell Migration Assay
This assay provides a quantitative measure of cell migration through a porous membrane.
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours before the assay.
-
Assay Setup:
-
Place transwell inserts (e.g., 8 µm pore size) into the wells of a multi-well plate.
-
Add culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free medium and add them to the upper chamber of the transwell insert.
-
-
This compound Exposure:
-
Place the entire plate in a sealed chamber and expose to the desired concentration of this compound as described in Protocol 1 for the chosen duration.
-
-
Incubation: After this compound exposure, incubate the plate in a standard incubator for a period that allows for cell migration (e.g., 12-48 hours).
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a dye such as crystal violet.
-
Elute the dye and measure the absorbance with a plate reader, or count the stained cells under a microscope.
-
Signaling Pathways and Visualizations
This compound exposure can modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: this compound-induced apoptosis pathway in neurons.
Caption: this compound's effect on cancer cell migration.
Caption: General experimental workflow for this compound exposure.
References
- 1. mdpi.com [mdpi.com]
- 2. Exposure to this compound anesthesia confers colorectal cancer cells metastatic capacity through deregulation of miR-34a/LOXL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SEBM | Assessing potential this compound-induced neurotoxicity using nonhuman primate neural stem cell models [ebm-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing potential this compound-induced neurotoxicity using nonhuman primate neural stem cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Desflurane's Impact on Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methodologies and protocols for assessing the impact of the volatile anesthetic Desflurane on key aspects of mitochondrial function. The following sections outline experimental procedures, data presentation guidelines, and visual representations of relevant pathways and workflows.
Assessment of Reactive Oxygen Species (ROS) Production
Anesthetic agents can modulate the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and pathophysiology.[1] this compound has been shown to induce greater ROS production compared to other anesthetics like sevoflurane (B116992).[1][2]
Quantitative Data Summary
| Parameter | Cell Type | Treatment | Fold Change vs. Control | Reference |
| ROS Production | Adult rat ventricular cardiomyocytes | This compound | Significantly greater than sevoflurane | [1] |
| ROS Levels | Mouse hippocampus neurons | Isoflurane (B1672236) (as a comparator) | Increased | [3] |
| ROS Accumulation | H4-APP cells | Isoflurane (as a comparator) | 288% increase | [4] |
Experimental Protocol: Measurement of Intracellular ROS
This protocol is adapted from methodologies described in studies assessing anesthetic effects on cellular ROS levels.[3][4]
Materials:
-
Cell culture medium
-
This compound delivery system (e.g., calibrated vaporizer)
-
OxiSelect™ Intracellular ROS Assay Kit (or similar) containing:
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Wash Buffer
-
Cell Lysis Buffer
-
-
96-well black plate suitable for fluorescence measurement
-
Fluorescence microplate reader
-
Cultured cells of interest (e.g., primary neurons, cardiomyocytes)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate at a desired density and allow them to adhere overnight.
-
This compound Exposure:
-
Place the cell culture plate in a sealed chamber connected to a calibrated vaporizer.
-
Deliver the desired concentration of this compound (e.g., 12%) mixed with medical air/O2/CO2 for the specified duration (e.g., 3 or 6 hours).[3] Maintain appropriate temperature and humidity.
-
Include a control group of cells not exposed to this compound.
-
-
ROS Staining:
-
Following exposure, remove the plate from the chamber.
-
Carefully aspirate the culture medium.
-
Wash the cells gently with a suitable buffer (e.g., PBS).
-
Add the DCFH-DA staining solution to each well according to the manufacturer's instructions. This reagent is cell-permeable and fluoresces upon oxidation by intracellular ROS.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Fluorescence Measurement:
-
After incubation, remove the staining solution and wash the cells.
-
Add a suitable buffer to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (typically ~480 nm excitation and ~530 nm emission for dichlorofluorescein).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both control and this compound-treated cells.
-
Normalize the data to cell number or protein concentration if necessary.
-
Express the results as a fold change in ROS production relative to the control group.
-
Experimental Workflow: ROS Production Assessment
Caption: Workflow for assessing intracellular ROS production following this compound exposure.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A reduction in ΔΨm is often associated with mitochondrial dysfunction and the initiation of apoptosis.[3]
Quantitative Data Summary
| Parameter | Cell Type | Treatment | Outcome | Reference |
| Mitochondrial Membrane Potential | H4-APP cells | Isoflurane (as a comparator) | Reduced | [3] |
| Mitochondrial Membrane Potential | Mouse hippocampus neurons | Isoflurane (as a comparator) | Reduced | [3] |
| Mitochondrial Membrane Potential | Human T lymphocytes | Sevoflurane, Isoflurane | Disrupted | [5] |
Experimental Protocol: Measurement of ΔΨm using JC-1
This protocol utilizes the ratiometric dye JC-1, which forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green-fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.
Materials:
-
JC-1 Assay Kit containing:
-
JC-1 dye
-
Assay Buffer
-
-
Cultured cells of interest
-
This compound delivery system
-
Fluorescence microscope or microplate reader capable of detecting both green and red fluorescence
-
Positive control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Expose cells to this compound as described in the ROS protocol. Include control and positive control (CCCP-treated) groups.
-
-
JC-1 Staining:
-
After treatment, remove the culture medium.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells with the provided assay buffer.
-
-
Fluorescence Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic or compromised cells will show increased green fluorescence.
-
Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both green (~530 nm) and red (~590 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each sample.
-
A decrease in this ratio indicates a reduction in ΔΨm.
-
Compare the ratios of this compound-treated cells to control cells.
-
Signaling Pathway: this compound and Mitochondrial Depolarization
Caption: this compound-induced ROS can lead to mitochondrial damage and depolarization.
Assessment of Mitochondrial ATP Production
Mitochondria are the primary source of cellular ATP through oxidative phosphorylation. Anesthetics can interfere with the electron transport chain, potentially reducing ATP synthesis.[6][7]
Quantitative Data Summary
| Parameter | Cell Type/Tissue | Treatment | Outcome on ATP Levels | Reference |
| ATP Levels | H4-APP cells | Isoflurane (as a comparator) | Decreased | [3] |
| ATP Levels | Nematodes, Cultured mammalian cells | Isoflurane, Pentobarbital, 1-phenoxy-2-propanol | Decreased | [6] |
| ATP Production | Mouse brain mitochondria | Isoflurane | Increased | [8] |
| ATP Production | BV-2 cell line | Sevoflurane | Decreased | [9] |
Note: The effect of anesthetics on ATP can vary depending on the model and experimental conditions.
Experimental Protocol: Luciferase-Based ATP Assay
This protocol measures ATP levels based on the ATP-dependent luciferin-luciferase reaction.
Materials:
-
ATP Assay Kit (e.g., from Promega, Abcam) containing:
-
Luciferase-based reagent
-
Cell lysis buffer
-
-
Cultured cells of interest
-
This compound delivery system
-
Luminometer or multi-mode plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate.
-
Expose cells to this compound as previously described.
-
-
Cell Lysis:
-
After treatment, remove the culture medium.
-
Add the cell lysis buffer to each well and incubate according to the kit's instructions to release intracellular ATP.
-
-
Luminometric Reaction:
-
Add the luciferase reagent to each well. This reagent contains luciferin (B1168401) and luciferase.
-
Incubate for the recommended time to allow the reaction to stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the cell lysates based on the standard curve.
-
Normalize ATP levels to protein concentration or cell number.
-
Compare the ATP levels in this compound-treated cells to control cells.
-
Assessment of Apoptosis: Caspase-3 Activation and Cytochrome c Release
Mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases like caspase-3. While some studies show this compound does not induce caspase-3 activation under normoxic conditions[3][10], others suggest volatile anesthetics can induce apoptosis in certain cell types.[5]
Quantitative Data Summary
| Parameter | Cell Type | Treatment | Outcome | Reference |
| Caspase-3 Activation | B104 cells, mouse brain tissues | 12% this compound (6h) | No induction | [3][10] |
| Caspase-3 Activation | Human T lymphocytes | Sevoflurane, Isoflurane | Increased | [5] |
| Cytochrome c Release | Human T lymphocytes | Sevoflurane | Increased from mitochondria to cytosol | [5] |
Experimental Protocol 1: Caspase-3 Activity Assay
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Induce Apoptosis and Prepare Lysates:
-
Expose cells to this compound.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase Assay:
-
Add an equal amount of protein from each lysate to wells of a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C, protected from light.
-
-
Measurement:
-
Measure the absorbance or fluorescence at the appropriate wavelength. The signal intensity is proportional to the caspase-3 activity.
-
-
Data Analysis: Compare the caspase-3 activity in this compound-treated samples to controls.
Experimental Protocol 2: Cytochrome c Release Assay (Western Blot)
This protocol is based on the methodology provided by commercial kits.[11]
Materials:
-
Cytochrome c Release Assay Kit containing:
-
Mitochondria Extraction Buffer
-
Cytosol Extraction Buffer
-
Protease Inhibitors
-
-
Dounce homogenizer
-
Anti-cytochrome c antibody
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Cell Fractionation:
-
After this compound exposure, harvest the cells.
-
Use the kit's buffers and a Dounce homogenizer to sequentially extract the cytosolic and mitochondrial fractions. This involves differential centrifugation steps to separate the mitochondria from the cytosol.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-cytochrome c antibody.
-
Use appropriate secondary antibodies and a detection reagent to visualize the bands.
-
-
Data Analysis:
-
Compare the intensity of the cytochrome c band in the cytosolic fraction of treated cells versus control cells. An increase in cytosolic cytochrome c indicates its release from the mitochondria.
-
Loading controls for both cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) fractions should be used to ensure proper fractionation.
-
Logical Relationship: Mitochondrial Apoptosis Pathway
Caption: The intrinsic apoptosis pathway initiated by mitochondrial dysfunction.
References
- 1. Differences in production of reactive oxygen species and mitochondrial uncoupling as events in the preconditioning signaling cascade between this compound and sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in Production of Reactive Oxygen Species and Mitochondrial Uncoupling as Events in the Preconditioning Signaling Cascade Between this compound and Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthetics Isoflurane and this compound Differently Affect Mitochondrial Function, Learning, and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mitochondrial Pathway of Anesthetic Isoflurane-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volatile anesthetics induce caspase-dependent, mitochondria-mediated apoptosis in human T lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General anesthetics cause mitochondrial dysfunction and reduction of intracellular ATP levels | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Increased mitochondrial ATP production capacity in brain of healthy mice and a mouse model of isolated complex I deficiency after isoflurane anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for the Use of Desflurane in Optogenetics and In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Desflurane is a volatile inhaled anesthetic notable for its rapid onset and offset of action, providing precise control over the depth of anesthesia.[1][2] These characteristics make it a valuable tool for neuroscience research, particularly for in vivo imaging and optogenetics experiments where stable and reproducible anesthetic states are crucial. Unlike injectable anesthetics, the concentration of this compound can be quickly adjusted to maintain a consistent level of anesthesia, which is critical for longitudinal studies and minimizing confounding physiological variables.
Mechanism of Action: this compound, like other volatile anesthetics, modulates the activity of various ion channels and neurotransmitter receptors in the central nervous system.[1] Its primary effects include enhancing the function of inhibitory gamma-aminobutyric acid type A (GABA-A) receptors and inhibiting excitatory N-methyl-D-aspartate (NMDA) receptors.[1] It also activates two-pore domain potassium (K2P) channels, leading to neuronal hyperpolarization and reduced excitability.[1]
Advantages for In Vivo Imaging and Optogenetics:
-
Rapid Titration: The low blood-gas partition coefficient (0.42) of this compound allows for rapid changes in anesthetic depth, enabling quick recovery for longitudinal studies or precise control during delicate procedures.[2]
-
Cerebral Effects: this compound causes a dose-dependent decrease in cerebrovascular resistance and the cerebral metabolic rate of oxygen consumption (CMRO2).[3][4] This is an important consideration for functional imaging studies that rely on hemodynamic responses.
-
Stability: When administered via a calibrated vaporizer, this compound provides a stable plane of anesthesia, which is essential for minimizing movement artifacts during high-resolution imaging techniques like two-photon microscopy.
Considerations and Potential Confounding Factors:
-
Neuronal Activity: All anesthetics, including this compound, alter neuronal firing patterns. It is crucial to be aware that this compound can suppress neuronal activity, particularly at the spinal cord level.[5]
-
Hemodynamic Effects: this compound is a potent vasodilator and can decrease systemic blood pressure while increasing heart rate.[2] These hemodynamic changes can influence the interpretation of functional imaging data.
-
Neuroinflammation: Some studies suggest that inhaled anesthetics can affect microglial motility, which could be a confounding factor in studies of neuroinflammation or injury.[6][7]
-
Optogenetic Interactions: While research has utilized optogenetics to study the mechanisms of anesthesia emergence with this compound, it is important to consider potential thermal effects from the optical fiber that could confound experimental results.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and a comparison with the commonly used anesthetic, isoflurane (B1672236), in mouse models.
Table 1: Physiologic Parameters and Anesthetic Concentrations for Mice
| Parameter | This compound | Isoflurane | Normal Physiological Range (Awake) | Notes |
| Induction Concentration | Not commonly used for induction due to pungency[2] | 4-5%[11] | N/A | Induction is typically performed with isoflurane or an injectable agent. |
| Maintenance Concentration | 7.5% (in 100% O2)[12] | 1-2%[11] | N/A | Must be delivered via a calibrated vaporizer. |
| Minimal Alveolar Concentration (MAC) | 6.0% - 7.25% (age-dependent)[2] | ~1.4% - 2.0%[13] | N/A | MAC is the concentration at which 50% of subjects do not respond to a noxious stimulus. |
| Heart Rate (under anesthesia) | Maintained or slightly increased[2] | Variable | 300-500 beats/min[11] | Monitor closely; significant changes can indicate anesthetic depth is too deep or too light. |
| Respiratory Rate (under anesthesia) | Maintained | Maintained | 55-100 breaths/min[11] | A 50% drop can be normal, but rates below 55 breaths/min may indicate the animal is too deep.[11] |
| Body Temperature (under anesthesia) | Requires support to maintain | Requires support to maintain | 36.0°C - 38.0°C[11] | Hypothermia is a major risk and must be prevented with a heating pad.[14] |
Table 2: Comparison of this compound and Isoflurane Effects on Cerebral Parameters
| Feature | This compound | Isoflurane | Key Considerations for Imaging/Optogenetics |
| Cerebral Blood Flow (CBF) | Increases[4] | Increases | Both agents are cerebral vasodilators, which can affect blood flow and intracranial pressure.[3] |
| Cerebral Metabolic Rate (CMRO2) | Decreases[3] | Decreases | Reduced metabolic rate will alter baseline neuronal activity. |
| Mitochondrial Function | Less impact on mitochondrial function[15] | Can impair mitochondrial function and increase reactive oxygen species[15] | This compound may be preferable for studies where mitochondrial health is a critical variable. |
| Cognitive Function (post-anesthesia) | Less impairment observed in some studies[12] | Can be associated with postoperative cognitive impairment[12][15] | Important for longitudinal behavioral studies. |
| Microglial Motility | N/A | Can increase the length of microglial processes and speed of response to damage[6][7] | May influence studies of neuroinflammation or synaptic plasticity. |
Experimental Protocols
Protocol for this compound Anesthesia in Mice for In Vivo Imaging
This protocol is designed for acute or chronic imaging sessions in mice with an implanted cranial window.
Materials:
-
Mouse with implanted cranial window
-
Calibrated this compound vaporizer and anesthetic machine
-
Induction chamber
-
Nose cone delivery system
-
Heating pad with rectal probe for temperature monitoring
-
Pulse oximeter for monitoring heart rate and oxygen saturation
-
Ophthalmic ointment
-
Stereotaxic frame or head-fixation apparatus for the microscope stage
Procedure:
-
Pre-anesthetic Preparation:
-
Induction:
-
Due to this compound's pungency, it is recommended to induce anesthesia with Isoflurane.[2]
-
Place the mouse in an induction chamber and deliver 4-5% Isoflurane in oxygen (flow rate ~1 L/min).[16]
-
Monitor the animal until the righting reflex is lost and respiration has slowed. This typically takes 1-2 minutes.
-
-
Transition and Maintenance:
-
Quickly move the mouse to the stereotaxic/head-fixation frame and secure the nose cone.
-
Immediately switch the anesthetic agent to this compound. A typical maintenance concentration is ~7.5% in 100% oxygen.[12] Adjust as needed based on physiological monitoring.
-
Apply ophthalmic ointment to both eyes to prevent corneal drying.[11][14]
-
Insert a rectal probe to monitor core body temperature and maintain it at 37 ± 0.5 °C using the heating pad.[12]
-
-
Monitoring During Imaging:
-
Continuously monitor the animal's respiratory rate (target: 55-100 breaths/min) and heart rate (target: 300-500 beats/min).[11]
-
Check for reflexes (e.g., toe pinch) periodically to ensure an adequate surgical plane of anesthesia is maintained.
-
Adjust the this compound concentration in small increments (e.g., ± 0.5%) to maintain a stable physiological state.
-
-
Recovery:
-
Once the imaging and/or optogenetic stimulation is complete, turn off the vaporizer.
-
Continue to supply 100% oxygen until the animal begins to show signs of waking.
-
Remove the animal from the head-fixation and place it in a clean recovery cage.
-
Provide warmth during recovery using a heating pad set so the animal can move away from the heat source.[14]
-
Do not leave the animal unattended until it has fully recovered and is ambulatory.
-
Protocol for Chronic Cranial Window Implantation
This is a summary of a standard procedure for creating a cranial window for long-term imaging, a prerequisite for the protocol above.
Materials:
-
Anesthetic machine (as above)
-
Stereotaxic frame
-
Surgical drill and various bits
-
Fine surgical tools (forceps, scissors)
-
Circular cover glass (3-5 mm diameter)
-
Dental cement and/or cyanoacrylate glue
-
Saline solution
-
Analgesics (e.g., Buprenorphine, Meloxicam) and antibiotics as per IACUC protocol.
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse as described above (3.1.2 - 3.1.3), typically using Isoflurane for the entire surgical procedure (1-2% maintenance).[16]
-
Administer pre-operative analgesics as approved by your institution's animal care committee.
-
Shave the scalp and clean the area with antiseptic solution.[16]
-
-
Craniotomy:
-
Incise the scalp to expose the skull.
-
Using a dental drill, carefully create a circular groove (3-5 mm diameter) over the brain region of interest (e.g., visual or somatosensory cortex).[17]
-
Continuously apply sterile saline to cool the skull and prevent heat damage.
-
Carefully lift off the bone flap, exposing the dura mater. Avoid damaging the underlying brain tissue.[16]
-
-
Window Implantation:
-
If viral injections for optogenetics or calcium indicators are required, perform them at this stage using a stereotaxic injector.[16]
-
Place a sterile, appropriately sized glass coverslip directly onto the dura.
-
Secure the coverslip to the skull using a thin layer of cyanoacrylate glue followed by dental cement to build a well around the window.[17] A headplate for fixation during imaging can also be cemented to the skull at this time.[17]
-
-
Post-Operative Care:
-
Suture the remaining scalp if necessary.
-
Administer post-operative analgesics for 48-72 hours.
-
Allow the animal to recover fully in a warm, clean cage. The window should remain clear for several months with proper care.[17]
-
Mandatory Visualizations (Graphviz DOT Language)
Caption: Experimental workflow for in vivo imaging and optogenetics under this compound anesthesia.
Caption: Simplified signaling pathway for this compound's anesthetic action on neurons.
Caption: Decision logic for selecting this compound vs. Isoflurane for an experiment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of this compound on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cerebral functional, metabolic, and hemodynamic effects of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound on the nervous system: from spinal cord to muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Two-Photon Imaging of Anesthesia-Specific Alterations in Microglial Surveillance and Photodamage-Directed Motility in Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vivo Two-Photon Imaging of Anesthesia-Specific Alterations in Microglial Surveillance and Photodamage-Directed Motility in Mouse Cortex [frontiersin.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Regulation of Neural Circuitry under General Anesthesia: New Methods and Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Anesthetic isoflurane or this compound plus surgery differently affect cognitive function in Alzheimer’s disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 15. Anesthetics Isoflurane and this compound Differently Affect Mitochondrial Function, Learning, and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Implantation of a Cranial Window for Repeated In Vivo Imaging in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Desflurane Anesthesia in Genetically Modified Mouse Models
Introduction
The selection of an appropriate anesthetic agent is a critical variable in preclinical research involving genetically modified mouse models. The anesthetic can significantly influence physiological parameters, animal welfare, and ultimately, the experimental outcome. Desflurane, a volatile inhalant anesthetic, offers distinct advantages due to its low blood-gas partition coefficient (0.42), which allows for rapid induction and emergence from anesthesia, and precise control over the anesthetic depth.[1][2] This is particularly beneficial in sensitive genetically modified strains, where prolonged exposure to other agents like isoflurane (B1672236) has been linked to adverse effects, including cognitive impairment and exacerbation of neuropathology, especially in models of neurodegenerative diseases.[3][4][5][6]
These application notes provide a comprehensive overview of the use of this compound in genetically modified mice, with a focus on models for Alzheimer's disease. We present comparative data, detailed experimental protocols, and visual workflows to guide researchers in implementing this compound anesthesia.
Data Presentation: Comparative Effects of this compound
The choice of anesthetic can have profound effects on experimental endpoints. The following tables summarize quantitative data from studies comparing this compound with other volatile anesthetics, primarily isoflurane, in various mouse models.
Table 1: Minimum Alveolar Concentration (MAC) of Volatile Anesthetics in Different Mouse Strains
The potency of an inhaled anesthetic is measured by its Minimum Alveolar Concentration (MAC), the concentration at which 50% of animals do not move in response to a noxious stimulus. MAC can vary between different mouse strains.
| Anesthetic | Mouse Strain | MAC (%) | Reference |
| This compound | C57BL/6J & 129/J hybrid | ~7.5% | [3] |
| This compound | Neonatal Mice (general) | 12.2% | [7] |
| Isoflurane | C57BL/6J & 129/J hybrid | ~1.4% | [3] |
| Isoflurane | Neonatal Mice (general) | 2.7% | [7] |
| Isoflurane | 3xTgAD Mice (middle-aged) | ~1.2% (decreased sensitivity) | [8] |
| Sevoflurane (B116992) | Neonatal Mice (general) | 5.4% | [7] |
Table 2: Effects of this compound vs. Isoflurane on Cognitive and Neuropathological Markers in Alzheimer's Disease (AD) Mouse Models
Studies on AD transgenic mice (e.g., 5xFAD) suggest this compound may be a safer option than isoflurane, particularly when surgical procedures are involved.
| Parameter | Mouse Model | Anesthetic + Surgery | Outcome Compared to Control | Reference |
| Cognitive Function | ||||
| Barnes Maze (Escape Latency) | 5xFAD Tg | Isoflurane (1.4%) | Increased (Impaired) | [3][5] |
| 5xFAD Tg | This compound (7.5%) | No Significant Change | [3][5] | |
| Fear Conditioning Test | Wild-Type | Isoflurane | Impaired Learning & Memory | [4][6] |
| Wild-Type | This compound | No Significant Change | [4][6] | |
| Synaptic Markers | ||||
| Postsynaptic density-95 (PSD-95) | 5xFAD Tg | Isoflurane (1.4%) | Reduced | [3][5] |
| 5xFAD Tg | This compound (7.5%) | No Significant Change | [3][5] | |
| Synaptophysin (SVP) | 5xFAD Tg | Isoflurane (1.4%) | Reduced | [3][5] |
| 5xFAD Tg | This compound (7.5%) | No Significant Change | [3][5] | |
| Cellular Energy & Stress | ||||
| Hippocampal ATP Levels | 5xFAD Tg | Isoflurane (1.4%) | Reduced | [3][5] |
| 5xFAD Tg | This compound (7.5%) | No Significant Change | [3][5] | |
| Reactive Oxygen Species (ROS) | Wild-Type | Isoflurane | Increased | [4] |
| Wild-Type | This compound | No Significant Change | [4] | |
| Caspase-3 Activation | 5xFAD Tg | Isoflurane, Sevoflurane, this compound (long exposure) | Enhanced | [9] |
| Wild-Type | Isoflurane | Induced | [4] | |
| Wild-Type | This compound | Not Induced | [4] |
Experimental Protocols
The following are detailed protocols for the administration of this compound anesthesia for a minor surgical procedure in mice and for subsequent behavioral testing, based on methodologies cited in peer-reviewed literature.
Protocol 1: this compound Anesthesia for Minor Surgical Procedure (e.g., Laparotomy)
This protocol is adapted from studies on AD transgenic mice.[3]
Materials:
-
This compound-specific calibrated vaporizer
-
Anesthesia induction chamber
-
Nose cone delivery system
-
Oxygen source (100% O₂)
-
Heating pad to maintain body temperature
-
Sterile surgical instruments
-
Suture material
-
Ophthalmic ointment
-
Analgesic (e.g., EMLA cream, Buprenorphine SR)
Procedure:
-
Pre-Anesthetic Preparation:
-
Ensure mouse has had an acclimation period of at least 3 days upon arrival.[10]
-
Fasting is generally not required for mice, but if necessary, limit it to 2-3 hours. Water should not be restricted.[10]
-
Weigh the mouse to determine appropriate drug dosages for analgesia.
-
Apply ophthalmic ointment to both eyes to prevent corneal drying.[10]
-
-
Anesthetic Induction:
-
Place the mouse in the induction chamber.
-
Set the oxygen flow rate to 1-2 L/min.
-
Introduce this compound at a concentration of 7.5% - 10% for induction.
-
Monitor the mouse until it loses its righting reflex and respiration rate slows to 55-100 breaths/min.[10] This typically takes 1-3 minutes.
-
-
Maintenance of Anesthesia:
-
Once induced, transfer the mouse to the surgical area and place it on a heating pad to maintain normothermia.
-
Fit the nose cone securely over the mouse's snout.
-
Reduce the this compound concentration to a maintenance level of ~7.5% in 100% oxygen.[3][11] The exact percentage may need to be adjusted based on the animal's response.
-
Confirm surgical plane of anesthesia by checking for a lack of pedal withdrawal reflex (toe pinch).
-
Apply local analgesic (e.g., EMLA cream) to the surgical site.
-
-
Surgical Procedure:
-
Perform the surgical procedure (e.g., a simple laparotomy). The procedure itself should be brief (e.g., ~10 minutes).[3]
-
After the surgical procedure is complete, the mouse can be returned to the chamber to receive the remainder of the total 2-hour anesthetic exposure, if required by the experimental design.[3]
-
-
Recovery:
-
After the total anesthesia duration, turn off the vaporizer and administer 100% oxygen for 5 minutes.
-
Transfer the mouse to a clean recovery cage placed partially on a heating pad.
-
Monitor the mouse every 15 minutes until it is fully ambulatory.[10] Recovery should be rapid.
-
Administer post-operative analgesics as per your institution's approved protocol.
-
House the mouse individually until fully recovered to prevent potential harm from cage mates.[10]
-
Protocol 2: Barnes Maze for Cognitive Assessment
This protocol is used to assess spatial learning and memory, which can be affected by anesthetic exposure.[3]
Materials:
-
Barnes maze apparatus (a circular platform with holes around the circumference)
-
An escape box that can be placed under one of the holes
-
Bright, overhead lighting (to act as an aversive stimulus)
-
Video tracking software
Procedure:
-
Habituation (Day 1):
-
Place the mouse in the center of the maze for 60 seconds.
-
Gently guide the mouse to the escape hole and allow it to enter the escape box.
-
Allow the mouse to remain in the escape box for 2 minutes.
-
Return the mouse to its home cage.
-
-
Training Trials (Days 2-5):
-
Conduct 4 trials per day for 4 consecutive days.
-
For each trial, place the mouse in the center of the maze under a start box for 10 seconds.
-
Lift the start box and turn on the overhead lights.
-
Allow the mouse to explore the maze for a maximum of 3 minutes to find the escape hole.
-
Record the time it takes for the mouse to enter the escape box (escape latency) and the path taken.
-
If the mouse does not find the escape hole within 3 minutes, gently guide it to the hole.
-
Allow the mouse to remain in the escape box for 1 minute before starting the next trial.
-
-
Probe Trial (Day 6):
-
Remove the escape box.
-
Place the mouse in the center of the maze and allow it to explore for 90 seconds.
-
Record the time spent in the target quadrant (where the escape box was previously located) and the number of pokes into the target hole. This tests for spatial memory retention.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes related to this compound anesthesia in research.
Caption: Experimental workflow for studies involving this compound anesthesia.
Caption: Differential effects of anesthetics on mitochondrial pathways.[4][6]
Caption: Decision logic for selecting an anesthetic in mouse research.
References
- 1. This compound animal and human pharmacology: aspects of kinetics, safety, and MAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthetic isoflurane or this compound plus surgery differently affect cognitive function in Alzheimer’s disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anesthetics Isoflurane and this compound Differently Affect Mitochondrial Function, Learning, and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anesthetic Isoflurane or this compound Plus Surgery Differently Affects Cognitive Function in Alzheimer's Disease Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news.harvard.edu [news.harvard.edu]
- 7. Comparison of the neuroapoptotic properties of equipotent anesthetic concentrations of this compound, isoflurane, or sevoflurane in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anesthetic effects in Alzheimer transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged Volatile Anesthetic Exposure Exacerbates Cognitive Impairment and Neuropathology in the 5xFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Beneficial effect of transient this compound inhalation on relieving inflammation and reducing signaling induced by MPTP in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Low-Flow Desflurane Anesthesia in Experimental Procedures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-flow anesthesia, a technique utilizing a fresh gas flow (FGF) significantly lower than the patient's minute ventilation, offers substantial benefits in experimental research settings. When applied with the volatile anesthetic desflurane, these advantages are particularly pronounced due to its inherent pharmacokinetic properties. This compound's low solubility in blood and tissues allows for rapid induction and emergence from anesthesia, providing precise control over anesthetic depth. The adoption of low-flow techniques further minimizes anesthetic agent consumption, reducing both operational costs and environmental impact. This document provides detailed application notes and protocols for the use of low-flow this compound anesthesia in experimental procedures involving animal models.
Advantages of Low-Flow this compound Anesthesia in Research
-
Economic Benefits: Significant reduction in the consumption of this compound and carrier gases (e.g., oxygen, air), leading to considerable cost savings.
-
Environmental Considerations: Lowered emission of anesthetic gases, which are potent greenhouse gases, contributing to more sustainable research practices.[1]
-
Physiological Stability: Improved maintenance of body temperature and humidity of inspired gases, which can be crucial for physiological stability during prolonged procedures.
-
Rapid Titration: this compound's pharmacokinetic profile allows for quick adjustments to the depth of anesthesia, a critical feature in experimental models where precise control is paramount.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various studies on the use of this compound anesthesia.
Table 1: this compound Consumption at Different Fresh Gas Flow (FGF) Rates
| Fresh Gas Flow (FGF) Rate | Anesthetic Agent | Mean Consumption (g/hr) | Mean Consumption (mL/hr) |
| 2 L/min (Medium-Flow) | This compound | 110.43 (± 28.18) | - |
| 1 L/min (Low-Flow) | This compound | 98.40 (± 23.62) | 16.28 (± 0.24) |
| 0.5 L/min (Minimal-Flow) | This compound | 79.80 (± 17.54) | 8.77 (± 0.17) |
Data adapted from studies on adult surgical patients, providing a comparative overview of consumption rates.[2]
Table 2: Hemodynamic and Physiological Parameters in Swine under this compound Anesthesia
| Anesthetic Agent (1 MAC) | Inspired Carbon Monoxide (ppm) | Carboxyhemoglobin (%) |
| This compound | 5500 (± 980) | 57.90 (± 0.50) |
| Isoflurane (B1672236) | 800 | 17.8 (± 2.14) |
This data highlights the increased production of carbon monoxide with this compound when using desiccated CO2 absorbents, a critical consideration in low-flow systems.[3]
Experimental Protocols
Protocol 1: Low-Flow this compound Anesthesia for Rodents (Mice and Rats)
This protocol is adapted from established low-flow isoflurane procedures and is suitable for surgical and non-surgical interventions in rodents. A digital, syringe-driven vaporizer is recommended for precise delivery at low flow rates.[4][5]
Materials:
-
Vaporizer calibrated for this compound (a syringe-driven vaporizer is ideal for low flow rates)
-
Induction chamber
-
Nose cone or endotracheal tube appropriate for the animal's size
-
Source of carrier gas (e.g., medical air, oxygen)
-
Scavenging system for waste anesthetic gases
-
Monitoring equipment (pulse oximeter, rectal thermometer, electrocardiogram)
-
Warming pad
Procedure:
-
System Preparation:
-
Ensure the anesthesia system is clean and leak-tested.
-
Fill the vaporizer with this compound.
-
Connect the scavenging system.
-
-
Induction:
-
Place the animal in the induction chamber.
-
Set the fresh gas flow rate to a higher level for induction (e.g., 0.8-1.5 L/min for rats, 0.5-1.0 L/min for mice).
-
Introduce this compound at a concentration of 6-8% until the loss of the righting reflex.
-
Once induced, reduce the this compound concentration and transfer the animal to the nose cone or intubate.
-
-
Maintenance (Low-Flow):
-
Secure the animal on the warming pad and attach monitoring equipment.
-
Reduce the fresh gas flow rate to the low-flow range (e.g., 0.2-0.5 L/min for rats, 0.1-0.3 L/min for mice).
-
Adjust the this compound concentration to maintain a surgical plane of anesthesia, typically between 3-5%.
-
Continuously monitor physiological parameters (heart rate, respiratory rate, SpO2, body temperature) and adjust the anesthetic concentration as needed.
-
-
Recovery:
-
Discontinue this compound administration.
-
Maintain the flow of the carrier gas to wash out the anesthetic.
-
Monitor the animal until it is fully ambulatory.
-
Provide post-procedural analgesia as required by the experimental protocol.
-
Protocol 2: Low-Flow this compound Anesthesia for Swine
This protocol outlines the general steps for administering low-flow this compound anesthesia to swine, a common large animal model in biomedical research.
Materials:
-
Anesthesia machine with a this compound vaporizer
-
Ventilator
-
Endotracheal tubes
-
Intravenous catheters
-
Monitoring equipment (ECG, capnograph, pulse oximeter, invasive blood pressure monitor)
-
Warming blankets
Procedure:
-
Pre-anesthetic Preparation:
-
Administer pre-medication as per the institutional protocol to reduce stress and anesthetic requirements.
-
Establish intravenous access.
-
-
Induction:
-
Induce anesthesia with an injectable agent (e.g., a combination of ketamine and xylazine).
-
Intubate the animal and connect to the anesthesia circuit.
-
Initiate mechanical ventilation.
-
-
Initial High-Flow Phase:
-
Set a high fresh gas flow (e.g., 4 L/min) to rapidly achieve the desired anesthetic concentration in the circuit.
-
Administer this compound at a concentration to achieve approximately 1 to 1.5 Minimum Alveolar Concentration (MAC).
-
-
Maintenance (Low-Flow):
-
Once a stable anesthetic plane is achieved, reduce the fresh gas flow to 1.0 L/min or 0.5 L/min for low-flow or minimal-flow anesthesia, respectively.
-
Adjust the vaporizer setting to maintain the desired end-tidal this compound concentration. Note that in minimal-flow anesthesia, the fresh gas concentration may need to be increased by 1-2% to maintain the desired inspired concentration.
-
Continuously monitor hemodynamic and respiratory parameters.
-
-
Recovery:
-
Discontinue this compound and increase the fresh gas flow to facilitate washout.
-
Extubate the animal once protective airway reflexes have returned.
-
Provide post-operative care and analgesia.
-
Signaling Pathways and Experimental Workflows
This compound's Potential Influence on Inflammatory Signaling
Recent research suggests that volatile anesthetics, including this compound, may modulate inflammatory pathways. One such pathway involves the Toll-like receptor 4 (TLR4) and the downstream p38 mitogen-activated protein kinase (MAPK).
References
- 1. m.youtube.com [m.youtube.com]
- 2. Effects of flow rate on hemodynamic parameters and agent consumption in low-flow this compound anesthesia: An open-label, prospective study in 90 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Use of a Low-flow Digital Anesthesia System for Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Desflurane-Induced Cardiovascular Stimulation in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Desflurane-induced cardiovascular stimulation in animal models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause cardiovascular stimulation, such as tachycardia and hypertension, in animal models?
A1: Rapid increases in the end-tidal concentration of this compound, particularly exceeding 1 Minimum Alveolar Concentration (MAC), can lead to sympathetic nervous system activation.[1][2][3] This sympathoexcitatory response results in an increase in heart rate and mean arterial blood pressure.[1][3] The mechanism is thought to involve a central nervous system-mediated activation of sympathetic outflow rather than a baroreflex response to vasodilation.[4][5] In dogs, this compound-induced tachycardia is primarily attributed to vagal inhibition rather than direct sympathetic activation.[5]
Q2: What are the common premedication agents used to blunt this compound-induced cardiovascular stimulation?
A2: Several premedication agents can effectively attenuate the cardiovascular stimulating effects of this compound. These include:
-
Alpha-2 adrenergic agonists: Dexmedetomidine (B676) and clonidine (B47849) are commonly used to decrease sympathetic outflow, thereby reducing the incidence of tachycardia and hypertension.[1][6][7]
-
Opioids: Fentanyl is effective in blunting the hemodynamic response to rapid increases in this compound concentration.[1][8]
-
Beta-blockers: Esmolol (B25661) can be administered to control heart rate increases.[1][9]
Q3: Are there differences in this compound-induced cardiovascular stimulation across different animal species?
A3: Yes, the cardiovascular response to this compound can vary between species. For instance, while dogs often exhibit a significant increase in heart rate, some studies in sheep and pigs have shown no significant dose-dependent change in heart rate at 1.0 to 1.6 MAC.[10] this compound has been shown to produce hemodynamic effects in experimental animals comparable to those of isoflurane (B1672236), including increased heart rate and decreased mean arterial pressure.[11]
Q4: How does the speed of this compound administration affect cardiovascular stability?
A4: A rapid increase in the inspired concentration of this compound is a key trigger for sympathetic activation and subsequent cardiovascular stimulation.[1][12][13] A more gradual increase in the anesthetic concentration can help to mitigate these effects.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Sudden increase in heart rate (tachycardia) and blood pressure (hypertension) upon increasing this compound concentration. | Rapid increase in this compound concentration leading to sympathetic nervous system activation. | 1. Slow the rate of this compound increase: Avoid rapid escalations in the vaporizer setting. 2. Administer premedication: If not already done, consider pretreating with an alpha-2 agonist like dexmedetomidine or an opioid like fentanyl to blunt the sympathetic response.[1][6] 3. Administer a beta-blocker: If tachycardia is the primary concern, a short-acting beta-blocker like esmolol can be effective in controlling the heart rate.[1][9] |
| Persistent tachycardia throughout the anesthetic procedure. | Inadequate depth of anesthesia, underlying physiological stress, or continued sympathetic stimulation by this compound. | 1. Assess anesthetic depth: Ensure the animal is at an appropriate plane of anesthesia. 2. Rule out other causes: Check for pain, hypovolemia, or other stressors that could be contributing to the tachycardia.[14] 3. Consider adjunct agents: Co-administration of agents like dexmedetomidine or fentanyl can help to stabilize heart rate.[6][15] |
| Variable and unstable blood pressure during this compound anesthesia. | Fluctuations in sympathetic tone due to this compound. | 1. Utilize premedication: Pre-treatment with dexmedetomidine has been shown to reduce the variability in mean arterial pressure.[6] 2. Maintain a stable anesthetic plane: Avoid large and rapid changes in this compound concentration. |
Data Presentation: Efficacy of Premedication Agents
Table 1: Effect of Dexmedetomidine Premedication on this compound-induced Hemodynamic Changes in Dogs
| Parameter | This compound Alone | This compound with Dexmedetomidine Pretreatment (30 µg/kg oral) |
| Peak Heart Rate Increase | Significant increase | Decreased peak increase |
| Mean Arterial Pressure | Less reduced compared to isoflurane | Difference abolished compared to isoflurane |
| Cardiac Output | Maintained | Decreased |
| Systemic Vascular Resistance | Decreased | Increased |
Source: Adapted from studies on chronically instrumented dogs.[6]
Table 2: Intravenous Dosages of Adjunctive Agents to Mitigate this compound-Induced Stimulation in Dogs
| Agent | Loading Dose | Infusion Rate | Primary Effect |
| Dexmedetomidine | 1-2 µg/kg | - | Reduces heart rate and this compound requirement.[15] |
| Fentanyl | 33-102 µg/kg | 0.2-0.8 µg/kg/min | Blunts hypertensive and tachycardic responses.[16] |
| Esmolol | 330 µg/kg (median bolus) | 50 µg/kg/min (median) | Controls tachycardia.[17] |
| Clonidine | 4.5 µg/kg (oral) | - | Attenuates sympathoadrenal response.[7] |
Experimental Protocols
Protocol 1: Dexmedetomidine Premedication for Attenuating this compound-Induced Cardiovascular Stimulation in Dogs
-
Animal Model: Healthy adult dogs.
-
Premedication: Administer dexmedetomidine intravenously at a dose of 1-2 µg/kg.[15]
-
Anesthetic Induction: Induce anesthesia with propofol (B549288) (e.g., 2.3-3.3 mg/kg IV).[15]
-
Anesthetic Maintenance: Maintain anesthesia with this compound in oxygen. The required end-tidal concentration of this compound (EtDES) is expected to be lower with dexmedetomidine premedication.[15]
-
Monitoring: Continuously monitor heart rate, arterial blood pressure (systolic, diastolic, and mean), respiratory rate, arterial oxygen saturation, and end-tidal CO2.[15]
Protocol 2: Esmolol Administration for the Management of this compound-Induced Tachycardia in Dogs
-
Animal Model: Healthy adult dogs.
-
Anesthesia: Induce and maintain anesthesia with this compound.
-
Onset of Tachycardia: If a rapid increase in this compound concentration leads to a significant increase in heart rate.
-
Esmolol Administration: Administer a bolus of esmolol (median dose of 330 µg/kg) followed by a continuous rate infusion (median dose of 50 µg/kg/min) if necessary.[17]
-
Monitoring: Continuously monitor heart rate and ECG to assess the response to esmolol. Titrate the infusion rate based on the heart rate response.
Visualizations
Caption: Signaling pathway of this compound-induced cardiovascular stimulation.
Caption: Experimental workflow for mitigating this compound-induced cardiovascular stimulation.
Caption: Logical relationship of agents in overcoming this compound stimulation.
References
- 1. Cardiovascular effects of this compound in experimental animals and volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sympathetic activation with this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sympathetic hyperactivity during this compound anesthesia in healthy volunteers. A comparison with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-mediated sympathetic activation occurs in humans despite preventing hypotension and baroreceptor unloading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases heart rate independent of sympathetic activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexmedetomidine alters the hemodynamic effects of this compound and isoflurane in chronically instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral premedication with clonidine: effects on stress responses during general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular actions of common anesthetic adjuvants during this compound (I-653) and isoflurane anesthesia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esmolol pretreatment attenuates heart rate increase and parasympathetic inhibition during rapid increases in this compound concentration: A preliminary randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Cardiovascular and respiratory actions of this compound: is this compound different from isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiopulmonary and acid–Base effects of this compound and sevoflurane in spontaneously breathing cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid increase in this compound concentration is associated with greater transient cardiovascular stimulation than with rapid increase in isoflurane concentration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. petpoisonhelpline.com [petpoisonhelpline.com]
- 15. Dexmedetomidine or medetomidine premedication before propofol-desflurane anaesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular and respiratory effects of two doses of fentanyl in the presence or absence of bradycardia in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of esmolol for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Desflurane Dosage to Minimize Neuronal Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Desflurane dosage and minimizing neuronal apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern with this compound administration in neuronal cell cultures or animal models?
A1: A primary concern is the potential for this compound to induce neuronal apoptosis, or programmed cell death. Studies have shown that volatile anesthetics, including this compound, can activate apoptotic pathways, particularly in the developing brain. This can lead to neuronal loss and may have implications for neurocognitive outcomes in animal studies.
Q2: How does this compound trigger neuronal apoptosis?
A2: this compound, particularly under hypoxic conditions, can initiate the intrinsic apoptotic pathway. This involves the activation of executioner caspases, such as caspase-3.[1] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Q3: What is the role of hypoxia in this compound-induced neurotoxicity?
A3: Hypoxia can significantly potentiate the neurotoxic effects of this compound. Research indicates that this compound alone may not significantly induce apoptosis, but when combined with hypoxic conditions, it can lead to a marked increase in caspase-3 activation and subsequent neuronal cell death.[1] Therefore, maintaining normal oxygen levels is critical during experiments.
Q4: Are there any known signaling pathways involved in protecting against this compound-induced apoptosis?
A4: The PI3K/Akt signaling pathway is a key pro-survival pathway in neurons that has been implicated in protection against anesthetic-induced neurotoxicity. Activation of this pathway can inhibit apoptotic processes. Interestingly, some research suggests that this compound, unlike some other volatile anesthetics like Isoflurane, may not significantly inhibit the phosphorylation of Akt, a key component of this pathway. This could indicate a potentially more favorable neurotoxic profile for this compound under certain conditions.[2]
Q5: What are the key experimental readouts to assess this compound-induced neuronal apoptosis?
A5: The most common and reliable readouts include:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blot for Cleaved Caspase-3: To measure the activation of the key executioner caspase.
-
Immunohistochemistry for Activated Caspase-3: To visualize apoptotic cells within tissue sections.
-
Cell Viability Assays (e.g., MTT, LDH): To quantify overall cell death.
Troubleshooting Guides
Issue: High levels of neuronal apoptosis observed even at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Hypoxia | Ensure adequate oxygenation of cell culture media or ventilated animals. Monitor blood gas levels in animal models. |
| Pre-existing cellular stress | Optimize cell culture conditions (e.g., media, density, passage number). Ensure animals are healthy and free from other stressors. |
| Incorrect this compound concentration | Calibrate the vaporizer and verify the delivered concentration of this compound using a gas analyzer. |
| Synergistic effects with other agents | Review all administered compounds for potential interactions that could enhance neurotoxicity. |
Issue: Inconsistent results in apoptosis assays.
| Possible Cause | Troubleshooting Step |
| Variability in this compound exposure | Ensure precise and consistent timing and concentration of this compound administration for all samples. |
| Suboptimal assay protocol | Review and optimize the TUNEL or Western Blot protocol. See detailed protocols below. |
| Timing of sample collection | Apoptosis is a dynamic process. Collect samples at consistent and appropriate time points post-exposure to capture the peak of the apoptotic response. |
| Antibody quality (for Western Blot) | Use a validated antibody specific for the cleaved form of caspase-3. |
Data Presentation
The following table summarizes quantitative data from a study comparing the neuroapoptotic effects of equipotent anesthetic concentrations of this compound, Isoflurane, and Sevoflurane (B116992) in neonatal mice. The Minimum Alveolar Concentration (MAC) is a measure of anesthetic potency.
| Anesthetic | Concentration Administered (% of MAC) | Resulting Apoptotic Neuronal Cell Death (cells/mm²) | Caspase-3 Activity (relative to control) |
| Control | 0% | 150 ± 50 | 1.0 |
| This compound | ~0.6 MAC (7.3%) | 850 ± 150 | ~4.5 |
| Isoflurane | ~0.6 MAC (1.6%) | 900 ± 120 | ~5.0 |
| Sevoflurane | ~0.6 MAC (3.2%) | 800 ± 130 | ~4.0 |
Data adapted from a comparative study on neonatal mice. Absolute values may vary based on the experimental model and conditions.[1]
Experimental Protocols
TUNEL Assay for Detecting DNA Fragmentation
This protocol provides a general workflow for performing a TUNEL assay on neuronal cell cultures or brain tissue sections.
Materials:
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI (for nuclear counterstaining)
-
Fluorescence Microscope
Procedure:
-
Fixation: Fix cells or tissue sections with Fixation Buffer.
-
Permeabilization: Permeabilize the samples to allow entry of the TUNEL reagents.
-
TUNEL Reaction: Incubate the samples with the TUNEL Reaction Mixture to label the 3'-OH ends of fragmented DNA.
-
Washing: Wash the samples to remove unincorporated nucleotides.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs, co-localized with the DAPI-stained nuclei.
Western Blot for Cleaved Caspase-3
This protocol outlines the key steps for detecting the activated form of caspase-3.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibody (rabbit anti-cleaved caspase-3)
-
Secondary Antibody (HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent Substrate
Procedure:
-
Protein Extraction: Lyse cells or tissue and quantify the protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at ~17/19 kDa indicates activated caspase-3.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced neuronal apoptosis.
Caption: The PI3K/Akt signaling pathway in neuronal survival.
References
- 1. Comparison of the neuroapoptotic properties of equipotent anesthetic concentrations of this compound, isoflurane, or sevoflurane in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoflurane Is More Deleterious to Developing Brain Than this compound: The Role of the Akt/GSK3β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Desflurane anesthetic depth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Desflurane anesthetic depth during their experiments.
Troubleshooting Guides
Issue: The experimental animal is not reaching the desired anesthetic depth.
Possible Causes and Solutions:
-
Inadequate this compound Concentration:
-
Vaporizer Setting: Ensure the vaporizer is set to an appropriate concentration for the species and desired depth of anesthesia. This compound has a lower potency compared to other volatile anesthetics, with a Minimum Alveolar Concentration (MAC) of about 6.0% in middle-aged humans, which can be higher in younger subjects.[1][2]
-
Vaporizer Calibration: An uncalibrated or malfunctioning vaporizer can deliver an incorrect concentration of this compound.[3] It is recommended that vaporizers undergo regular calibration verification.[4][5]
-
Fresh Gas Flow Rate: Inadequate fresh gas flow in non-rebreathing circuits can lead to rebreathing of expired gases, affecting the inspired anesthetic concentration.
-
-
Equipment Malfunction:
-
Anesthesia Circuit Leaks: Leaks in the anesthesia machine, breathing circuit, or endotracheal tube cuff can dilute the inspired anesthetic concentration. Perform a leak test before each procedure.
-
Specialized Vaporizer Requirement: this compound has a high vapor pressure and a boiling point near room temperature, necessitating a special heated and pressurized vaporizer (like the Tec 6). Using a standard vaporizer is a significant safety hazard and will not deliver the correct concentration.
-
-
Animal-Specific Factors:
-
Individual Variability: Just as in humans, there is individual variability in anesthetic requirements among animals.
-
Stimulation Level: A higher level of surgical stimulation requires a deeper plane of anesthesia.
-
Troubleshooting Workflow:
References
- 1. This compound animal and human pharmacology: aspects of kinetics, safety, and MAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anesthetic Vaporizer Accuracy | Evergreen Medical Services [evergreenmedical.com]
- 5. animalcare.jhu.edu [animalcare.jhu.edu]
Technical Support Center: Desflurane Waste and Exposure Reduction
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing Desflurane waste and reducing occupational exposure.
Frequently Asked Questions (FAQs)
Q1: Why is there a focus on reducing this compound waste?
A1: this compound is a potent greenhouse gas with a Global Warming Potential (GWP) 2,540 times that of carbon dioxide over a 100-year period.[1][2] Its atmospheric lifetime is approximately 14 years.[3][4][5] Anesthetic gases can account for up to 5% of a hospital's carbon footprint, and this compound is a significant contributor to this.[1][6][7] Due to its high environmental impact compared to alternatives, many institutions are reducing or eliminating its use.[8][9][10][11][12]
Q2: What are the primary health risks associated with laboratory exposure to this compound?
A2: Occupational exposure to waste anesthetic gases (WAGs), including this compound, can lead to various health effects. Short-term effects may include drowsiness, headache, fatigue, nausea, and irritability.[13][14] Long-term exposure has been associated with potential liver and kidney disease, as well as reproductive risks.[3][13][14] While specific permissible exposure limits for this compound are not established by all regulatory bodies, the National Institute for Occupational Safety and Health (NIOSH) recommends a ceiling limit of 2 ppm over a 60-minute sampling period for any halogenated anesthetic agent.[13][15][16]
Q3: What are the main sources of this compound waste and exposure in a laboratory setting?
A3: The primary sources of waste and exposure include:
-
High Fresh Gas Flow (FGF): Using higher-than-necessary gas flow rates is a major source of waste, as unmetabolized gas is vented into the scavenging system and atmosphere.[2][17]
-
Equipment Leaks: Leaks can occur from various points in the anesthesia machine, including vaporizers, hoses, connections, and seals.[13][18][19]
-
Vaporizer Filling: Spills during the filling of vaporizers can lead to both waste and high levels of localized exposure.[13]
-
Poorly Fitted Equipment: Improperly sized or fitted animal masks or endotracheal tubes can be a significant source of gas leakage.[13]
-
Unscavenged Procedures: Gas released from induction chambers or exhaled by animals during recovery contributes to environmental contamination if not properly scavenged.[13][15]
Q4: What is a waste anesthetic gas (WAG) scavenging system?
A4: A scavenging system is an essential engineering control designed to collect waste anesthetic gases at their source (e.g., from the breathing circuit) and safely remove them from the work environment.[13][14][15][20] These systems can be active (using a vacuum) or passive (relying on positive pressure from the anesthesia machine).[20][21] Proper function and connection of the scavenging system are critical for minimizing laboratory exposure.[22][23]
Data Presentation
Table 1: Environmental Impact of Common Inhaled Anesthetics
| Anesthetic Agent | Global Warming Potential (GWP100) | Atmospheric Lifetime |
| This compound | 2,540[1][2] | 14 years[2][3][5] |
| Isoflurane | 510 - 539[1][2] | 3.2 - 3.6 years[2][3][10] |
| Sevoflurane | 130 - 144[1][2] | 1.1 - 1.4 years[2][3][6] |
| Nitrous Oxide (N₂O) | 273 - 298[1][2] | 114 years[2][3] |
Troubleshooting Guides
Issue 1: I can smell anesthetic gas during an experiment.
-
Question: What should I do if I detect the odor of this compound?
-
Answer: Anesthetic gases are generally not detectable by odor until concentrations are very high, well above recommended exposure limits.[24] If you can smell the agent, it indicates a significant leak or spill.
-
Immediate Action: Turn off the vaporizer and increase the fresh gas flow (oxygen only) to flush the circuit into the scavenging system.[23] Ensure the room's ventilation is maximized.[24] If the smell is strong, evacuate all non-essential personnel from the area.[25]
-
Check for Spills: Visually inspect the vaporizer and surrounding area for any liquid spills. If a spill is found, manage it according to your institution's hazardous material protocols.[15][25]
-
Perform a Leak Test: Before the next use, perform a thorough low-pressure leak test on the anesthesia machine. (See Experimental Protocols section).
-
Inspect Equipment: Check all connections, tubing, and seals for signs of damage, wear, or improper fitting.[23] Ensure the vaporizer filler cap is tightly secured.[18]
-
Issue 2: The reservoir bag on the breathing circuit is not filling properly or collapses.
-
Question: What could cause the reservoir bag to deflate during a procedure?
-
Answer: A deflating or under-filled reservoir bag is a classic sign of a leak in the low-pressure system or an issue with the scavenging system.[18][19]
-
Check the Patient Circuit: Start at the patient and work your way back to the machine, checking for any disconnections.[19]
-
Inspect for Leaks: Examine the CO₂ absorber canister to ensure it is sealed correctly.[19] Check that the vaporizer is correctly mounted and locked.[18][26]
-
Verify Scavenging System: If using an active scavenging system, ensure the vacuum is not set too high, as this can pull gas from the breathing circuit.[19]
-
Conduct a Leak Test: After the procedure, conduct a comprehensive leak test to isolate the source of the leak.
-
Issue 3: How do I properly dispose of expired or unused liquid this compound?
-
Question: Can I pour expired this compound down the drain?
-
Answer: No. This compound is considered hazardous waste and must not be poured down the drain.[25]
-
Waste Collection: Collect all waste liquid this compound in a designated, properly labeled, and sealed hazardous waste container.[25]
-
Consult Safety Data Sheets (SDS): The manufacturer's SDS provides specific guidelines for disposal.[27]
-
Institutional Policy: Follow your institution's established procedures for hazardous chemical waste disposal, which typically involves arranging for pickup by a licensed contractor.[25][28]
-
Experimental Protocols
Protocol: Low-Pressure Anesthesia System Leak Test
This protocol is essential for identifying leaks that can lead to significant this compound waste and personnel exposure. It should be performed daily before the first use and any time a vaporizer is changed.[26]
Methodology:
-
Preparation:
-
Ensure the anesthesia machine is connected to a power source and the main gas supply.
-
Verify that the flow-control valves are closed (in the "off" position).
-
Check that the vaporizer is filled to the appropriate level and that the filler cap is tightly sealed.
-
-
Circuit Occlusion:
-
Attach a breathing circuit and reservoir bag to the machine.
-
Completely seal the patient end of the breathing circuit (the Y-piece) by plugging it or using the palm of your hand.
-
Ensure the adjustable pressure-limiting (APL) valve, also known as the "pop-off" valve, is fully closed.
-
-
System Pressurization:
-
Use the oxygen flush button to slowly fill the breathing circuit until the pressure gauge on the machine reads approximately 30 cm H₂O.
-
-
Observation:
-
Observe the pressure gauge. In a leak-free system, the pressure should remain constant at 30 cm H₂O for at least 10 seconds.[26]
-
A drop in pressure indicates a leak within the low-pressure system (from the flowmeters to the patient circuit).
-
-
Leak Identification (If a leak is detected):
-
Listen for an audible hissing sound to help pinpoint the leak's location.
-
Apply a low-pressure leak test solution (e.g., Snoop or soapy water) to suspected leak points, such as tubing connections, canister seals, and vaporizer mounts. The formation of bubbles will indicate the exact location of the leak.[21]
-
Address the identified leak (e.g., tighten a connection, replace a seal) and repeat the test until the system holds pressure.
-
-
Final Step:
-
Once the test is passed, open the APL valve completely to release the pressure before use.
-
Visualizations
References
- 1. asahq.org [asahq.org]
- 2. researchgate.net [researchgate.net]
- 3. Environmental and Occupational Considerations of Anesthesia: A Narrative Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing the Environmental Impact of Anesthesia | Clinical View [clinicalview.gehealthcare.com]
- 5. csahq.org [csahq.org]
- 6. health.nsw.gov.au [health.nsw.gov.au]
- 7. Reducing Pollution from Inhalational Anesthetics - The Community of Practice for Climate Resilient and Low Carbon Sustainable Health Systems [atachcommunity.com]
- 8. openanesthesia.org [openanesthesia.org]
- 9. bcgreencare.ca [bcgreencare.ca]
- 10. pedsanesthesia.org [pedsanesthesia.org]
- 11. Minimising the usage of this compound only by education and removal of the vaporisers – a before-and-after-trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NHS England » Guidance: this compound decommissioning and clinical use [england.nhs.uk]
- 13. benchchem.com [benchchem.com]
- 14. dispomed.com [dispomed.com]
- 15. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. Anesthesia and its environmental impact: approaches to minimize exposure to anesthetic gases and reduce waste - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leaks in the vaporizer unit: Still a possibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anesthesia Machine Operation, Maintenance, and Troubleshooting | Anesthesia Key [aneskey.com]
- 20. Anesthesia Gas Machine- Scavenging and WAGs [healthprofessions.udmercy.edu]
- 21. ehs.stanford.edu [ehs.stanford.edu]
- 22. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 23. m.youtube.com [m.youtube.com]
- 24. cdc.gov [cdc.gov]
- 25. benchchem.com [benchchem.com]
- 26. Interruption in the supply of breathing gas during general anesthesia due to malposition of the vaporizer -A case report- - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apsf.org [apsf.org]
- 28. Waste Anesthetic Gases (WAG) | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Navigating Desflurane Pungency in Non-Intubated Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Desflurane's pungency in non-intubated animal studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause airway irritation and aversion in animals?
A1: this compound's pungency and irritant properties stem from its activation of specific sensory receptors on nerve endings in the airways.[1][2][3] The primary mechanism involves the activation of Transient Receptor Potential Ankyrin 1 (TRPA1) and, to a lesser extent, Transient Receptor Potential Vanilloid 1 (TRPV1) ion channels.[1][3] This activation leads to the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which results in neurogenic inflammation and is perceived as irritation, leading to coughing, breath-holding, and laryngospasm. Studies in rats have demonstrated this aversion, where animals will actively avoid exposure to this compound.
Q2: What are the common adverse respiratory events observed with this compound in non-intubated animals?
A2: Common adverse respiratory events include coughing, breath-holding, laryngospasm, increased secretions, and bronchospasm. A meta-analysis of clinical studies revealed a significantly higher incidence of respiratory complications with this compound-based anesthesia compared to Sevoflurane.
Q3: Is it possible to use this compound for induction in non-intubated animals?
A3: While this compound's rapid onset of action is advantageous, its pungency makes it challenging to use for mask induction, especially in smaller animals. Attempting to induce anesthesia with a high concentration of this compound can lead to significant airway irritation and stress for the animal. A more common and recommended approach is to use an injectable anesthetic for induction, followed by maintenance with this compound. If inhalational induction is necessary, a gradual increase in this compound concentration is crucial.
Q4: How can I minimize airway irritation when using this compound?
A4: Several strategies can be employed to mitigate this compound-induced airway irritation:
-
Gradual Induction: If using this compound for induction, start with a very low concentration and increase it slowly and incrementally.
-
Injectable Induction: Use a suitable injectable anesthetic to induce anesthesia before introducing this compound for maintenance.
-
Pre-medication: Administering analgesics or sedatives, such as opioids (e.g., fentanyl) or benzodiazepines (e.g., midazolam), as pre-medication can reduce the amount of this compound required to maintain anesthesia, thereby lessening the irritant effects.
Q5: Are there alternative inhalant anesthetics that are less pungent?
A5: Yes, Sevoflurane is a commonly used alternative to this compound and is known to be significantly less pungent and better tolerated for inhalational induction. While both are effective anesthetics, Sevoflurane generally causes fewer airway complications during induction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Animal exhibits signs of aversion (e.g., struggling, avoiding the mask) during induction. | High initial concentration of this compound. | - Immediately lower the this compound concentration.- Switch to an injectable induction agent.- Implement a gradual induction protocol (see Experimental Protocols section). |
| Coughing, breath-holding, or laryngospasm occurs during anesthesia. | Airway irritation due to this compound's pungency. | - Reduce the this compound concentration to the minimum required for surgical anesthesia.- Consider administering a pre-medication with bronchodilatory effects if appropriate for the study.- Ensure a patent airway and adequate oxygenation. |
| Excessive respiratory secretions are observed. | This compound-induced irritation of the airway mucosa. | - Consider pre-treatment with an anticholinergic agent like glycopyrrolate (B1671915) to reduce secretions, if it does not interfere with the study parameters. |
| Difficulty in maintaining a stable plane of anesthesia without causing airway irritation. | Narrow therapeutic window between effective anesthetic depth and the concentration that causes irritation. | - Utilize a multi-modal approach by combining this compound with an injectable analgesic or sedative to reduce the required this compound concentration. - Ensure the vaporizer is accurately calibrated and delivering the intended concentration. |
Data Presentation
Table 1: Comparison of Adverse Respiratory Events: this compound vs. Sevoflurane
| Anesthetic Agent | Total Number of Patients | Number of Patients with Adverse Respiratory Events | Percentage of Patients with Adverse Respiratory Events | Relative Risk (95% CI) |
| This compound | 634 | 127 | 20.0% | 1.59 (1.15 to 2.20) |
| Sevoflurane | 633 | 81 | 12.8% | |
| Data synthesized from a meta-analysis of 13 randomized controlled trials. |
Table 2: Anesthetic Properties of this compound and Sevoflurane
| Property | This compound | Sevoflurane |
| Pungency | High | Low |
| Blood:Gas Partition Coefficient | 0.42 | 0.65 |
| Minimum Alveolar Concentration (MAC) in adults (31-65 years) | 6.0% | 2.0% |
| Induction Speed | Very Fast | Fast |
| Emergence Speed | Very Fast | Fast |
Experimental Protocols
Protocol 1: Gradual Chamber Induction with this compound in Rodents
This protocol is designed to minimize aversion and airway irritation during the induction phase.
-
Preparation:
-
Place a small amount of bedding in the induction chamber to provide a familiar scent.
-
Ensure the chamber has a tight-fitting lid and is connected to a precision vaporizer and a scavenging system.
-
To prevent direct contact with the anesthetic, ensure a wire mesh or similar barrier is placed above the gas inlet.
-
-
Acclimatization:
-
Place the animal in the induction chamber and allow it to acclimatize for 2-3 minutes with only oxygen flowing into the chamber.
-
-
Gradual Anesthetic Introduction:
-
Begin by introducing a very low concentration of this compound (e.g., 0.5-1.0%) into the chamber.
-
Observe the animal closely for any signs of distress or aversion.
-
After 1-2 minutes, if the animal is calm, slowly increase the this compound concentration in increments of 0.5-1.0% every 1-2 minutes.
-
Continue this gradual increase until the animal loses its righting reflex.
-
-
Transition to Maintenance:
-
Once the animal is induced, promptly remove it from the chamber and transfer it to a nose cone for maintenance of anesthesia.
-
Reduce the this compound concentration to a maintenance level (typically 1.0-1.5 MAC, adjusted to effect).
-
-
Monitoring:
-
Throughout the procedure, continuously monitor the animal's respiratory rate, heart rate, and anesthetic depth (e.g., response to a toe pinch).
-
Protocol 2: Anesthesia with Injectable Induction and this compound Maintenance
This is a highly recommended protocol to bypass the challenges of this compound's pungency during induction.
-
Pre-anesthetic Preparation:
-
Administer pre-emptive analgesia as required by the experimental protocol and institutional guidelines.
-
Consider pre-medication with a sedative (e.g., midazolam) to reduce stress and the required anesthetic dose.
-
-
Induction:
-
Induce anesthesia using a suitable injectable agent (e.g., a combination of ketamine and xylazine, or propofol) administered via the appropriate route (e.g., intraperitoneal or intravenous).
-
Confirm the loss of the righting reflex and a surgical plane of anesthesia (no response to a toe pinch) before proceeding.
-
-
Maintenance with this compound:
-
Once the animal is induced, place it in the desired position and secure a nose cone for the delivery of the inhalant anesthetic.
-
Start with a low concentration of this compound (e.g., 0.5 MAC) in oxygen and gradually titrate upwards to the desired anesthetic depth.
-
The use of an injectable induction agent will significantly reduce the initial concentration of this compound needed for maintenance.
-
-
Monitoring and Recovery:
-
Continuously monitor vital signs throughout the procedure.
-
For recovery, discontinue the this compound administration and provide 100% oxygen until the animal is ambulatory.
-
Visualizations
Caption: Signaling pathway of this compound-induced airway irritation.
Caption: Recommended workflow for anesthesia with this compound.
References
Calibrating and maintaining Desflurane vaporizers for consistent results
Welcome to the Technical Support Center for Desflurane Vaporizers. This resource is intended for researchers, scientists, and drug development professionals to ensure the consistent, accurate, and safe delivery of this compound in experimental settings. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the operation of your this compound vaporizer.
| Issue | Possible Cause | Solution |
| Inconsistent Anesthetic Depth | Vaporizer Out of Calibration: The delivered concentration of this compound may not match the dial setting. | Verify the vaporizer's output concentration using a calibrated anesthetic gas analyzer. If the measured concentration deviates by more than ±15% from the dial setting, the vaporizer requires professional servicing and calibration.[1][2][3] |
| Leaks in the Anesthesia Circuit: Leaks can dilute the anesthetic agent, leading to a lighter plane of anesthesia. | Perform a leak test on the entire anesthesia circuit, including the vaporizer, fittings, tubing, and any connections. Check for worn or damaged O-rings and ensure the filler cap is securely tightened.[4][5] | |
| Extreme Fresh Gas Flow Rates: Very low (<250 mL/min) or very high (>15 L/min) fresh gas flows can decrease the final anesthetic gas concentration. | Operate the vaporizer within the manufacturer's recommended fresh gas flow range to ensure accurate delivery. | |
| Incorrect Carrier Gas Composition: The use of certain carrier gases, like nitrous oxide, can affect the output of this compound vaporizers due to differences in viscosity. | Use the carrier gas (e.g., medical air or oxygen) specified by the vaporizer manufacturer. | |
| Vaporizer Fails to Deliver Anesthetic | Empty Vaporizer: The liquid this compound level is too low. | Check the liquid level indicator and refill the vaporizer as needed. |
| Vaporizer in "Off" Position: The control dial is set to "OFF" or zero. | Ensure the control dial is set to the desired concentration. | |
| Electrical Power Failure (for Tec 6 style vaporizers): this compound vaporizers are electrically powered and heated. | Confirm the vaporizer is plugged into a functioning electrical outlet and that it has had adequate time to warm up (typically at least 10 minutes from a cold start). | |
| Alarm Activation on Vaporizer | Low Agent Level: The vaporizer is equipped with an alarm to indicate a low level of liquid this compound. | Refill the vaporizer with this compound. |
| Overheating or Malfunction: An internal issue may trigger an alarm. | Immediately discontinue use of the vaporizer, turn it off, and contact a qualified service technician. Do not attempt to use a vaporizer that is signaling a malfunction. | |
| Difficulty Turning the Control Dial | Internal Component Issue: The internal mechanism of the dial may be damaged or obstructed. | Do not force the dial. This indicates an internal malfunction. The vaporizer must be taken out of service immediately and sent for professional servicing. |
Frequently Asked Questions (FAQs)
Q1: How often should I have my this compound vaporizer professionally serviced and calibrated?
A1: The accuracy of your this compound vaporizer's output should be verified annually. If the vaporizer has been out of service for more than a year, its output must be verified before use. If the delivered concentration is off by 15% or more from the set value, the unit must be professionally serviced and calibrated. Manufacturer recommendations for service intervals can range from one to ten years depending on the model and should always be followed.
Q2: What is the proper procedure for filling a this compound vaporizer?
A2: Due to this compound's high volatility, it requires a specific filling system. Always follow the manufacturer's instructions for your specific vaporizer model. Generally, this compound vaporizers use an agent-specific keyed filling system to prevent accidental filling with the wrong anesthetic agent. Misfilling a vaporizer with this compound can lead to a dangerous overdose.
Q3: Can I use a standard vaporizer for this compound?
A3: No. This compound has a high vapor pressure and a boiling point near room temperature (22.8 °C). This requires a specially designed, electrically heated, and pressurized vaporizer (often referred to as a gas/vapor blender) to ensure accurate and safe delivery. Using a standard, variable-bypass vaporizer with this compound is extremely dangerous and can result in a massive overdose.
Q4: What should I do if I tip over a this compound vaporizer?
A4: If a vaporizer is tipped more than 45 degrees, liquid agent can enter the control mechanisms. For most vaporizers, the recommended procedure is to flush the vaporizer with a high fresh gas flow rate at a high concentration setting for 20-30 minutes to clear the liquid. However, the correct procedure can vary by model, so it is crucial to consult the vaporizer's operating manual.
Q5: How does altitude affect the performance of a this compound vaporizer?
A5: this compound vaporizers are designed to deliver a constant volume percent (V/V%) concentration. However, at higher altitudes where barometric pressure is lower, the partial pressure of the delivered anesthetic gas will be lower for the same volume percent concentration. Since the anesthetic effect is dependent on the partial pressure of the agent in the brain, this needs to be taken into consideration. Modern this compound vaporizers, like the Tec 6, are designed to mitigate some of the effects of changes in barometric pressure.
Data Presentation
Recommended Maintenance and Calibration Schedule
| Frequency | Task | Performed By |
| Before Each Use | Inspect for damage, check fill level, ensure secure mounting. | User |
| Annually | Verify output concentration. | User/Qualified Technician |
| Every 1-10 Years | Full preventative maintenance service (disassembly, cleaning, parts replacement, calibration), as per manufacturer's recommendation. | Qualified Service Provider |
| As Needed | Leak testing, draining for storage (if applicable per manual). | User |
Vaporizer Output Verification Parameters
| Parameter | Acceptance Criteria | Action if Outside Criteria |
| Output Concentration Deviation | ≤ ±15% of the dial setting | Remove from service and schedule professional calibration. |
| Leak Test | No significant pressure drop over a specified time (refer to machine manual). | Identify and correct the source of the leak before use. |
Experimental Protocols
Protocol for Vaporizer Output Concentration Verification
Objective: To verify that the concentration of this compound delivered by the vaporizer is within an acceptable range of the dial setting.
Materials:
-
This compound vaporizer installed on an anesthesia machine.
-
Source of compressed gas (medical air or oxygen).
-
Calibrated anesthetic gas analyzer capable of measuring this compound.
-
Appropriate tubing and connectors.
-
Waste gas scavenging system.
Methodology:
-
Ensure the vaporizer is securely mounted on the anesthesia machine and filled with this compound to the appropriate level.
-
Connect the gas analyzer to the common gas outlet of the anesthesia machine, ensuring a tight seal.
-
Set a fresh gas flow rate within the typical experimental range (e.g., 1-2 L/min).
-
With the vaporizer dial set to 'OFF' or zero, measure the baseline gas concentration to ensure it is zero.
-
Turn the vaporizer dial to a low setting (e.g., 2%). Allow the reading on the gas analyzer to stabilize for at least one minute.
-
Record the measured concentration.
-
Repeat the measurement at mid-range (e.g., 6%) and high-range (e.g., 12%) settings, allowing the output to stabilize at each step.
-
Calculate the percent deviation of the measured concentration from the dial setting at each point.
-
If any deviation exceeds ±15%, the vaporizer must be removed from service for professional calibration.
Visualizations
Caption: Troubleshooting workflow for inconsistent anesthetic depth.
Caption: Experimental workflow for vaporizer output verification.
References
Technical Support Center: Mitigating Desflurane-Induced Respiratory Irritation in Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating Desflurane-induced respiratory irritation during rodent experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced respiratory irritation?
A1: this compound induces respiratory irritation primarily by activating two specific ion channels on sensory nerve endings in the airways: Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).[1][2] Activation of these channels, particularly TRPA1, leads to the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which in turn causes neurogenic inflammation.[1] This inflammatory response is characterized by symptoms such as coughing, breath-holding, and laryngospasm.[3] this compound exposure has also been shown to increase levels of pro-inflammatory cytokines like TNF-α and NF-κB, and induce oxidative stress in lung tissue.[4][5][6]
Q2: Are there alternative inhaled anesthetics that are less irritating than this compound?
A2: Yes, Sevoflurane (B116992) is a commonly used alternative that is significantly less irritating to the airways.[1][7] Studies have shown that Sevoflurane does not activate the TRPA1 and TRPV1 channels to the same extent as this compound and isoflurane (B1672236), resulting in a lower incidence of respiratory reflexes like coughing.[1][7]
Q3: What are some pharmacological strategies to mitigate this compound-induced respiratory irritation?
A3: Pre-treatment with certain adjuvants can effectively reduce the respiratory irritation caused by this compound. Opioids, such as Fentanyl, are commonly used to suppress the airway reflexes.[3][8] Additionally, the flavonoid Rutin (B1680289) has demonstrated protective effects by reducing inflammation and oxidative stress in the lungs of rats exposed to this compound.[4][5][6]
Q4: Can the concentration of this compound influence the degree of respiratory irritation?
A4: Yes, the concentration of this compound is a critical factor. Irritation, coughing, and laryngospasm are more likely to occur at higher concentrations, typically above 1-1.5 Minimum Alveolar Concentration (MAC).[3] Maintaining an end-tidal concentration of 1 MAC or less can help to avoid these adverse respiratory events.[3] A slow and incremental increase in this compound concentration during induction can also help to minimize sympathetic responses.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rodent exhibits coughing, breath-holding, or laryngospasm during this compound induction. | High concentration of this compound. | Reduce the initial concentration of this compound to 1 MAC or less.[3] Increase the concentration gradually in increments of 0.5-1.0% every 2-3 breaths.[3] |
| Signs of significant airway inflammation observed post-procedure (e.g., in histological samples). | This compound-induced neurogenic inflammation and oxidative stress. | Consider pre-treatment with an anti-inflammatory agent. Rutin (50 mg/kg, orally) administered one hour before anesthesia has been shown to reduce lung injury in rats.[4][5][6] |
| Excessive respiratory depression when using Fentanyl as a pre-treatment. | Synergistic respiratory depressant effects of Fentanyl and this compound. | Titrate the Fentanyl dose carefully. Start with a low dose (e.g., 1 mcg/kg) and monitor the respiratory rate closely.[3] Be aware that higher doses of Fentanyl can lead to significant respiratory depression.[9][10][11] |
| Variability in the severity of respiratory irritation between animals. | Individual differences in sensitivity to this compound. | Standardize the induction protocol as much as possible. Consider using a less irritating anesthetic like Sevoflurane if consistent results are difficult to achieve with this compound.[1] |
Quantitative Data Summary
Table 1: Effect of Rutin Pre-treatment on this compound-Induced Lung Injury Markers in Rats
| Marker | This compound Only Group | Rutin + this compound Group | Healthy Control Group |
| MDA (Malondialdehyde) | Significantly Increased | Similar to Control | Baseline |
| GSH (Glutathione) | Decreased | Not specified | Baseline |
| TNF-α (Tumor Necrosis Factor-alpha) | 6.7 ± 0.6 pg/mL | Similar to Control | 1.8 ± 0.3 pg/mL |
| NF-κB (Nuclear Factor kappa B) | 8.8 ± 0.5 pg/mL | Similar to Control | 2.7 ± 0.3 pg/mL |
| Data synthesized from a study by Koyuncu et al. (2021).[4][5][6] |
Experimental Protocols
Protocol 1: Rutin Pre-treatment for Mitigation of this compound-Induced Lung Injury in Rats
This protocol is based on the methodology described by Koyuncu et al. (2021).[4][5]
-
Animal Model: Male albino Wistar rats.
-
Grouping:
-
Group 1 (DSF): this compound only.
-
Group 2 (DRT): Rutin + this compound.
-
Group 3 (HC): Healthy control.
-
-
Procedure:
-
Administer 50 mg/kg of Rutin orally to the DRT group.
-
Administer an equal volume of normal saline orally to the DSF and HC groups.
-
One hour after administration, induce and maintain anesthesia in the DRT and DSF groups with 6% this compound in a mixture of 2 L of oxygen and 2 L of nitrous oxide for 2 hours in a transparent plastic box.
-
The HC group receives only the vehicle (normal saline).
-
Following the 2-hour anesthesia period, sacrifice the animals.
-
Excise the lungs for biochemical (MDA, GSH, TNF-α, NF-κB levels) and histopathological analysis.[5]
-
Protocol 2: Fentanyl Co-administration to Reduce Airway Irritability
This is a general protocol derived from clinical practices suggested for humans and can be adapted for rodent studies.[3]
-
Animal Model: Species and strain as required by the primary experiment.
-
Procedure:
-
Administer a low dose of Fentanyl (e.g., 1 mcg/kg) intravenously or intraperitoneally prior to the induction of anesthesia.
-
Induce anesthesia with a low concentration of this compound (e.g., 0.5-1 MAC).
-
Gradually increase the this compound concentration in increments of 0.5-1.0% every 2-3 breaths until the desired anesthetic depth is achieved.
-
Continuously monitor respiratory parameters (rate, depth) throughout the procedure.
-
Visualizations
Caption: Signaling pathway of this compound-induced respiratory irritation.
References
- 1. Irritant volatile anesthetics induce neurogenic inflammation through TRPA1 and TRPV1 channels in the isolated mouse trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 5. Oxidative and pro-inflammatory lung injury induced by this compound inhalation in rats and the protective effect of rutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 7. Airway irritation produced by volatile anaesthetics during brief inhalation: comparison of halothane, enflurane, isoflurane and sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Respiratory effects of low and high doses of fentanyl in control and β-arrestin 2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Desflurane Degradation by CO2 Absorbents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Desflurane by carbon dioxide (CO2) absorbents in anesthetic circuits. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound degradation and why is it a concern?
A1: this compound, a volatile anesthetic, can degrade when it comes into contact with certain CO2 absorbents in an anesthetic circuit. The primary concern is the production of harmful byproducts, most notably carbon monoxide (CO).[1][2][3] This degradation is particularly pronounced when the CO2 absorbent is desiccated (dried out).[2][4][5] Inhalation of carbon monoxide can lead to carboxyhemoglobin formation, which reduces the oxygen-carrying capacity of blood and can be toxic to patients.[6]
Q2: What are the main factors that contribute to this compound degradation?
A2: The key factors influencing this compound degradation are:
-
Absorbent Composition: The presence of strong bases, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), in the absorbent is a primary driver of degradation.[7][8][9] Absorbents like Baralyme®, which contained barium hydroxide and KOH, were particularly problematic.[5]
-
Absorbent Desiccation: Dryness of the absorbent is the most critical factor.[4][5] When the water content of the absorbent is low, the degradation of this compound to carbon monoxide is significantly accelerated.[4][5]
-
Temperature: Increased temperature within the absorbent canister can also increase the rate of degradation and CO production.[4][5]
-
Anesthetic Agent: this compound has a higher propensity to produce carbon monoxide compared to other volatile anesthetics like Sevoflurane (B116992) or Isoflurane.[5][10]
Q3: Which CO2 absorbents are more likely to cause this compound degradation?
A3: Traditional CO2 absorbents like soda lime and particularly Baralyme®, which contain strong alkali (KOH and NaOH), are more likely to cause this compound degradation, especially when desiccated.[2][5][6]
Q4: Are there CO2 absorbents that do not degrade this compound?
A4: Yes, newer generation CO2 absorbents have been developed to minimize or eliminate anesthetic degradation. These absorbents are free of strong bases like KOH and have a reduced concentration of NaOH (typically less than 2%).[8][11] Examples include Amsorb® Plus and Litholyme®, which have been shown to produce minimal to no carbon monoxide or other harmful byproducts like Compound A (associated with Sevoflurane).[6][12][13]
Q5: How can I prevent the desiccation of CO2 absorbents in my experimental setup?
A5: To prevent absorbent desiccation:
-
Turn off gas flow when the anesthesia machine is not in use. Leaving fresh gas flowing through the circuit, especially overnight or over a weekend, is a common cause of desiccation.[14]
-
Change the absorbent regularly. Adhere to a regular change schedule, for example, every Monday morning, regardless of the color indicator.[14]
-
Change absorbent if the fresh gas flow has been left on for an extended period. If you are uncertain about the hydration state of the absorbent, it is safer to replace it.[14]
-
Use low fresh gas flow rates during procedures. This helps to conserve moisture within the breathing circuit.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpectedly high levels of carbon monoxide detected in the anesthetic circuit. | This compound degradation due to desiccated CO2 absorbent containing strong bases. | 1. Immediately discontinue the experiment and ventilate the circuit with 100% oxygen. 2. Replace the CO2 absorbent with a fresh, adequately hydrated canister. 3. Verify the type of absorbent being used. Switch to an absorbent with no KOH and low or no NaOH. 4. Review your lab's procedures for turning off gas flow to the anesthesia machine when not in use. |
| Inconsistent or variable results in experiments involving this compound. | Partial desiccation of the CO2 absorbent leading to varying levels of this compound degradation. | 1. Ensure a consistent and documented schedule for changing the CO2 absorbent. 2. Monitor the fresh gas flow rates and duration of use for each experiment to ensure consistency. 3. Consider using a CO2 absorbent known for its stability and resistance to degradation. |
| Color indicator on the CO2 absorbent canister shows exhaustion prematurely. | High CO2 production in the experimental model. | 1. This is a normal function of the absorbent. Replace the canister as indicated. 2. Note that the color change is pH-dependent and indicates CO2 saturation, not necessarily its potential for anesthetic degradation. |
| No CO detected, but concerned about the potential for degradation. | Using a modern CO2 absorbent without strong bases. | 1. This is the expected and desired outcome. 2. Continue to use absorbents that are documented to not degrade volatile anesthetics. 3. Maintain good laboratory practices by regularly changing the absorbent and avoiding prolonged fresh gas flow. |
Quantitative Data Summary
The following tables summarize the production of carbon monoxide (CO) from the interaction of various volatile anesthetics with different CO2 absorbents, particularly when desiccated.
Table 1: Peak Carbon Monoxide Production from Different Anesthetics with Desiccated Soda Lime and Baralyme
| Anesthetic Agent | Absorbent | Peak CO Concentration (ppm) |
| This compound | Soda Lime (dry) | ~230 (at 5.0% this compound) |
| Baralyme (dry) | >14,800 (at 4.0% this compound) | |
| Enflurane | Soda Lime (dry) | ~230 (at 1.2% Enflurane) |
| Baralyme (dry) | ~4,400 (at 1.2% Enflurane) | |
| Isoflurane | Soda Lime (dry) | ~110 (at 1.0% Isoflurane) |
| Baralyme (dry) | ~980 (at 1.0% Isoflurane) | |
| Data synthesized from UCSF research findings.[4] |
Table 2: Comparison of Peak Carbon Monoxide Production with this compound and Various Desiccated CO2 Absorbents
| CO2 Absorbent | Composition Highlights | Peak CO Concentration (ppm) |
| Medisorb | Contains NaOH | 13,317 |
| Spherasorb | Contains NaOH | 9,045 |
| Loflosorb | Low NaOH | 524 |
| Superia | Low NaOH | 31 |
| Amsorb | No strong bases | 0 |
| Lithium Hydroxide | LiOH based | 0 |
| Data from a patient model simulation study. |
Experimental Protocols
Protocol 1: In Vitro Measurement of this compound Degradation
This protocol outlines a general procedure for assessing the degradation of this compound by CO2 absorbents in a controlled laboratory setting.
Objective: To quantify the production of carbon monoxide from the interaction of this compound with a specific CO2 absorbent.
Materials:
-
Anesthesia vaporizer calibrated for this compound.
-
Source of carrier gas (e.g., medical air or oxygen).
-
Flowmeters.
-
Glass or metal tube packed with a known quantity of the CO2 absorbent to be tested.
-
Water bath for temperature control.
-
Gas chromatograph with a suitable detector (e.g., thermal conductivity detector or mass spectrometer) for CO analysis.
-
Gas-tight syringes for sampling.
-
Data acquisition system.
Methodology:
-
Absorbent Preparation:
-
To test desiccated absorbent, dry a known quantity of the absorbent in an oven at a specified temperature and duration until a constant weight is achieved.
-
To test hydrated absorbent, use it as supplied or adjust the water content to a specific percentage.
-
-
Experimental Setup:
-
Pack a precise amount (e.g., 20-25 g) of the prepared absorbent into the testing tube.
-
Place the tube in a water bath to maintain a constant temperature (e.g., 25°C or 40°C).
-
Connect the vaporizer to the carrier gas source and the flowmeter.
-
Direct a controlled flow of the carrier gas containing a set concentration of this compound (e.g., 1-2 MAC) through the absorbent-packed tube.
-
-
Gas Sampling and Analysis:
-
At predetermined time intervals, collect gas samples from the outlet of the tube using a gas-tight syringe.
-
Inject the gas sample into the gas chromatograph for CO analysis.
-
Record the CO concentration in parts per million (ppm).
-
-
Data Analysis:
-
Plot the CO concentration over time to observe the degradation profile.
-
Compare the peak and total CO production for different absorbents or experimental conditions.
-
Visualizations
References
- 1. Carbon monoxide production from this compound, enflurane, halothane, isoflurane, and sevoflurane with dry soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a highly sensitive gas chromatography–mass spectrometry method preceded by solid‐phase microextraction for the analysis of propofol in low‐volume cerebral microdialysate samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sevoflurane degradation to compound A in anaesthesia breathing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon monoxide production from this compound and six types of carbon dioxide absorbents in a patient model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsf.org [apsf.org]
- 7. Absorbents differ enormously in their capacity to produce compound A and carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uoguelph.ca [uoguelph.ca]
- 10. mdpi.com [mdpi.com]
- 11. The quantitative analysis of inhalational anaesthetics in forensic samples by gas chromatography/mass spectrometry/selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sevoflurane low-flow anaesthesia: best strategy to reduce Compound A concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lack of degradation of sevoflurane by a new carbon dioxide absorbent in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desflurane Administration in Obese Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Desflurane in obese animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How does obesity affect the pharmacokinetics of this compound in animal models?
A1: Obesity has a modest effect on the pharmacokinetics of this compound compared to more soluble inhaled anesthetics.[1] this compound's low blood-gas partition coefficient (0.42) and low solubility in fat tissue mean that it is taken up and eliminated from the body rapidly, regardless of the amount of adipose tissue.[2][3] This leads to a faster recovery from anesthesia in obese subjects.[2][4] While all volatile anesthetics can accumulate in adipose tissue, the impact of this is less pronounced with this compound.
Q2: Do I need to adjust the this compound dose for an obese animal model?
A2: While specific dose adjustment guidelines for this compound in obese animal models are not firmly established, a common recommendation for anesthetic drugs in obese patients is to calculate dosages based on lean body weight (LBW) rather than total body weight (TBW) to avoid overdosing. The increase in fat mass in obesity can increase the volume of distribution for lipophilic drugs, but this compound's low lipid solubility mitigates this effect to some extent. Monitoring the depth of anesthesia using physiological responses and, if available, brain function monitors (like EEG-based systems), is crucial for titrating the dose to the individual animal's needs.
Q3: Is the Minimum Alveolar Concentration (MAC) of this compound different in obese animals?
A3: Research in a rodent model of obesity and metabolic syndrome did not find a significant difference in the MAC of isoflurane (B1672236) and sevoflurane (B116992) between obese and lean rats. This suggests that the MAC for this compound may also not be significantly altered by obesity. However, it is always best practice to determine the MAC for your specific animal model and experimental conditions if precise anesthetic depth is critical.
Troubleshooting Guides
Issue 1: The animal is experiencing respiratory depression or apnea (B1277953) during induction.
-
Cause: this compound, like other volatile anesthetics, is a respiratory depressant. Obese animals are particularly susceptible to respiratory complications due to increased pressure on the diaphragm and chest wall from excess adipose tissue. Rapid induction with high concentrations of this compound can exacerbate this.
-
Solution:
-
Ensure a patent airway: Check for any obstructions. Intubation is highly recommended for all but the briefest procedures in obese animals.
-
Pre-oxygenate: Administer 100% oxygen for several minutes before introducing this compound to increase the animal's oxygen reserves.
-
Use a gradual induction: Instead of a very rapid, high-concentration induction, consider a slower, stepwise increase in the this compound vaporizer setting.
-
Assisted Ventilation: Be prepared to provide manual or mechanical ventilation if spontaneous breathing is inadequate. Monitor end-tidal CO2 (capnography) to ensure adequate ventilation.
-
Issue 2: The animal exhibits cardiovascular instability (hypotension, tachycardia) upon changes in this compound concentration.
-
Cause: this compound can cause a dose-dependent decrease in systemic vascular resistance and mean arterial blood pressure. A rapid increase in this compound concentration can lead to a sudden drop in blood pressure. Tachycardia can also occur, particularly with rapid increases in concentration.
-
Solution:
-
Continuous Monitoring: Use continuous cardiovascular monitoring, including electrocardiography (ECG) and blood pressure measurement (invasive arterial line for highest accuracy).
-
Gradual Adjustments: Make gradual changes to the vaporizer setting to allow the cardiovascular system to adapt.
-
Fluid Support: Ensure the animal is adequately hydrated with intravenous fluids to support cardiovascular stability.
-
Adjuvant Analgesics: The use of analgesics can reduce the amount of this compound required, thereby minimizing its cardiovascular side effects.
-
Issue 3: The animal experiences emergence delirium or agitation upon recovery.
-
Cause: this compound's rapid emergence can sometimes lead to a state of confusion and agitation, known as emergence delirium. This can be particularly problematic in a research setting, as the animal may harm itself or disrupt the experimental setup.
-
Solution:
-
Provide a Calm Recovery Environment: Recover the animal in a quiet, dimly lit area to minimize external stimuli.
-
Analgesia: Ensure adequate postoperative pain relief is on board before the animal emerges from anesthesia. Pain is a significant contributor to emergence agitation.
-
Consider Sedatives: In some cases, a low dose of a sedative, such as dexmedetomidine, may be administered to smooth the recovery process.
-
Monitor Closely: Observe the animal continuously during recovery until it is calm and fully ambulatory.
-
Data Summary
Table 1: Recovery Times in Obese Patients (Human Studies) - this compound vs. Sevoflurane
| Recovery Parameter | This compound (minutes) | Sevoflurane (minutes) | Reference |
| Time to Eye Opening | 5.20 ± 1.72 | 6.73 ± 2.10 | |
| Time to Extubation | 6.62 ± 0.40 | 8.63 ± 0.45 | |
| Time to Eye Opening | Significantly faster with this compound | ||
| Time to Extubation | Significantly faster with this compound |
Table 2: Simulated Recovery Times in Obese vs. Normal Weight Models
| Anesthetic Agent | Duration of Anesthesia | Recovery Time (Normal Weight) | Recovery Time (Obese) | Reference |
| This compound | 1-19 hours | 8 - 31 minutes | 8 - 31 minutes | |
| Sevoflurane | 1-19 hours | 11 - 95 minutes | 11 - 95 minutes | |
| Isoflurane | 1-19 hours | 16 - 260 minutes | Longer recovery times in obese models after 1-5 hours |
Experimental Protocols
Protocol: Determination of Minimum Alveolar Concentration (MAC) of this compound in an Obese Rat Model
This protocol is adapted from a study determining MAC for isoflurane and sevoflurane in a rodent model of metabolic syndrome.
-
Animal Preparation:
-
Induce anesthesia in an induction chamber with 8% this compound in 100% oxygen.
-
Once the animal loses its righting reflex, maintain anesthesia via a nose cone.
-
Perform endotracheal intubation and institute mechanical ventilation.
-
Insert an arterial line for blood gas analysis and blood pressure monitoring, and a venous line for fluid and drug administration.
-
Maintain core body temperature at 37°C using a heating pad.
-
-
MAC Determination (Bracketing Method):
-
Set the initial end-tidal this compound concentration to a predetermined level (e.g., 7%).
-
Allow for a 30-minute equilibration period.
-
Apply a noxious stimulus (e.g., tail clamp with a hemostat to the first ratchet lock for 1 minute).
-
A positive response is defined as gross purposeful movement of the head or extremities.
-
If the response is positive, increase the end-tidal this compound concentration by 10-15%.
-
If the response is negative, decrease the end-tidal this compound concentration by 10-15%.
-
Allow a 30-minute equilibration period between each concentration change and stimulus application.
-
The MAC for that animal is calculated as the average of the lowest concentration that prevents a positive response and the highest concentration that evokes a positive response.
-
-
Post-Procedure:
-
Discontinue this compound administration and ventilate with 100% oxygen.
-
Monitor the animal until it has fully recovered, regained its righting reflex, and is moving purposefully.
-
Provide appropriate postoperative analgesia and care.
-
Visualizations
Caption: Workflow for MAC determination in an obese rat model.
Caption: Potential signaling pathways affected by volatile anesthetics in obesity.
References
- 1. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence and recovery characteristics of this compound versus sevoflurane in morbidly obese adult surgical patients: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of this compound versus sevoflurane in obese patients: Effect on recovery profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
Validation & Comparative
Desflurane vs. Sevoflurane: A Comparative Analysis of Recovery Times
A detailed review of clinical data on the recovery profiles of two commonly used volatile anesthetics.
In the landscape of modern anesthesiology, the quest for agents that offer rapid and predictable recovery is paramount. Desflurane and Sevoflurane, two of the most frequently utilized volatile anesthetics, are often at the center of this discussion. This guide provides a comparative analysis of their recovery times, supported by experimental data from multiple clinical studies, to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Clinical evidence consistently demonstrates that this compound is associated with a faster early recovery from general anesthesia compared to Sevoflurane. This is primarily attributed to its lower blood-gas partition coefficient, which allows for more rapid elimination from the body. Key recovery milestones, including time to eye-opening, response to verbal commands, and tracheal extubation, are generally achieved sooner with this compound. However, differences in later recovery parameters, such as time to discharge from the post-anesthesia care unit (PACU) and the incidence of postoperative nausea and vomiting (PONV), are often not statistically significant.
Quantitative Data Summary
The following table summarizes the quantitative data on recovery times from several comparative studies. The data consistently favors this compound for earlier emergence from anesthesia.
| Recovery Parameter | This compound (minutes) | Sevoflurane (minutes) | Mean Difference (minutes) | Key Findings and Citations |
| Time to Eye Opening | 4.77 - 6.6 | 6.63 - 9.2 | 1.86 - 3.8 | This compound consistently leads to a faster time to eye-opening.[1][2] A meta-analysis showed a reduction of 3.80 minutes with this compound.[1] Another study reported a mean time of 4.77 minutes for this compound versus 6.63 minutes for Sevoflurane.[2] |
| Time to Tracheal Extubation | 5.1 - 6.2 | 8.2 - 9.3 | 3.1 - 4.97 | Patients receiving this compound were extubated earlier.[1] A meta-analysis found that tracheal extubation was performed 4.97 minutes earlier with this compound. |
| Time to Obey Commands | 6.97 | 8.77 | 1.8 | Patients anesthetized with this compound responded to verbal commands more quickly. |
| Time to Orientation | 19 | 33 | 14 | A study on volunteers after an 8-hour exposure found a significantly faster return to orientation with this compound. |
| PACU Discharge Time | No Significant Difference | No Significant Difference | - | While early recovery is faster with this compound, most studies find no significant difference in the overall time spent in the PACU. |
| Postoperative Nausea and Vomiting (PONV) | No Significant Difference | No Significant Difference | - | The incidence of PONV is generally comparable between the two agents. |
Experimental Protocols
To understand how these comparative data are generated, it is essential to examine the methodologies of the clinical trials. The following is a representative experimental protocol synthesized from several randomized controlled trials.
Objective: To compare the recovery profiles of this compound and Sevoflurane in adult patients undergoing elective surgery under general anesthesia.
Study Design: A prospective, randomized, double-blind clinical trial.
Patient Population: Adult patients (typically ASA physical status I or II) scheduled for elective surgical procedures expected to last between 1 to 3 hours. Patients with anticipated difficult airways, severe systemic diseases, or a history of adverse reactions to anesthesia are typically excluded.
Anesthesia Induction: Anesthesia is commonly induced with an intravenous agent such as propofol. A neuromuscular blocking agent is administered to facilitate endotracheal intubation.
Anesthesia Maintenance: Patients are randomly assigned to receive either this compound or Sevoflurane for the maintenance of anesthesia. The concentration of the volatile anesthetic is titrated to maintain a desired depth of anesthesia, often guided by bispectral index (BIS) monitoring to a target range (e.g., 40-60). A mixture of nitrous oxide in oxygen may be used as a carrier gas.
End of Anesthesia and Recovery Assessment:
-
At the end of the surgical procedure, the administration of the volatile anesthetic and nitrous oxide is discontinued.
-
The time from discontinuation of the anesthetic to the occurrence of specific recovery events is recorded by a trained observer blinded to the anesthetic agent used.
-
Key recovery endpoints measured include:
-
Time to eye-opening on verbal command.
-
Time to response to verbal commands (e.g., "squeeze my hand").
-
Time to tracheal extubation.
-
Time to orientation (e.g., correctly stating their name and location).
-
-
Postoperative assessments, including the Modified Aldrete Score, are used to evaluate the patient's readiness for discharge from the PACU.
-
The incidence of adverse events such as coughing, laryngospasm, and PONV is also recorded.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a comparative clinical trial evaluating the recovery times of this compound and Sevoflurane.
Caption: Experimental workflow for a randomized controlled trial comparing this compound and Sevoflurane.
Signaling Pathways and Recovery
The differences in recovery times between this compound and Sevoflurane are not primarily attributed to distinct signaling pathway interactions but rather to their fundamental pharmacokinetic properties. The key determinant is the blood/gas partition coefficient, which is a measure of the solubility of an inhaled anesthetic in the blood.
-
This compound: Has a very low blood/gas partition coefficient (0.42). This low solubility means that it is not readily taken up by the blood and tissues, and upon discontinuation, it is rapidly eliminated from the body via the lungs.
-
Sevoflurane: Has a higher blood/gas partition coefficient (0.65) compared to this compound. While still considered a low-solubility agent, its slightly higher solubility results in a greater uptake by the blood and tissues, leading to a slower elimination phase and consequently, a longer time to emergence from anesthesia.
The following diagram illustrates the logical relationship between the physicochemical properties of these anesthetics and their clinical effects on recovery.
Caption: Relationship between solubility, pharmacokinetics, and recovery for this compound and Sevoflurane.
Conclusion
References
A Comparative Analysis of the Neuroprotective Effects of Desflurane and Isoflurane
In the realm of neuroanesthesia and research involving volatile anesthetics, the choice between agents can have significant implications for neuronal viability and experimental outcomes. This guide provides a detailed comparison of the neuroprotective and neurotoxic effects of two commonly used anesthetics, Desflurane and Isoflurane (B1672236). By presenting quantitative data from key studies, outlining experimental methodologies, and illustrating the underlying molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their work.
Comparative Analysis of Cellular and Mitochondrial Effects
Experimental evidence highlights distinct differences in how this compound and Isoflurane impact neuronal health at the cellular and subcellular levels. Isoflurane has been consistently shown to induce mitochondrial dysfunction and apoptosis, whereas this compound appears to have a more favorable profile under normoxic conditions.[1][2][3]
| Parameter | Isoflurane Effect | This compound Effect | Key Findings & Citations |
| Reactive Oxygen Species (ROS) | Increased levels | No significant change | Isoflurane, but not this compound, was found to increase ROS levels in cultured cells and mouse hippocampus.[1][2] This is a key step in initiating the mitochondrial pathway of apoptosis.[3] |
| Mitochondrial Permeability Transition Pore (mPTP) | Induces opening | No significant effect | Isoflurane induces the opening of the mPTP, leading to mitochondrial dysfunction. This effect was not observed with this compound.[1][2] |
| Mitochondrial Membrane Potential (MMP) | Reduction | No significant change | A reduction in MMP, indicative of mitochondrial distress, was reported following Isoflurane exposure.[1][2] |
| ATP Levels | Reduction | No significant change | Isoflurane treatment led to a decrease in cellular ATP levels, a consequence of mitochondrial dysfunction.[1][2] |
| Bax/Bcl-2 Ratio | Increased (Pro-apoptotic) | No significant change | Isoflurane increases levels of the pro-apoptotic protein Bax and decreases the anti-apoptotic protein Bcl-2.[3][4] |
| Caspase-3 Activation | Increased | No significant change (normoxia) / Increased (hypoxia) | Isoflurane consistently leads to the activation of caspase-3, a key executioner of apoptosis.[1][2] this compound did not show this effect under normal oxygen levels, but could induce caspase-3 activation under hypoxic conditions.[4] |
| Neuronal Apoptosis | Increased | No pro-apoptotic effects (normoxia) | Studies have demonstrated that Isoflurane induces apoptosis in various models.[1][4][5] In contrast, this compound did not exhibit pro-apoptotic effects.[4] However, one study in neonatal mice suggested this compound induced more robust neuroapoptosis than Isoflurane.[6] |
| β-Amyloid (Aβ) Accumulation | Increased | Contradictory findings | Isoflurane has been shown to increase the production and accumulation of Aβ peptides, which are implicated in Alzheimer's disease.[1][4] The effect of this compound on Aβ levels has been inconsistent across studies.[4] |
Underlying Signaling Pathways
The differential effects of Isoflurane and this compound on neuronal survival can be attributed to their distinct interactions with key intracellular signaling pathways. Isoflurane's neurotoxicity is strongly linked to the mitochondrial pathway of apoptosis, while its neuroprotective properties in ischemic contexts are associated with other pathways.
Isoflurane-Induced Mitochondrial Apoptosis
Isoflurane triggers a cascade of events beginning with an increase in reactive oxygen species (ROS) and an alteration of the Bax/Bcl-2 protein ratio. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[3] this compound does not appear to activate this pathway.[3][4]
Neuroprotective Signaling in Cerebral Ischemia
In the context of cerebral ischemia, both Isoflurane and this compound have been noted to confer neuroprotection, outperforming older anesthetics.[7][8] Isoflurane's protective mechanisms are thought to involve the activation of pro-survival pathways like PI3K/Akt and the antagonism of glutamate (B1630785) receptors, which mitigates excitotoxicity.[9]
Experimental Protocols
The findings summarized above are based on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Anesthetic Exposure and Apoptosis Assay
-
Objective: To assess the effects of Isoflurane and this compound on mitochondrial function and apoptosis in cultured cells.
-
Cell Culture: H4 human neuroglioma cells stably transfected to express human wild-type full-length amyloid precursor protein (H4-APP cells) or primary mouse hippocampal neurons were used.
-
Anesthetic Treatment: Cells were exposed to 2% Isoflurane or 12% this compound for 6 hours in a sealed chamber. Control cells were exposed to the carrier gas (air with 5% CO2).
-
Flow Cytometry for ROS: To measure reactive oxygen species, cells were stained with an ROS-sensitive dye (e.g., DCFH-DA) and analyzed by flow cytometry.
-
Western Blot Analysis: Protein levels of Bax, Bcl-2, cytochrome c, and cleaved caspase-3 were quantified using standard Western blot protocols.
-
TUNEL Staining: Apoptotic cell death was visualized and quantified using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
ATP Measurement: Cellular ATP levels were determined using commercially available ATP assay kits.
-
Reference: This protocol is a composite based on methodologies described in studies assessing anesthetic-induced apoptosis.[1][3]
In Vivo Anesthetic Exposure and Behavioral Testing
-
Objective: To determine the in vivo consequences of Isoflurane and this compound exposure on learning and memory.
-
Animal Model: Adult C57BL/6 mice were used.
-
Anesthetic Treatment: Mice were exposed to 1.2% Isoflurane or 7.4% this compound for 2 hours. Control animals received 100% oxygen.
-
Fear Conditioning Test: Twenty-four hours after anesthetic exposure, mice underwent fear conditioning training. This involved placing the mouse in a novel chamber and presenting an auditory cue followed by a mild foot shock.
-
Memory Assessment: On subsequent days, memory was tested by re-exposing the mice to the chamber (contextual fear memory) and to the auditory cue in a different environment (cued fear memory). Freezing behavior, a measure of fear memory, was quantified.
-
Reference: This protocol is based on the methodology used to assess cognitive impairment following anesthesia.[1][2]
Conclusion
The available evidence strongly suggests that Isoflurane and this compound have different neuroprotective profiles. Isoflurane is associated with a higher risk of inducing neuronal apoptosis through the mitochondrial pathway, particularly in the context of neurodegenerative disease models.[1][5] this compound appears to be a safer alternative in this regard, showing minimal impact on mitochondrial function and apoptosis under normoxic conditions.[1][3] However, both agents have demonstrated neuroprotective effects in the setting of cerebral ischemia.[7][10] The choice between this compound and Isoflurane should, therefore, be guided by the specific context of the research or clinical application, with careful consideration of the potential for underlying hypoxia or pre-existing neuronal vulnerability.
References
- 1. Anesthetics Isoflurane and this compound Differently Affect Mitochondrial Function, Learning, and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anesthetics isoflurane and this compound differently affect mitochondrial function, learning, and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Pathway of Anesthetic Isoflurane-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the inhaled anesthetics isoflurane, sevoflurane and this compound on the neuropathogenesis of Alzheimer’s disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anesthetics isoflurane and this compound differently affect mitochondrial function, learning, and memory | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the neuroprotective effects and recovery profiles of isoflurane, sevoflurane and this compound as neurosurgical pre-conditioning on ischemia/reperfusion cerebral injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Isoflurane Provides Neuroprotection in Neonatal Hypoxic Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, isoflurane, and sevoflurane provide limited neuroprotection against neonatal hypoxia-ischemia in a delayed preconditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Desflurane's Minimal Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo metabolism of Desflurane with other commonly used volatile anesthetics, namely Sevoflurane and Isoflurane. The information presented is supported by experimental data from peer-reviewed studies, offering a clear perspective on the metabolic stability of these agents.
Comparative Metabolic Profiles of Volatile Anesthetics
This compound is distinguished by its minimal biotransformation in the body, a characteristic that contributes to its safety profile, particularly in patients with renal or hepatic impairment.[1][2][3] The following table summarizes key quantitative data on the metabolism of this compound compared to Sevoflurane and Isoflurane.
| Parameter | This compound | Sevoflurane | Isoflurane |
| Extent of Metabolism | 0.02% - 0.2%[4][5] | 2% - 5%[4] | 0.2%[6] |
| Primary Metabolites | Trifluoroacetic acid (TFA), inorganic fluoride[4] | Inorganic fluoride (B91410), hexafluoroisopropanol (HFIP)[4] | Trifluoroacetic acid (TFA), inorganic fluoride |
| Peak Serum Trifluoroacetic Acid (TFA) Concentration | 0.38 ± 0.17 µmol/L[7][8] | Not a primary metabolite | ~10-fold higher than this compound[7][8] |
| Peak Serum Inorganic Fluoride Concentration | No significant increase from baseline[7][8] | 20 - 40 µM (can exceed 50 µM in ~7% of patients)[4] | 3.8 ± 0.8 µM to 4.8 ± 0.6 µM (for 0.65 MAC exposure)[9] |
Experimental Protocols
The validation of this compound's minimal metabolism in vivo relies on robust experimental designs. Below is a synthesized protocol based on common methodologies cited in the literature for assessing the metabolism of volatile anesthetics in human subjects.
Protocol: In Vivo Assessment of Volatile Anesthetic Metabolism
1. Subject Recruitment and Baseline Assessment:
-
Recruit healthy adult volunteers or surgical patients with informed consent.
-
Conduct a pre-anesthetic health screening, including baseline blood and urine collection to determine background levels of fluoride and other relevant markers.
2. Anesthetic Administration:
-
Administer the volatile anesthetic (this compound, Sevoflurane, or Isoflurane) via inhalation.
-
The duration and concentration of anesthetic exposure are quantified in Minimum Alveolar Concentration (MAC)-hours. For example, a 7.35 ± 0.81 MAC-hours exposure for this compound in volunteer studies.[7]
3. Sample Collection:
-
Collect serial blood and urine samples at predetermined intervals both during and after anesthetic exposure (e.g., at 1, 2, 4, 8, 12, 24, and 48 hours post-anesthesia).
4. Metabolite Analysis:
-
Serum and Urine Fluoride Ion Measurement: Utilize an ion-specific electrode to determine the concentration of inorganic fluoride.
-
Trifluoroacetic Acid (TFA) Quantification: Employ gas chromatography-mass spectrometry (GC-MS) for the sensitive and specific measurement of TFA in serum and urine.[7]
-
Nonvolatile Organic Fluoride Analysis: In some studies, urine samples are subjected to sodium fusion to measure nonvolatile organic fluoride content.[7]
5. Data Analysis:
-
Compare post-anesthesia metabolite concentrations to baseline levels for each subject.
-
Statistically analyze the differences in metabolite levels between the different anesthetic groups.
-
Correlate the total anesthetic exposure (in MAC-hours) with the peak metabolite concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study designed to validate the metabolism of a volatile anesthetic like this compound.
References
- 1. This compound - Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Metabolism and toxicity of the new anesthetic agents. [scholars.duke.edu]
- 5. ClinPGx [clinpgx.org]
- 6. Nephrotoxicity and Modern Volatile Anesthetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoride metabolites after prolonged exposure of volunteers and patients to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics and implications of this compound metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refp.cohlife.org [refp.cohlife.org]
A Comparative Analysis of Desflurane's Anesthetic Potency Across Various Species
A comprehensive guide for researchers and drug development professionals on the Minimum Alveolar Concentration (MAC) of Desflurane, detailing experimental methodologies and potential underlying mechanisms.
This compound, a halogenated ether, is a widely utilized inhalational anesthetic in both human and veterinary medicine. Its low blood-gas partition coefficient allows for rapid induction of and recovery from anesthesia. A critical measure of an anesthetic's potency is the Minimum Alveolar Concentration (MAC), defined as the concentration of the anesthetic in the alveoli of the lungs that is needed to prevent movement in 50% of subjects in response to a noxious stimulus. This guide provides a cross-species comparison of this compound's MAC, supported by experimental data and protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of this compound MAC
The anesthetic potency of this compound, as indicated by its MAC value, exhibits notable variation across different animal species. The following table summarizes the experimentally determined MAC values for this compound in several common laboratory and domestic animal species.
| Species | This compound MAC (%) | Standard Deviation |
| Horse | 7.6 | ± 0.4 |
| Cat | 9.79 | ± 0.70 |
| Cat | 10.27 | ± 1.06 |
| Dog | 10.32 | ± 0.14 |
| Rat | 5.7 - 7.1 | |
| Mouse | Varies by strain (modest differences) |
Note: MAC values can be influenced by factors such as age, body temperature, and the co-administration of other drugs.[1] The data presented here are for this compound administered alone. For instance, in dogs, the addition of 50% nitrous oxide to the carrier gas lowered the MAC of this compound to 7.99 ± 0.57%.[2]
Experimental Protocols for MAC Determination
The determination of MAC is a standardized procedure crucial for evaluating the potency of inhalational anesthetics. While specific parameters may vary slightly between studies and species, the core methodology remains consistent.
General Protocol:
-
Animal Preparation: Healthy, adult animals are typically used. Anesthesia is induced with this compound, often in an induction chamber or via a face mask.[3] Following induction, the animal is intubated to maintain a secure airway and allow for precise control of anesthetic delivery.
-
Anesthetic Administration and Monitoring: Anesthesia is maintained with this compound in oxygen, delivered through a calibrated vaporizer and a non-rebreathing or circle anesthetic circuit. End-tidal anesthetic concentration, the partial pressure of the anesthetic in the expired air at the end of exhalation, is continuously monitored and serves as a close approximation of the alveolar concentration. Core body temperature is maintained within a normal physiological range (e.g., 37.8°C to 38.6°C in cats).[3]
-
Equilibration Period: A constant end-tidal concentration of this compound is maintained for a specific period, typically at least 15 minutes, to allow for equilibration between the alveoli, blood, and brain.[3]
-
Application of Noxious Stimulus: A standardized, supramaximal noxious stimulus is applied. Common methods include the application of a tail clamp in smaller animals like cats or electrical stimulation of the oral mucous membranes in larger animals like horses.
-
Observation of Response: The animal is observed for gross purposeful movement in response to the stimulus.
-
Bracketing Technique: The end-tidal this compound concentration is then adjusted based on the animal's response. If the animal moves, the concentration is increased for the next trial. If there is no movement, the concentration is decreased. This process is repeated, bracketing the concentration that just prevents movement, until the MAC value is determined. The final iteration of concentration change is often smaller to refine the MAC value.
Caption: Workflow for determining the Minimum Alveolar Concentration (MAC).
Potential Signaling Pathways in this compound Anesthesia
The precise molecular mechanisms by which inhalational anesthetics like this compound produce anesthesia are not fully elucidated but are thought to involve the modulation of various ligand-gated ion channels in the central nervous system. Key targets include inhibitory receptors, which are potentiated, and excitatory receptors, which are inhibited.
Key Molecular Targets:
-
GABAA Receptors: this compound is known to enhance the function of GABAA (gamma-aminobutyric acid type A) receptors, which are the major inhibitory neurotransmitter receptors in the brain. This potentiation leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.
-
Glycine (B1666218) Receptors: Similar to GABAA receptors, glycine receptors are inhibitory ligand-gated ion channels that are also potentiated by volatile anesthetics, contributing to the overall state of anesthesia.
-
NMDA Receptors: this compound can inhibit the function of NMDA (N-methyl-D-aspartate) receptors, which are a type of glutamate (B1630785) receptor involved in excitatory neurotransmission. This inhibition reduces neuronal excitation.
-
Two-Pore Domain Potassium (K2P) Channels: These channels are involved in setting the resting membrane potential of neurons. Activation of K2P channels by volatile anesthetics can lead to hyperpolarization and reduced neuronal excitability.
Caption: Potential molecular targets and pathways for this compound-induced anesthesia.
References
Desflurane vs. Isoflurane: A Comparative Analysis of Their Effects on Cerebrospinal Fluid Pressure
For researchers, scientists, and drug development professionals, understanding the nuanced effects of anesthetic agents on intracranial dynamics is paramount. This guide provides an objective comparison of two commonly used volatile anesthetics, desflurane and isoflurane (B1672236), with a specific focus on their impact on cerebrospinal fluid pressure (CSFP). The information presented herein is supported by experimental data from clinical and animal studies.
Both this compound and isoflurane are potent inhaled anesthetics that can induce cerebral vasodilation, leading to potential increases in cerebral blood flow (CBF) and, consequently, intracranial pressure (ICP), of which CSFP is a key component.[1][2][3] However, the magnitude of these effects can differ between the two agents, a critical consideration in neuroanesthesia and for patients with compromised intracranial compliance.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on the effects of this compound and isoflurane on CSFP and related physiological parameters.
| Parameter | Anesthetic | Concentration (MAC) | Change in CSFP | Change in Cerebral Blood Flow (CBF) | Change in Cerebral Metabolic Rate of Oxygen (CMRO2) | Species | Reference |
| CSFP | This compound | 1.0 | ↑ 18 ± 6 mmHg | - | - | Human | [4] |
| Isoflurane | 1.0 | No significant change (8 ± 2 mmHg at dural incision) | - | - | Human | [4] | |
| This compound | 1.0 | ↑ 5 ± 3 mmHg | - | - | Human | [5] | |
| Isoflurane | 1.0 | ↑ 4 ± 2 mmHg | - | - | Human | [5] | |
| This compound | 0.5 - 1.0 | ↑ ICP | ↑ CBF | - | Porcine | [6][7] | |
| Isoflurane | 0.5 - 1.0 | Lesser ↑ in ICP than this compound | Lesser ↑ in CBF than this compound | - | Porcine | [6][7] | |
| CBF | This compound | 1.0 (at hypocapnia) | - | 16% higher than Isoflurane | - | Porcine | [8] |
| Isoflurane | 1.0 (at hypocapnia) | - | - | - | Porcine | [8] | |
| CMRO2 | This compound | Dose-dependent | - | - | ↓ | General | [1] |
| Isoflurane | Dose-dependent | - | - | ↓ | General | [1] |
MAC = Minimum Alveolar Concentration. Data are presented as mean ± SD where available. ↑ = Increase; ↓ = Decrease; - = Not reported in the study.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data accurately. Below are summaries of the experimental protocols from key comparative studies.
Study 1: Muzzi et al. (1992)[4][9]
-
Objective: To compare the effects of 1 MAC this compound with 1 MAC isoflurane on CSFP in patients with supratentorial mass lesions.
-
Subjects: 20 adult patients undergoing craniotomy for removal of supratentorial mass lesions.
-
Anesthetic Protocol: Anesthesia was induced with thiopental (B1682321) and maintained with either 7.0% this compound or 1.2% isoflurane in an air:O2 mixture. Patients were hyperventilated to achieve an arterial CO2 tension of 24-28 mmHg.
-
CSFP Measurement: A 19-G needle was inserted into the lumbar subarachnoid space to measure CSFP.
-
Data Collection: CSFP, mean arterial pressure, and end-tidal CO2 were recorded at baseline (awake), post-induction, post-intubation, and every 5 minutes after the institution of the volatile anesthetic until dural incision.
Study 2: Talke et al. (1996)[5]
-
Objective: To determine if isoflurane and this compound increase intracranial pressure compared with propofol (B549288).
-
Subjects: 30 patients undergoing transsphenoidal hypophysectomy with no evidence of mass effect.
-
Anesthetic Protocol: Anesthesia was induced with fentanyl and propofol and maintained with 70% nitrous oxide in oxygen and a continuous propofol infusion. Patients were randomized to receive either continued propofol, this compound (0.5 and 1.0 MAC), or isoflurane (0.5 and 1.0 MAC) for 20 minutes.
-
CSFP Measurement: Lumbar cerebrospinal fluid pressure was monitored continuously.
-
Data Collection: Lumbar CSF pressure, blood pressure, heart rate, and anesthetic concentrations were monitored continuously.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of volatile anesthetics on cerebral vasodilation and a typical experimental workflow for comparing their effects on CSFP.
Figure 1. Proposed mechanism of volatile anesthetic-induced cerebral vasodilation and subsequent increase in CSFP.
Figure 2. A generalized experimental workflow for comparing the effects of this compound and isoflurane on CSFP.
Discussion of Findings
The collective evidence suggests that both this compound and isoflurane can increase CSFP, primarily through their vasodilatory effects on cerebral vasculature.[1][2] However, the extent of this increase appears to be more pronounced with this compound, particularly at higher concentrations (≥ 1.0 MAC).[4][6][7] In a study on patients with supratentorial mass lesions, 1 MAC this compound resulted in a significant increase in CSFP, whereas 1 MAC isoflurane did not produce a statistically significant change.[4] Another study in patients undergoing transsphenoidal hypophysectomy found that both anesthetics at 1.0 MAC increased lumbar CSF pressure, with this compound causing a slightly higher mean increase than isoflurane.[5]
The cerebral vasodilating properties of these agents lead to an increase in cerebral blood flow.[3] Animal studies in pigs have demonstrated that this compound is associated with a greater increase in CBF and ICP compared to isoflurane at equivalent MAC values.[6][7] Furthermore, at 1.0 MAC under hypocapnic conditions, this compound was associated with a 16% higher CBF than isoflurane.[8]
It is important to note that both this compound and isoflurane cause a dose-dependent decrease in the cerebral metabolic rate of oxygen (CMRO2).[1] This reduction in metabolic demand is a favorable property in neuroanesthesia.
The clinical implications of these findings are significant. While both agents can be used safely in neurosurgical patients, the potential for this compound to cause a more substantial increase in CSFP warrants careful consideration, especially in patients with pre-existing intracranial hypertension or reduced intracranial compliance.[1] In such cases, meticulous control of anesthetic depth and the use of adjunctive measures like hyperventilation to mitigate the rise in ICP are crucial.[9][10] Some studies suggest that at lower concentrations (e.g., 0.5 MAC), the differences in CSFP between the two agents may be less pronounced.[1][10]
References
- 1. Effects of this compound on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. Volatile Anesthetic Agents (Chapter 9) - Gupta and Gelb's Essentials of Neuroanesthesia and Neurointensive Care [cambridge.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. This compound and isoflurane increase lumbar cerebrospinal fluid pressure in normocapnic patients undergoing transsphenoidal hypophysectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound increases intracranial pressure more and sevoflurane less than isoflurane in pigs subjected to intracranial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound results in higher cerebral blood flow than sevoflurane or isoflurane at hypocapnia in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of isoflurane on cerebrospinal fluid pressure in patients undergoing neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nepjol.info [nepjol.info]
Validating the rapid emergence from Desflurane in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Desflurane's emergence characteristics with other commonly used volatile anesthetics in various animal species. The information is supported by experimental data to aid in the selection of appropriate anesthetic agents for research and preclinical studies.
Rapid Emergence Profile of this compound: A Comparative Overview
This compound consistently demonstrates a more rapid emergence from anesthesia compared to other inhalant anesthetics like Sevoflurane and Isoflurane (B1672236) across a range of animal species. This is primarily attributed to its low blood-gas partition coefficient (0.42), which allows for faster elimination from the body and quicker recovery of consciousness and motor function.[1][2]
Quantitative Comparison of Emergence Times
The following table summarizes key emergence parameters from comparative studies in different animal models. Emergence is typically characterized by the time to specific behavioral or physiological milestones.
| Animal Species | Anesthetic Comparison | Time to Eye Opening (min) | Time to Sternal Recumbency (min) | Time to Standing (min) | Key Findings & Citations |
| Dogs | This compound vs. Isoflurane | Significantly Shorter with this compound (P = 0.004) | Significantly Shorter with this compound (P < 0.001) | 11.7 ± 5.1 (this compound) vs. 26.3 ± 7.2 (Isoflurane) | This compound resulted in the shortest time to standing.[3] |
| This compound vs. Sevoflurane | - | - | 11.7 ± 5.1 (this compound) vs. 18.6 ± 7.5 (Sevoflurane) | This compound showed a significantly shorter time to first attempt to stand and standing compared to Sevoflurane.[3] | |
| Rabbits | This compound vs. Isoflurane | - | - | - | Induction and recovery times were shorter with rapid this compound induction compared to Isoflurane.[4][5] |
| Rats | This compound vs. Isoflurane | - | Time to recumbency was approximately 20% faster with this compound. | - | The shorter time from exposure to recumbency with this compound suggests any distress is of a shorter duration.[6][7][8][9] |
| Cane Toads | This compound vs. Isoflurane vs. Sevoflurane | - | Return of righting reflex: 74 min (this compound) | - | Time to return of righting reflex was significantly shorter for this compound compared with Isoflurane (175 min) or Sevoflurane (192 min).[10] |
Experimental Protocols for Assessing Anesthetic Emergence
Validating the rapid emergence from this compound requires a standardized experimental approach. Below are detailed methodologies synthesized from various preclinical studies.
General Anesthetic Protocol
-
Animal Preparation: Healthy, adult animals of the desired species (e.g., Sprague-Dawley rats, Beagle dogs) are selected. Animals are typically fasted overnight with free access to water.[9] Pre-anesthetic assessment of health is performed.
-
Induction of Anesthesia: Anesthesia is induced using an induction chamber or a face mask. For this compound, induction may be preceded by an injectable agent due to its pungent nature, which can cause airway irritation.[2][11]
-
Maintenance of Anesthesia: Anesthesia is maintained at a stable end-tidal concentration, often referenced to the Minimum Alveolar Concentration (MAC) for that species (e.g., 1.3 MAC).[13] Vital signs, including heart rate, respiratory rate, blood pressure, and body temperature, are continuously monitored.[1]
-
Emergence from Anesthesia: At the end of the procedure, the anesthetic is discontinued, and the breathing circuit is flushed with 100% oxygen. The animal is then monitored for the return of various reflexes and motor functions.
-
Data Collection and Monitoring: Key parameters to record during emergence include:
-
Time to return of spontaneous movement.
-
Time to eye-opening.
-
Time to return of the righting reflex (for smaller animals).
-
Time to sternal recumbency.
-
Time to first attempt to stand and successful standing.
-
Assessment of emergence delirium or adverse behaviors such as paddling, vocalization, or uncoordinated movements.[7][10]
-
The Neurobiology of Emergence: Key Signaling Pathways
Emergence from general anesthesia is not merely a passive process of the anesthetic "wearing off." Instead, it is an active neurological process involving the reactivation of arousal-promoting pathways in the brain.[4][14][15] Several key neurotransmitter systems and brain regions are implicated in this "reanimation."[3][16]
The diagram below illustrates the major signaling pathways involved in the active process of emerging from general anesthesia.
Caption: Signaling pathways in anesthetic emergence.
Conclusion
The available experimental data strongly validates the rapid emergence from this compound anesthesia in a variety of animal species. Its pharmacokinetic profile allows for swift recovery, which can be a significant advantage in research settings where rapid return to physiological baseline is desired. Understanding the active neurobiological processes that govern emergence from anesthesia, including the roles of key neurotransmitter systems, provides a foundation for optimizing anesthetic protocols and developing novel strategies for controlling anesthetic recovery. Researchers should consider both the benefits of rapid emergence and potential side effects, such as airway irritation, when selecting this compound for their studies.
References
- 1. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Towards a better understanding of anesthesia emergence mechanisms: Research and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newsroom.ucla.edu [newsroom.ucla.edu]
- 5. The Role of Neurotransmitters in Anesthesia | Archives of Anesthesiology and Critical Care [aacc.tums.ac.ir]
- 6. mednexus.org [mednexus.org]
- 7. Frontiers | Emergence delirium in small animals: a first step towards an objective assessment [frontiersin.org]
- 8. This compound, sevoflurane, and isoflurane impair canine left ventricular-arterial coupling and mechanical efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aversion to this compound and Isoflurane in Sprague-Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgill.ca [mcgill.ca]
- 13. scispace.com [scispace.com]
- 14. Anesthesia and the Neurobiology of Consciousness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delayed Emergence from Anesthesia: What We Know and How We Act - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Escape From Oblivion: Neural Mechanisms of Emergence From General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Desflurane and Isoflurane for Prolonged Surgical Anesthesia
In the realm of prolonged surgical procedures, the choice of inhaled anesthetic agent is critical to maintaining patient stability and ensuring a smooth and rapid recovery. Among the commonly used volatile anesthetics, Desflurane and Isoflurane have been extensively studied for their comparative efficacy and safety profiles. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Pharmacokinetic and Pharmacodynamic Profile
This compound is characterized by its very low blood-gas partition coefficient (0.42), which is significantly lower than that of Isoflurane (1.4).[1] This property allows for a more rapid onset of anesthesia and, crucially, a faster emergence and recovery following discontinuation.[1] The minimal metabolism of this compound (less than 0.02% recovered as metabolites in urine) contrasts with the slightly higher metabolism of Isoflurane, although both are considered to have minimal impact on renal and hepatic function.[2]
Hemodynamic Stability
Both this compound and Isoflurane are potent vasodilators that can lead to a decrease in systemic vascular resistance and a subsequent drop in blood pressure.[2] However, the hemodynamic responses can differ, particularly during the initial administration and in response to rapid changes in concentration.
Studies have shown that while both anesthetics generally preserve cardiac output, this compound is more frequently associated with a transient increase in heart rate, especially at concentrations above 1 MAC.[3] In one study, a hyperdynamic response, defined as an increase in heart rate and blood pressure of more than 20% from baseline, was observed more often with this compound than with Isoflurane.[4] Despite this, for the maintenance phase of anesthesia in prolonged surgeries, both agents have been shown to provide comparable hemodynamic stability, with mean arterial pressure and heart rate maintained within 20% of baseline values.[5]
Recovery Characteristics
The most significant clinical difference between this compound and Isoflurane, particularly in the context of prolonged anesthesia, lies in the speed of recovery. The low solubility of this compound facilitates its rapid elimination from the body, leading to a quicker emergence from anesthesia.
Multiple studies have consistently demonstrated that patients receiving this compound have significantly shorter times to eye-opening, response to commands, and tracheal extubation compared to those receiving Isoflurane.[2][6] One study on long-duration anesthesia (over three hours) found that recovery and extubation times with this compound were approximately half of those required with Isoflurane.[6] This rapid recovery with this compound also shows less variability, suggesting a more predictable emergence from anesthesia.[6]
Adverse Effect Profile
Both this compound and Isoflurane share a similar profile of potential adverse effects, including dose-dependent respiratory depression and the potential to trigger malignant hyperthermia in susceptible individuals. This compound's pungency can lead to airway irritation, coughing, and laryngospasm, making it less suitable for inhalational induction in non-intubated patients.[2]
Regarding metabolic byproducts, Isoflurane metabolism can lead to a small increase in plasma fluoride (B91410) ion concentrations, though this is generally not considered to be of clinical significance.[7] this compound, with its minimal metabolism, does not produce a significant increase in fluoride ions.[7] One study noted that isoflurane, but not this compound, may induce reactive oxygen species accumulation, potentially leading to mitochondrial permeability transition pore opening and subsequent neurotoxicity.[8]
Quantitative Data Summary
| Parameter | This compound | Isoflurane | Reference |
| Pharmacokinetics | |||
| Blood-Gas Partition Coefficient | 0.42 | 1.4 | [1] |
| Metabolism | < 0.02% | ~0.2% | [2] |
| Hemodynamics | |||
| Heart Rate | Tendency for transient increase | More stable | [3][4] |
| Blood Pressure | Dose-dependent decrease | Dose-dependent decrease | [2] |
| Cardiac Output | Generally preserved | Generally preserved | [2] |
| Recovery Times (Prolonged Anesthesia > 3 hours) | |||
| Time to Opening Eyes | 12 ± 7 min | 24 ± 11 min | [2][6] |
| Time to Squeeze Fingers on Command | 17 ± 11 min | 35 ± 19 min | [2][6] |
| Time to Extubation | 16 ± 6 min | 33 ± 13 min | [2][6] |
| Time to State Name | 22 ± 12 min | 43 ± 21 min | [2][6] |
| Adverse Effects | |||
| Airway Irritability | Pungent, potential for irritation | Less pungent | [2] |
| Plasma Fluoride Ion Increase | Negligible | Small, transient increase | [7] |
Experimental Protocols
Comparative Study on Recovery After Long-Lasting Anesthesia
-
Objective: To compare the recovery profiles of this compound and Isoflurane after anesthesia lasting more than three hours.
-
Study Design: A randomized controlled trial.
-
Participants: 30 patients were randomly assigned to either the this compound group (n=15) or the Isoflurane group (n=15).
-
Anesthesia Protocol: Anesthesia was induced with a standardized intravenous agent. For maintenance, patients received either this compound or Isoflurane in a mixture of oxygen. The concentration was adjusted to maintain an adequate depth of anesthesia.
-
Data Collection: At the end of the surgical procedure, the volatile anesthetic was discontinued. The following recovery milestones were recorded: time to eye-opening on command, time to squeezing fingers on command, time to tracheal extubation, and time for the patient to state their name.
-
Outcome Measures: The primary outcomes were the times to achieve the recorded recovery milestones. The variability in these recovery times was also assessed.[6]
Hemodynamic Effects During Prolonged Surgery
-
Objective: To compare the hemodynamic stability of this compound and Isoflurane during lengthy surgical procedures.
-
Study Design: A comparative study.
-
Participants: Patients undergoing prolonged surgical procedures requiring general anesthesia.
-
Anesthesia Protocol: Following induction, anesthesia was maintained with either this compound or Isoflurane. The concentration was titrated to maintain a stable plane of anesthesia.
-
Data Collection: Heart rate and mean arterial blood pressure were continuously monitored and recorded at regular intervals throughout the surgery. The incidence of hyperdynamic responses (significant increases in heart rate and blood pressure) was noted.
-
Outcome Measures: The primary outcomes were the mean heart rate and mean arterial blood pressure during the maintenance phase of anesthesia and the frequency of hyperdynamic events.[4]
Signaling Pathways and Molecular Mechanisms
The anesthetic effects of this compound and Isoflurane are mediated through their interactions with various ion channels and receptors in the central nervous system. While the complete picture is still under investigation, key targets have been identified.[2]
Both agents potentiate the function of inhibitory γ-aminobutyric acid type A (GABA-A) receptors, leading to increased chloride ion influx and neuronal hyperpolarization.[3][9] They also inhibit excitatory N-methyl-D-aspartate (NMDA) receptors, reducing glutamatergic neurotransmission.[4][9] Furthermore, these volatile anesthetics have been shown to activate certain two-pore domain potassium (K2P) channels, which contributes to the hyperpolarization of neurons and a reduction in neuronal excitability.[9]
Caption: General mechanism of action for this compound and Isoflurane.
Caption: Experimental workflow for comparative studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. rsds.org [rsds.org]
- 5. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of NMDA receptor function by ketamine and magnesium. Part II: interactions with volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anesthetics Isoflurane and this compound Differently Affect Mitochondrial Function, Learning, and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
Differential Neuroinflammatory Impact of Desflurane and Sevoflurane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroinflammatory effects of two commonly used volatile anesthetics, Desflurane and Sevoflurane. The information presented is based on experimental data from preclinical and clinical studies, with a focus on key inflammatory markers, cellular responses, and associated signaling pathways. This comparative analysis aims to equip researchers and drug development professionals with a comprehensive understanding to inform future studies and therapeutic strategies.
Executive Summary
Both this compound and Sevoflurane are widely used for general anesthesia. However, emerging evidence suggests they may exert differential effects on the central nervous system, particularly concerning neuroinflammation. Sevoflurane has been more consistently associated with a pro-inflammatory response, characterized by the activation of microglia and the release of inflammatory cytokines. In contrast, this compound appears to have a more variable, and in some contexts, potentially less inflammatory profile. Understanding these differences is crucial for selecting the appropriate anesthetic in vulnerable patient populations and for developing strategies to mitigate postoperative neurocognitive complications.
Quantitative Data Comparison
The following tables summarize quantitative data from studies investigating the differential impact of this compound and Sevoflurane on key markers of neuroinflammation.
Table 1: Effect on Pro-inflammatory Cytokine Levels
| Cytokine | Anesthetic | Animal Model/Cell Type | Concentration & Duration | Change from Control | Reference |
| IL-6 | Sevoflurane | Neonatal Mice (Brain) | 3% for 2h daily for 3 days | Increased | [1] |
| This compound | Neonatal Mice (Brain) | 9% for 2h daily for 3 days | No significant change | [1] | |
| TNF-α | Sevoflurane | Neonatal Mice (Brain) | 3% for 2h daily for 3 days | Increased | [1] |
| This compound | Neonatal Mice (Brain) | 9% for 2h daily for 3 days | No significant change | [1] | |
| IL-1β | Sevoflurane | Rat Hippocampus | 2.5% for 4h | Increased | [2] |
| IL-6 | Sevoflurane | Rat Hippocampus | 2.5% for 4h | Increased | |
| TNF-α | Sevoflurane | Rat Hippocampus | 2.5% for 4h | Increased |
Table 2: Impact on Microglia and Immune Cell Activation
| Marker | Anesthetic | Animal Model | Concentration & Duration | Finding | Reference |
| Microglia Activation | Sevoflurane | Neonatal Rats | 3% for 6h | Increased | |
| Isoflurane (for comparison) | Neonatal Rats | 1.5% for 6h | Increased | ||
| Neutrophil Count | This compound | Human Patients | Low-flow anesthesia | Significant increase at 24h post-induction | |
| Sevoflurane | Human Patients | Low-flow anesthesia | Significant increase at 24h post-induction |
Table 3: Effects on Blood-Brain Barrier (BBB) Integrity
| Parameter | Anesthetic | Animal Model | Concentration & Duration | Effect on BBB Permeability | Reference |
| Permeability | Sevoflurane | Aged Rats | 1-3% for 3h | Increased | |
| ZO-1 Expression | Isoflurane (for comparison) | Mice with TBI | Not specified | Significantly lower than Sevoflurane group | |
| Sevoflurane | Mice with TBI | Not specified | Higher than Isoflurane group |
Signaling Pathways
The neuroinflammatory responses to this compound and Sevoflurane are mediated by distinct signaling pathways.
Sevoflurane-Induced Neuroinflammation
Sevoflurane has been shown to activate pro-inflammatory signaling cascades, with the Nuclear Factor-kappa B (NF-κB) pathway playing a central role. This activation can be triggered by various upstream signals, including the release of danger-associated molecular patterns (DAMPs) and the activation of Toll-like receptors (TLRs), particularly TLR4. Activated microglia are a key source of inflammatory mediators in this context.
This compound and Inflammatory Signaling
The impact of this compound on neuroinflammatory signaling is less definitive and appears to be context-dependent. Some studies suggest that this compound does not significantly activate the NF-κB pathway and may even exert anti-inflammatory effects. For instance, in a model of Parkinson's disease, this compound was shown to inhibit the p38/TLR4 inflammatory pathway. Another study indicated that this compound preconditioning can modulate NF-κB activation in endothelial cells.
Experimental Protocols
This section details the methodologies from key studies cited in this guide to facilitate replication and further investigation.
Study on Cytokine Levels in Neonatal Mice
-
Animal Model: C57BL/6 mice at postnatal day 6 (P6).
-
Anesthetic Administration: Mice were exposed to 3% Sevoflurane or 9% this compound with 60% oxygen for 2 hours daily for three consecutive days (P6-P8). Control animals received 60% oxygen.
-
Tissue Collection and Analysis: Following the final anesthetic exposure, brain tissues were collected. Levels of pro-inflammatory cytokines (IL-6 and TNF-α) were quantified using enzyme-linked immunosorbent assay (ELISA) or Western blotting.
Assessment of Microglial Activation in Neonatal Rats
-
Animal Model: Neonatal Sprague-Dawley rats.
-
Anesthetic Exposure: Pups were exposed to 3% Sevoflurane for 6 hours.
-
Immunohistochemistry: Brain sections were stained with antibodies against Iba1, a marker for microglia. The morphology and density of Iba1-positive cells were analyzed to assess microglial activation.
Evaluation of Blood-Brain Barrier Permeability in Aged Rats
-
Animal Model: Aged Sprague-Dawley rats.
-
Anesthetic Administration: Rats were anesthetized with 1-3% Sevoflurane for 3 hours.
-
Permeability Assay: Evans blue dye was injected intravenously. After a circulation period, the brains were perfused and the amount of extravasated dye in the brain parenchyma was quantified spectrophotometrically as a measure of BBB permeability.
Experimental Workflow for In Vitro and In Vivo Studies
The following diagram illustrates a typical experimental workflow for assessing the neuroinflammatory effects of inhaled anesthetics.
Conclusion
The available evidence suggests that Sevoflurane is more likely to induce a neuroinflammatory response compared to this compound, particularly in vulnerable populations such as the very young and the elderly. This is characterized by increased microglial activation and elevated levels of pro-inflammatory cytokines, primarily mediated through the NF-κB signaling pathway. This compound, on the other hand, appears to have a more neutral or even potentially anti-inflammatory profile in some experimental settings.
These findings have significant implications for clinical practice and anesthetic drug development. For researchers, further head-to-head comparative studies are warranted to elucidate the precise molecular mechanisms underlying the differential effects of these anesthetics. For drug development professionals, the signaling pathways identified in this guide may represent novel targets for therapeutic interventions aimed at mitigating the adverse neurocognitive effects of general anesthesia. A deeper understanding of the neuroinflammatory potential of different anesthetics will ultimately contribute to safer and more personalized anesthetic care.
References
A Head-to-Head Comparison of Desflurane and Propofol for Electrophysiological Recordings
For researchers and clinicians utilizing electrophysiological monitoring, the choice of anesthetic agent is paramount. Both Desflurane, a volatile anesthetic, and Propofol (B549288), an intravenous agent, are widely used, yet their distinct mechanisms of action result in differential effects on neuronal activity. This guide provides an objective comparison of their performance in the context of electrophysiological recordings, supported by experimental data, to aid in the selection of the most appropriate agent for specific research and clinical applications.
Executive Summary
This compound and Propofol both modulate neuronal activity primarily through the potentiation of GABAergic inhibition, but their broader pharmacological profiles lead to notable differences in their impact on electroencephalography (EEG), evoked potentials (EPs), and neuronal firing. Propofol generally allows for more stable and robust recordings of somatosensory evoked potentials (SSEPs) with minimal effects on latency and amplitude.[1][2] this compound, on the other hand, tends to cause a more significant, dose-dependent suppression of both cortical and spinal SSEP amplitudes.[3][4] For motor evoked potentials (MEPs), both agents can be used successfully, though this compound may require higher stimulation voltages to elicit comparable amplitudes to Propofol.[5] The choice between the two often hinges on the specific electrophysiological modality being monitored, the desired depth of anesthesia, and the patient's underlying neurological condition.
Mechanism of Action
Both this compound and Propofol achieve their anesthetic effects by enhancing the activity of inhibitory neurotransmitter systems and suppressing excitatory ones. However, the specifics of their molecular interactions differ.
Propofol primarily acts as a positive allosteric modulator of the GABA-A receptor, increasing the duration of chloride channel opening and thus enhancing inhibitory neurotransmission. At higher concentrations, it can directly activate the GABA-A receptor. Propofol also exhibits secondary effects by inhibiting NMDA receptors and blocking sodium channels.
This compound , like other volatile anesthetics, has a more complex and less fully understood mechanism of action. It is known to enhance the function of GABA-A and glycine (B1666218) receptors, leading to neuronal hyperpolarization. Additionally, this compound inhibits excitatory pathways by acting on NMDA and AMPA receptors and also modulates the activity of two-pore domain potassium (K2P) channels.
Impact on Electroencephalography (EEG)
Both anesthetics induce characteristic, dose-dependent changes in the EEG, reflecting altered brain states.
Propofol induction is typically associated with an initial increase in beta frequency (13-30 Hz) activity, followed by a shift to alpha (8-12 Hz) and then delta (0.5-4 Hz) and slow-wave oscillations as unconsciousness deepens. This "paradoxical excitation" phase is a well-documented phenomenon.
This compound anesthesia is characterized by a dose-dependent slowing of the EEG, with a progressive increase in delta and theta (4-8 Hz) power. At deeper levels of anesthesia (e.g., >1.24 MAC), this compound can induce a burst-suppression pattern, which is indicative of profound cortical depression.
| Parameter | Propofol | This compound |
| Initial EEG Change | Increase in beta, then alpha power | General slowing, increase in delta/theta power |
| Deep Anesthesia | Prominent slow-delta oscillations | Burst-suppression pattern at high concentrations |
| Epileptiform Activity | Rarely reported, can occur during induction/emergence | Not typically observed |
Comparison of Effects on Evoked Potentials
The influence of this compound and Propofol on evoked potentials is a critical consideration for intraoperative neurophysiological monitoring.
Somatosensory Evoked Potentials (SSEPs)
SSEPs are generally considered more resistant to anesthetic effects than MEPs. However, significant differences between Propofol and this compound are observed.
Propofol has a minimal effect on SSEP recordings, with stable amplitudes and latencies even at deeper levels of anesthesia. This makes it a preferred agent for surgeries where SSEP monitoring is crucial.
This compound causes a dose-dependent reduction in the amplitude of cortical SSEPs. While spinal SSEPs are more resistant, they can also be suppressed at higher concentrations. This suppression can complicate the interpretation of SSEP changes during surgery.
| Anesthetic | SSEP Amplitude | SSEP Latency |
| Propofol | Minimal to no decrease | Minimal increase |
| This compound | Significant, dose-dependent decrease | Minimal to no change |
Motor Evoked Potentials (MEPs)
MEPs are highly sensitive to anesthetic agents, and both Propofol and this compound can attenuate MEP responses.
Propofol -based total intravenous anesthesia (TIVA) is often considered the gold standard for MEP monitoring. However, studies have shown that reliable MEPs can be recorded under both agents.
This compound can also be used for MEP monitoring, but it may require higher stimulation voltages and longer train stimuli to elicit responses comparable to those under Propofol. Some studies report a greater reduction in MEP amplitude with this compound compared to Propofol. However, other research has found that MEPs with good amplitudes, comparable to those under Propofol, can be obtained with this compound alone.
| Anesthetic | MEP Amplitude | Stimulation Requirements |
| Propofol | Generally well-preserved | Lower stimulation voltage may be sufficient |
| This compound | Dose-dependent reduction, can be comparable to Propofol | May require higher stimulation voltage and longer trains |
Effects on Neuronal Firing Rate
At the single-neuron level, both anesthetics alter firing patterns, contributing to their overall anesthetic effect.
Propofol has been shown to suppress spike firing in a more pronounced manner in pyramidal neurons compared to fast-spiking interneurons. It can also directly reduce the firing rates of glutamatergic neurons.
This compound anesthesia alters both spontaneous and stimulus-evoked spike sequences, with a notable effect of preferentially suppressing the firing of inhibitory neurons. It can synchronize granule cell firing and reduce the mutual information transfer between neurons.
Experimental Protocols
Standardized protocols are essential for obtaining reliable and comparable electrophysiological data.
EEG Recording Protocol
-
Electrode Placement : Scalp electrodes are placed according to the 10-20 international system. For intraoperative monitoring, a reduced montage (e.g., Fp1, Fp2, C3, C4, O1, O2) may be used.
-
Baseline Recording : A 5-10 minute baseline EEG is recorded in the awake state with eyes open and closed.
-
Anesthesia Induction and Maintenance : Anesthesia is induced with either a bolus of Propofol or inhalation of this compound. Maintenance is achieved via continuous infusion of Propofol or a stable end-tidal concentration of this compound, often guided by a Bispectral Index (BIS) monitor to ensure a consistent depth of anesthesia.
-
Data Acquisition : Continuous EEG is recorded throughout the procedure.
-
Analysis : EEG data is analyzed for changes in power spectral density, coherence, and the presence of specific patterns like burst-suppression.
Evoked Potential (SSEP/MEP) Recording Protocol
-
Electrode Placement :
-
SSEP : Stimulating electrodes are placed over a peripheral nerve (e.g., median nerve at the wrist, posterior tibial nerve at the ankle). Recording electrodes are placed over the scalp (cortical SSEPs) and along the spinal cord (spinal SSEPs).
-
MEP : Stimulating electrodes are placed on the scalp over the motor cortex. Recording electrodes are placed in target muscles (e.g., thenar eminence, tibialis anterior).
-
-
Baseline Recording : Baseline EPs are recorded prior to the induction of anesthesia to establish a reference.
-
Anesthesia : Anesthesia is maintained with either Propofol infusion or a fixed concentration of this compound. For MEPs, muscle relaxants should be used judiciously as they can abolish the responses.
-
Stimulation and Recording :
-
SSEP : The peripheral nerve is stimulated with a series of electrical pulses, and the resulting evoked potentials are averaged.
-
MEP : The motor cortex is stimulated with a train of electrical pulses, and the compound muscle action potential is recorded.
-
-
Analysis : Changes in the amplitude and latency of the evoked potentials from baseline are monitored throughout the procedure. A significant change (e.g., >50% decrease in amplitude or >10% increase in latency) may indicate potential neurological compromise.
Conclusion
The choice between this compound and Propofol for procedures involving electrophysiological recording requires careful consideration of the specific monitoring modality and the goals of the study or surgery. Propofol generally offers greater stability for SSEP recordings and is a reliable choice for MEP monitoring. This compound, while causing more significant suppression of evoked potential amplitudes, can still be used effectively, particularly for MEPs, though it may necessitate adjustments in stimulation parameters. Understanding the distinct electrophysiological signatures of each agent is crucial for accurate interpretation of the recorded data and for ensuring patient safety and the integrity of research findings.
References
- 1. Comparison of the effects of sevoflurane and propofol on cortical somatosensory evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between effect of this compound/remifentanil and propofol/remifentanil anesthesia on somatosensory evoked potential monitoring during scoliosis surgery-A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of spinal and cortical somatosensory evoked potentials by this compound anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of this compound versus propofol on transcranial motor-evoked potentials in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier of Anesthetic Management: A Guide to Desflurane Disposal
For Immediate Release
In the fast-paced world of research and drug development, the lifecycle of chemical agents demands meticulous management, extending beyond application to encompass safe and compliant disposal. Desflurane, a potent inhalation anesthetic, requires specific handling procedures to mitigate environmental impact and ensure personnel safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with our commitment to being your preferred partner in laboratory safety and chemical handling.
This compound's significant environmental footprint, primarily its high global warming potential, has led to a critical re-evaluation of its use and disposal.[1][2][3] Adherence to proper disposal protocols is not only a regulatory necessity but also a shared responsibility within the scientific community.
Operational Protocol for this compound Disposal
This section outlines the procedural steps for the safe disposal of liquid this compound, including unused, expired, or waste collected from spills.
Personnel Safety First: Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat or apron.[4] All handling of liquid this compound should occur in a well-ventilated area.
Step 1: Segregation and Labeling of Waste
-
Expired or unwanted containers of this compound must be managed as hazardous chemical waste.[1]
-
Clearly label the container with "Hazardous Waste" and the chemical name, "this compound."
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Arranging for Licensed Disposal
-
The primary and recommended method for this compound disposal is through a licensed chemical destruction facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
The disposal process will typically involve controlled incineration with flue gas scrubbing to neutralize harmful byproducts.
Step 3: Managing Empty Containers
-
Empty this compound bottles are not considered regulated waste and can be disposed of with ordinary trash or recycled, but only after proper preparation.
-
Triple-rinse the empty container with a suitable solvent in a well-ventilated area, such as a fume hood.
-
Puncture the container to prevent reuse.
-
Deface the label before disposal.
Step 4: Spill Management and Cleanup
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Isolate the Area: Evacuate all non-essential personnel from the vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Containment: Use a non-combustible absorbent material, such as sand, earth, vermiculite, or diatomaceous earth, to contain the spill.
-
Collection: Carefully collect the contaminated absorbent material and place it in a suitable, sealable container for disposal.
-
Disposal of Spill Debris: The contaminated absorbent material poses the same hazard as the spilled product and must be disposed of as hazardous waste. Contact your EHS department for pickup.
Quantitative Data Summary
For a clear comparison of key data points related to this compound and its disposal, the following table summarizes important quantitative information.
| Parameter | Value | Source |
| Global Warming Potential (GWP100) | 2540 | |
| Atmospheric Half-Life | 10 years | |
| NIOSH Recommended Exposure Limit (REL) - Ceiling | 2 ppm (for halogenated anesthetics) | |
| EPA Hazardous Waste Code (due to chloroform (B151607) traces) | D022 |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Desflurane
This document provides crucial procedural guidance for the safe handling and disposal of Desflurane, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
-
Eye and Face Protection : To prevent eye irritation from splashes or vapor, appropriate eye protection is mandatory.[2]
-
Hand Protection : Use chemical-resistant, impervious gloves to avoid skin contact. Materials such as latex or rubber are suitable. After removing gloves, always wash hands thoroughly.
-
Skin and Body Protection : Protective clothing is required to prevent skin contact.
-
A standard work uniform or laboratory coat is typically sufficient.
-
For tasks with a higher risk of exposure, additional garments such as sleevelets, aprons, or disposable suits should be used.
-
-
Respiratory Protection : Respiratory protection is generally not required when engineering controls are effectively in place.
-
With Engineering Controls : A well-maintained local exhaust ventilation and/or an anesthetic gas scavenging system are the primary means of controlling airborne levels.
-
Without Sufficient Ventilation : If exposure levels may exceed regulatory limits, a respiratory protection program compliant with OSHA standards must be implemented. This may involve using NIOSH-approved cartridge respirators for organic vapors.
-
Spill Response : For cleaning up spills, appropriate respirators must be worn. In emergencies, a self-contained breathing apparatus (SCBA) may be necessary.
-
Occupational Exposure Limits
While OSHA has not established a specific Permissible Exposure Limit (PEL) for this compound, other organizations have provided recommendations for halogenated anesthetic gases. It is prudent to minimize all occupational exposures.
| Organization | Guideline | Exposure Limit | Notes |
| NIOSH | Recommended Exposure Limit (REL) | 2 ppm | Ceiling concentration over a sampling period not to exceed one hour. |
| NIOSH | Recommended Exposure Limit (REL) | 0.5 ppm | When used in combination with nitrous oxide. |
| OSHA | Permissible Exposure Limit (PEL) | Not Established | Employers may be cited under the General Duty Clause if protective measures are not adequate. |
| ACGIH | Threshold Limit Value (TLV) | Not Established | Other halogenated anesthetics, like Enflurane, have a TLV of 75 ppm. |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for safety.
Pre-Operational Plan
-
Training : Ensure all personnel are trained on the hazards of this compound, safe work practices, and emergency procedures.
-
Review SDS : Before use, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ventilation Check : Confirm that engineering controls such as a chemical fume hood, local exhaust ventilation, or an anesthetic gas scavenging system are operational. All work should be performed with these controls in place.
-
PPE Assembly : Gather all necessary PPE as specified above.
-
Spill Kit : Ensure a spill kit with appropriate absorbent materials is readily accessible.
Operational Plan: Safe Handling
-
Work in Ventilated Area : Always handle this compound in a well-ventilated location.
-
Dispensing : When filling vaporizers or handling the liquid, do so carefully to avoid spills and splashing.
-
Avoid Inhalation and Contact : Avoid breathing vapors and prevent any contact with skin and eyes.
-
Use Non-Sparking Tools : To prevent ignition from electrostatic discharge, use non-sparking tools.
-
Keep Containers Closed : Keep the this compound container tightly closed when not in use.
Post-Operational Plan
-
Decontamination : Clean equipment and work surfaces with a suitable solvent or detergent after use.
-
Hand Washing : After removing gloves, wash hands and any other exposed skin thoroughly.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 15-30°C (59-86°F).
Spill and Disposal Plan
Prompt and correct response to spills is essential to mitigate exposure.
Spill Response
-
Restrict Access : In the event of a spill, restrict access to the area to essential personnel wearing appropriate protective equipment.
-
Ventilate : If it is safe to do so, increase ventilation in the spill area.
-
Absorb Spill :
-
For small spills, the liquid may evaporate quickly.
-
For larger spills, use an absorbent material designed for organic chemicals, such as vermiculite (B1170534) or "spill pillows," to contain the liquid.
-
-
Collect Waste : Carefully collect the absorbent material and any broken glass into a sealable glass or plastic container.
Disposal Plan
-
Labeling : Clearly label the waste container with its contents.
-
Regulatory Compliance : this compound may be considered a hazardous waste. All waste must be disposed of in accordance with applicable federal, state, and local regulations.
-
Waste Transfer : Transfer the sealed container to a certified waste disposal contractor. Do not pour this compound down the drain.
Visual Workflow for Safe Handling of Desfluranedot
// Global relationship to disposal handle_location -> spill_response [style=dashed, color="#5F6368", constraint=false]; }
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
